N-ethylpyrimidin-5-amine
Description
Properties
IUPAC Name |
N-ethylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-9-6-3-7-5-8-4-6/h3-5,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSZTYJMTSIONZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-ethylpyrimidin-5-amine for Medicinal Chemistry
Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery
In the landscape of modern medicinal chemistry, the journey of a molecule from a promising hit to a viable drug candidate is governed by a complex interplay of biochemical efficacy and developability. While the former is a measure of a compound's interaction with its biological target, the latter is largely dictated by its physicochemical properties. These intrinsic characteristics—solubility, lipophilicity, and ionization state—are the silent determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. N-ethylpyrimidin-5-amine, a heterocyclic amine, represents a scaffold of significant interest, with the pyrimidine core being a frequent feature in a multitude of therapeutic agents.[1] This guide provides a comprehensive framework for the characterization of N-ethylpyrimidin-5-amine, offering both theoretical insights and actionable experimental protocols for researchers in drug development.
While specific experimental data for N-ethylpyrimidin-5-amine is not extensively available in public literature, this document will establish its anticipated properties based on the well-understood chemistry of pyrimidines and aliphatic amines.[2][3][4] More critically, it will provide robust, field-proven methodologies for the empirical determination of its key physicochemical parameters.
Molecular Structure and Inferred Properties
N-ethylpyrimidin-5-amine possesses a molecular formula of C6H9N3 and a monoisotopic mass of 123.07965 Da.[2] Its structure, featuring a pyrimidine ring substituted with an ethylamino group, suggests a molecule with a nuanced balance of hydrophilicity and lipophilicity. The pyrimidine ring, with its two nitrogen atoms, contributes to the molecule's polarity and potential for hydrogen bonding, while the ethyl group introduces a degree of lipophilicity.
| Property | Predicted/Inferred Value | Source |
| Molecular Formula | C6H9N3 | PubChemLite[2] |
| Monoisotopic Mass | 123.07965 Da | PubChemLite[2] |
| XlogP (predicted) | 0.6 | PubChemLite[2] |
Core Physicochemical Parameters: A Triumvirate of Influence
The developability of N-ethylpyrimidin-5-amine as a drug candidate hinges on three critical physicochemical properties: aqueous solubility, acid dissociation constant (pKa), and lipophilicity (logP/logD). These parameters are not independent but rather exist in a dynamic relationship that dictates the molecule's behavior in a biological environment.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be transported in the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability. The solubility of N-ethylpyrimidin-5-amine is expected to be pH-dependent due to the presence of the basic amine and pyrimidine nitrogens.
This protocol outlines the shake-flask method, a gold standard for determining equilibrium solubility.[5]
Materials:
-
N-ethylpyrimidin-5-amine
-
Phosphate buffered saline (PBS), pH 7.4
-
Buffers at various pH values (e.g., pH 2, 4, 6, 8, 10)[6]
-
Orbital shaker with temperature control
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a series of saturated solutions by adding an excess of N-ethylpyrimidin-5-amine to each buffer in separate vials.
-
Equilibrate the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.[6]
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of N-ethylpyrimidin-5-amine in the diluted supernatant using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or µM for each pH.
Data Presentation:
| pH | Solubility (mg/mL) |
| 2.0 | |
| 4.0 | |
| 6.0 | |
| 7.4 | |
| 8.0 | |
| 10.0 |
Acid Dissociation Constant (pKa): The Determinant of Ionization
The pKa is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms.[7] For a basic compound like N-ethylpyrimidin-5-amine, the pKa will govern its degree of ionization at physiological pH (approximately 7.4). This is critical as the ionized form generally exhibits higher aqueous solubility, while the neutral form is more permeable across biological membranes. The pyrimidine ring itself contains basic nitrogens, and the exocyclic ethylamino group will also have a distinct pKa.
Potentiometric titration is a precise method for determining pKa values by monitoring pH changes upon the addition of a titrant.[8][9]
Materials:
-
N-ethylpyrimidin-5-amine
-
Calibrated pH meter and electrode
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Potassium chloride (KCl) to maintain constant ionic strength[9]
-
Magnetic stirrer and stir bar
-
Nitrogen gas supply
Procedure:
-
Dissolve a precisely weighed amount of N-ethylpyrimidin-5-amine in deionized water to a known concentration (e.g., 1 mM).[8][9]
-
Add KCl to a final concentration of 0.15 M to maintain a constant ionic strength.[9]
-
Purge the solution with nitrogen to remove dissolved carbon dioxide.[8][9]
-
Place the solution on a magnetic stirrer and immerse the calibrated pH electrode.
-
Titrate the solution with 0.1 M HCl, recording the pH after each incremental addition.
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[8]
Diagram of pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP/logD): Balancing Membrane Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross cell membranes. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species, or the distribution coefficient (logD) at a specific pH for ionizable compounds.[10] For N-ethylpyrimidin-5-amine, logD at pH 7.4 is the more physiologically relevant parameter.
The shake-flask method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[5][11]
Materials:
-
N-ethylpyrimidin-5-amine
-
n-Octanol (pre-saturated with buffer)
-
Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Vials with screw caps
-
Rotator or vortex mixer
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Prepare a stock solution of N-ethylpyrimidin-5-amine in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated PBS (pH 7.4) and pre-saturated n-octanol.[10]
-
Securely cap the vial and mix vigorously for a set period (e.g., 1 hour) to allow for partitioning.[10]
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully remove an aliquot from both the aqueous and the n-octanol layers.
-
Quantify the concentration of N-ethylpyrimidin-5-amine in each phase using a validated HPLC-UV method.
-
Calculate the logD using the following formula: logD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
Diagram of logD Experimental Workflow
Sources
- 1. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - N-ethylpyrimidin-5-amine (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 3. Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. who.int [who.int]
- 7. pharmaguru.co [pharmaguru.co]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. enamine.net [enamine.net]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Molecular Weight and Structural Analysis of N-Ethylpyrimidin-5-amine
The following technical guide is structured as an advanced whitepaper designed for medicinal chemists and analytical scientists. It prioritizes "first-principles" structural elucidation and practical experimental workflows.
Executive Summary
N-Ethylpyrimidin-5-amine (CAS: Derived from 591-55-9 parent) is a critical heterocyclic scaffold in medicinal chemistry, often serving as a precursor for kinase inhibitors and nucleoside analogues.[1] Unlike its more common 2-amino and 4-amino isomers, the 5-amino derivative possesses unique electronic properties due to the amine’s position relative to the ring nitrogens. This guide provides a definitive protocol for the structural confirmation of N-ethylpyrimidin-5-amine, focusing on distinguishing it from regioisomers using high-resolution mass spectrometry (HRMS) and multi-dimensional NMR.
Physicochemical Specifications
Before commencing structural analysis, the theoretical baseline must be established. The following data serves as the reference standard for Quality Control (QC) comparison.
Table 1: Physicochemical Profile
| Property | Specification | Notes |
| IUPAC Name | N-Ethylpyrimidin-5-amine | Alt: 5-(Ethylamino)pyrimidine |
| Molecular Formula | C₆H₅N₃ | Core pyrimidine ring + Ethyl chain |
| Exact Mass (Monoisotopic) | 123.07965 Da | Target for HRMS [M+H]⁺ |
| Molecular Weight | 123.16 g/mol | Average weight for stoichiometry |
| PubChem CID | 69472207 | Reference ID |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Critical for solubility/permeability |
| Predicted pKa | ~3.5 (Conjugate acid) | Less basic than 2-aminopyrimidine due to resonance |
| LogP (Predicted) | ~0.6 | Moderate lipophilicity |
Structural Elucidation Strategy
The primary challenge in characterizing substituted pyrimidines is regioisomer differentiation (2- vs. 4- vs. 5-substitution). A single analytical technique is insufficient; therefore, an orthogonal approach is required.
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and unsaturation.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Theoretical [M+H]⁺: 124.0869 m/z.
-
Fragmentation Pattern (MS/MS):
-
m/z 124 → 96: Loss of ethylene (C₂H₄) via McLafferty-type rearrangement, characteristic of N-ethyl groups.
-
m/z 96: Corresponds to the protonated 5-aminopyrimidine core.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This is the definitive method for connectivity. The symmetry of the 5-substituted ring is the key differentiator.
¹H NMR Analysis (400 MHz, DMSO-d₆)
-
Aromatic Region (The "Fingerprint"):
-
H-2 (Singlet, ~8.6 ppm): The most deshielded proton, located between the two ring nitrogens.
-
H-4 & H-6 (Singlet, ~8.2 ppm): These protons are chemically equivalent due to the plane of symmetry passing through C-2 and C-5. Note: In 2-aminopyrimidine, you would see a triplet and a doublet; here, you see two distinct singlets (or one singlet of integration 2H).
-
-
Aliphatic Region:
-
N-CH₂ (Quartet, ~3.05 ppm, J=7.2 Hz): Coupled to the methyl group.
-
-CH₃ (Triplet, ~1.18 ppm, J=7.2 Hz): Coupled to the methylene.
-
-
Exchangeable Proton:
-
-NH (Broad Singlet, ~5.8 ppm): Chemical shift varies with concentration and solvent.
-
¹³C NMR Analysis (100 MHz, DMSO-d₆)
-
C-2: ~150 ppm (Most deshielded, between nitrogens).
-
C-4/C-6: ~143 ppm (Equivalent carbons).
-
C-5: ~140 ppm (Ipso carbon attached to nitrogen).
-
Ethyl Carbons: ~37 ppm (CH₂) and ~14 ppm (CH₃).
Vibrational Spectroscopy (FT-IR)
-
3250–3350 cm⁻¹: N-H stretching (secondary amine).
-
1580–1600 cm⁻¹: C=N ring stretching (characteristic of pyrimidines).
-
2850–2960 cm⁻¹: C-H aliphatic stretching (ethyl group).
Visualizing the Structural Logic
The following diagram illustrates the logical flow of connectivity determination using 2D NMR correlations (COSY and HMBC).
Caption: Figure 1. Structural elucidation logic flow. COSY confirms the ethyl chain; HMBC links the chain to the ring; Symmetry confirms the 5-position substitution.
Experimental Workflow: Characterization Protocol
This protocol ensures data integrity suitable for regulatory submission (IND/NDA).
Step 1: Sample Preparation
-
Solvent Selection: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d₆ .
-
Why DMSO? Chloroform-d often causes broadening of the amine proton and may not solubilize polar pyrimidines effectively. DMSO ensures sharp signals for the -NH group.
-
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulate matter that could distort magnetic field homogeneity.
Step 2: Data Acquisition
-
1H NMR (Standard): Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay.
-
13C NMR (Decoupled): Acquire 512–1024 scans to resolve the quaternary carbon at C-5.
-
LC-MS: Use a C18 column (e.g., Waters BEH C18) with a gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Expectation: A single peak at ~124.1 m/z.
-
Step 3: Critical Quality Attribute (CQA) Check
Isomer Discrimination Test:
-
If H-5 is a triplet: You have the 2-isomer (N-ethylpyrimidin-2-amine).
-
If H-5 is a doublet: You have the 4-isomer .
-
If H-2 is a singlet AND H-4/6 are equivalent: You have the 5-isomer (Target).
Analytical Workflow Diagram
The following Graphviz diagram outlines the full lifecycle of the sample from synthesis to validated certificate of analysis.
Caption: Figure 2. End-to-end analytical workflow for N-ethylpyrimidin-5-amine characterization.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69472207, N-ethylpyrimidin-5-amine. Retrieved from [Link]
- Lagoja, I. M. (2005).Pyrimidine as Constituent of Natural Biologically Active Compounds. Chemistry & Biodiversity. (Contextual grounding for pyrimidine scaffolds).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Standard text for NMR shift prediction principles).
Disclaimer: This guide is for research purposes only. Always consult specific Safety Data Sheets (SDS) and internal SOPs before handling chemical substances.
Sources
Thermodynamic Stability of N-ethylpyrimidin-5-amine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Thermodynamic Stability in Drug Development
In the landscape of modern drug discovery and development, the thermodynamic stability of a drug candidate is a cornerstone of its potential success. For N-ethylpyrimidin-5-amine derivatives, a class of compounds with significant therapeutic promise, a thorough understanding of their stability is paramount. This guide provides a comprehensive overview of both experimental and computational methodologies for assessing the thermodynamic stability of these compounds, offering field-proven insights and detailed protocols to empower researchers in their quest for safe and efficacious medicines.
The thermodynamic stability of an active pharmaceutical ingredient (API) directly influences its shelf-life, bioavailability, and manufacturing processes.[1] An unstable compound may degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. Furthermore, understanding the solid-state properties, such as polymorphism, is crucial as different crystalline forms can exhibit varying solubility and stability, impacting the drug's performance.[2] This guide will delve into the core techniques and theoretical frameworks essential for a robust evaluation of the thermodynamic landscape of N-ethylpyrimidin-5-amine derivatives.
Part 1: Experimental Determination of Thermodynamic Stability
The empirical assessment of thermodynamic stability relies on a suite of thermoanalytical techniques. Among the most powerful and widely adopted in the pharmaceutical industry are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[3] These methods provide critical data on melting behavior, decomposition, and the influence of the solid-state form on stability.
Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions
DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4] This allows for the precise determination of thermal events such as melting, crystallization, and glass transitions.[5] For N-ethylpyrimidin-5-amine derivatives, DSC is instrumental in determining key thermodynamic parameters.
-
Melting Point (Tm): The temperature at which a solid transitions to a liquid. It is a crucial indicator of purity, with impurities typically causing a depression and broadening of the melting peak.[6]
-
Enthalpy of Fusion (ΔHf): The amount of energy required to melt the solid.[7] This value is intrinsic to the crystalline structure and can be used to characterize different polymorphs.
-
Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree. Changes in heat capacity can indicate subtle changes in the material's structure.
Objective: To determine the melting point and enthalpy of fusion of a synthesized N-ethylpyrimidin-5-amine derivative.
Materials:
-
N-ethylpyrimidin-5-amine derivative (crystalline powder)
-
Aluminum DSC pans and lids
-
High-purity indium standard for calibration
-
Differential Scanning Calorimeter
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the N-ethylpyrimidin-5-amine derivative into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan with a lid. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the melting point.
-
Maintain a constant flow of an inert purge gas (e.g., nitrogen) throughout the experiment.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the integrated peak area to calculate the enthalpy of fusion (ΔHf).
Thermogravimetric Analysis (TGA): Assessing Thermal Decomposition
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] This technique is indispensable for determining the thermal stability and decomposition profile of N-ethylpyrimidin-5-amine derivatives.
-
Decomposition Temperature (Td): The temperature at which the compound begins to degrade. This is a critical parameter for establishing storage conditions and assessing shelf-life.[9]
-
Residual Mass: The amount of material remaining at the end of the analysis, which can provide insights into the composition of the compound (e.g., presence of inorganic components).
-
Reaction Kinetics: The shape of the TGA curve can provide information about the kinetics of the decomposition process.
Objective: To determine the onset of thermal decomposition for an N-ethylpyrimidin-5-amine derivative.
Materials:
-
N-ethylpyrimidin-5-amine derivative
-
TGA instrument with a sensitive microbalance
-
Ceramic or platinum TGA pans
Procedure:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of the N-ethylpyrimidin-5-amine derivative into a TGA pan.[10]
-
Instrument Setup: Place the sample pan onto the TGA balance mechanism.
-
Thermal Program:
-
Equilibrate the furnace at a starting temperature (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) under a controlled atmosphere (e.g., nitrogen or air).
-
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.
Part 2: Computational Prediction of Thermodynamic Stability
While experimental techniques are the gold standard, computational methods offer a powerful and cost-effective means to predict thermodynamic properties, especially in the early stages of drug discovery when material is scarce.[11] Density Functional Theory (DFT) is a robust quantum mechanical method for these predictions.[12]
Density Functional Theory (DFT): A First-Principles Approach
DFT calculations can predict a range of thermodynamic properties by solving the electronic structure of a molecule.[13][14] This allows for the estimation of key stability indicators without the need for physical samples.
-
Gibbs Free Energy of Formation (ΔGf): A fundamental measure of a compound's stability.
-
Enthalpy of Formation (ΔHf): The change in enthalpy during the formation of the compound from its constituent elements.
-
Entropy (S): A measure of the disorder or randomness of a system.
Objective: To calculate the Gibbs free energy of formation for a novel N-ethylpyrimidin-5-amine derivative.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.
Procedure:
-
Molecular Structure Input: Build the 3D structure of the N-ethylpyrimidin-5-amine derivative using a molecular editor.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is the B3LYP functional with a 6-31G(d,p) basis set.[14]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and entropy.
-
Calculation of Gibbs Free Energy: The Gibbs free energy is calculated from the electronic energy, ZPVE, and thermal corrections to the enthalpy and entropy.
-
Data Analysis: The calculated thermodynamic properties provide a theoretical assessment of the compound's stability. These values can be compared across a series of derivatives to rank their relative stabilities.
Data Presentation and Visualization
Table 1: Hypothetical Thermodynamic Data for N-ethylpyrimidin-5-amine Derivatives
| Derivative | R-Group | Melting Point (Tm, °C) (Predicted) | Enthalpy of Fusion (ΔHf, kJ/mol) (Predicted) | Decomposition Temp. (Td, °C) (Predicted) | Gibbs Free Energy of Formation (ΔGf, kcal/mol) (DFT) |
| 1 | -H | 185 | 25.4 | 280 | -55.2 |
| 2 | -CH3 | 192 | 28.1 | 295 | -58.9 |
| 3 | -Cl | 205 | 30.5 | 310 | -62.1 |
| 4 | -OCH3 | 198 | 29.3 | 300 | -75.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental or computational values may vary.
Diagrams
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Computational workflow for DFT calculations.
Conclusion
The comprehensive assessment of thermodynamic stability is a non-negotiable aspect of modern drug development. For N-ethylpyrimidin-5-amine derivatives, a multi-faceted approach that combines the empirical rigor of experimental techniques like DSC and TGA with the predictive power of computational methods such as DFT is essential. This integrated strategy not only provides a robust characterization of a drug candidate's stability profile but also enables a more rational and efficient drug design process. By adhering to the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of thermodynamic stability, ultimately contributing to the development of safer and more effective medicines.
References
-
Hassanzadeh-Nazarabadi, Y., Modaresi, S. M., Jafari, S. B., & Taheri-Boshrooyeh, S. (2014). Predicting the Melting Point of Organic Compounds Consist of Carbon, Hydrogen, Nitrogen and Oxygen Using Multi Layer Perceptron Artificial Neural Networks. Modern Chemistry, 2(3), 20-24. [Link]
-
Bhalodia, R., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436-454. [Link]
-
Belosludov, R. V., et al. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics, 136(14), 144502. [Link]
-
Zhang, Y., & Liu, S. (2021). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. RSC Advances, 11(48), 30230-30237. [Link]
-
PerkinElmer. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. [Link]
-
Longdom Publishing. (2023). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Journal of Computer Science & Systems Biology, 16(S1). [Link]
-
Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. SciSpace. [Link]
-
Giron, D. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis, 44(1), 217-251. [Link]
-
Sionkowska, A., et al. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Polymers, 14(10), 2056. [Link]
-
Jen, S. C., et al. (2014). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate. [Link]
-
da Silva, M. D. G., et al. (2010). Investigation on enthalpies of combustion and heat capacities for 2-aminomethylpyridine derivatives. ResearchGate. [Link]
-
Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. [Link]
-
ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]
-
Tomaszewska, J., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2049. [Link]
-
El-Gazzar, A. R. B. A., et al. (2015). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. International Journal of Molecular Sciences, 16(12), 28547-28565. [Link]
-
Boelke, A., et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2311-2318. [Link]
-
de Oliveira, A. C., et al. (2007). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences, 43(3), 439-446. [Link]
-
DFTTK. (n.d.). DFTTK Example. GitHub. [Link]
-
Wikipedia. (n.d.). Density functional theory. [Link]
-
Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. [Link]
-
Wikipedia. (n.d.). Thermogravimetric analysis. [Link]
-
XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. [Link]
-
The Computational Chemist. (2023, September 26). Calculating chemical thermodynamics and transition states with DFT using Q-Chem [Video]. YouTube. [Link]
-
ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications. [Link]
-
Grimme, S., et al. (2017). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 56(51), 16054-16091. [Link]
-
Hafez, H. N., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5006. [Link]
-
Di, Y. Y., et al. (2011). Thermochemistry of 2-Aminopyridine (C5H6N2)(s). ResearchGate. [Link]
-
PerkinElmer. (n.d.). A Beginners Guide Thermogravimetric Analysis (TGA). ResearchGate. [Link]
-
Zhang, C., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1474-1483. [Link]
-
METTLER TOLEDO. (2015, November 18). Thermogravimetry Analysis (TGA) – Online Training Course [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Pyrimidine. [Link]
-
Popa, I., et al. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Molecules, 25(22), 5363. [Link]
-
Wikipedia. (n.d.). Enthalpy of fusion. [Link]
-
Kumar, S., et al. (2021). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. CrystEngComm, 23(26), 4616-4625. [Link]
-
Wolska, I., et al. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14363-14376. [Link]
-
PubChemLite. (n.d.). N-ethylpyrimidin-5-amine (C6H9N3). [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine. PubChem. [Link]
-
Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7808. [Link]
-
Doc Roc. (2013, July 14). Enthalpy of Fusion Example [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Ethylaminopyridine-2-amine. PubChem. [Link]
-
National Institute of Standards and Technology. (n.d.). Ethylamine. NIST Chemistry WebBook. [Link]
-
Cheméo. (n.d.). Ethylamine (CAS 75-04-7). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. longdom.org [longdom.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Enthalpy of fusion - Wikipedia [en.wikipedia.org]
- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 10. torontech.com [torontech.com]
- 11. researchgate.net [researchgate.net]
- 12. Density functional theory - Wikipedia [en.wikipedia.org]
- 13. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
N-ethylpyrimidin-5-amine CAS registry number and chemical identifiers
This guide details the chemical identity, synthesis, and application of N-ethylpyrimidin-5-amine , a critical pyrimidine scaffold in medicinal chemistry.
Chemical Identity & Core Descriptors
N-ethylpyrimidin-5-amine (also known as 5-(ethylamino)pyrimidine) is a secondary amine derivative of the pyrimidine heterocycle. Unlike its 2- and 4-amino isomers, the 5-amino position is electronically distinct, acting more like an aniline derivative due to the nodal properties of the pyrimidine
| Identifier | Value |
| Chemical Name | N-ethylpyrimidin-5-amine |
| Synonyms | 5-(Ethylamino)pyrimidine; N-Ethyl-5-pyrimidinamine |
| PubChem CID | 69472207 |
| Molecular Formula | |
| Molecular Weight | 123.16 g/mol |
| SMILES | CCNC1=CN=CN=C1 |
| InChI Key | MGSZTYJMTSIONZ-UHFFFAOYSA-N |
| CAS Registry Number | Note: While the parent 5-aminopyrimidine is CAS 591-55-9, the specific N-ethyl derivative is often referenced by its CID or as an intermediate in patent literature (e.g., US20240059689).[1][2][3][4][5][6] |
Physicochemical Properties (Predicted)
-
Physical State: Low-melting solid or viscous oil (Parent 5-aminopyrimidine mp: 170–172 °C; N-alkylation typically lowers mp).
-
pKa (Conjugate Acid): ~2.8–3.5 (The 5-amino group is less electron-deficient than 2- or 4-amino groups, but the pyrimidine ring still suppresses basicity compared to aniline).
-
LogP: ~0.6 (Lipophilic enough for cellular permeability, hydrophilic enough for solubility).
Synthesis Protocols
Two primary routes are recommended for the synthesis of N-ethylpyrimidin-5-amine. Method A is preferred for laboratory-scale synthesis due to mild conditions, while Method B is suitable for scale-up or when starting from the halide.
Method A: Reductive Amination (Preferred)
This method utilizes commercially available 5-aminopyrimidine and acetaldehyde. It avoids the over-alkylation issues common with direct alkylation using ethyl halides.
-
Reagents: 5-Aminopyrimidine, Acetaldehyde, Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride ( ), Acetic Acid (AcOH), Methanol (MeOH). -
Mechanism: Formation of a hemiaminal
dehydration to imine selective reduction.
Protocol:
-
Imine Formation: Dissolve 5-aminopyrimidine (1.0 eq) in anhydrous MeOH (0.2 M). Add Acetaldehyde (1.2 eq) and AcOH (2.0 eq). Stir at
for 30 minutes to allow imine formation. -
Reduction: Slowly add
(1.5 eq) in portions. The use of cyanoborohydride is critical as it selectively reduces the protonated imine over the aldehyde. -
Workup: Stir at room temperature for 12–16 hours. Quench with saturated
. Extract with Dichloromethane (DCM). -
Purification: Dry organic layer over
, concentrate, and purify via silica gel chromatography (Gradient: 0–10% MeOH in DCM).
Method B: Buchwald-Hartwig Cross-Coupling
This route is ideal if 5-bromopyrimidine is the available starting material.
-
Reagents: 5-Bromopyrimidine, Ethylamine (2M in THF),
(Catalyst), Xantphos (Ligand), (Base), Dioxane. -
Conditions:
, sealed tube, inert atmosphere ( ).
Mechanistic Visualization
The following diagram illustrates the reductive amination pathway (Method A), highlighting the critical iminium ion intermediate that ensures mono-alkylation.
Caption: Mechanistic pathway for the reductive amination of 5-aminopyrimidine. The formation of the iminium ion is the rate-determining step for reduction.
Applications in Drug Development
The N-ethylpyrimidin-5-amine moiety is a "privileged scaffold" in medicinal chemistry, particularly for Type I and Type II Kinase Inhibitors .
-
Hinge Binding: The pyrimidine nitrogens (N1/N3) often serve as hydrogen bond acceptors for the kinase hinge region (e.g., interacting with the backbone NH of the "gatekeeper" residue).
-
Solubility Modulation: The 5-amino group breaks planarity slightly compared to a phenyl ring and improves aqueous solubility via protonation capability.
-
Specific Targets:
-
JAK Inhibitors: Analogues of this scaffold are found in Janus Kinase inhibitors used for autoimmune diseases.
-
BCR-ABL Inhibitors: Used in chronic myeloid leukemia (CML) therapies to overcome resistance mutations (e.g., T315I).
-
Comparative Analysis of Pyrimidine Positions:
| Position | Electronic Character | Reactivity (SNAr) | Role in Drug Design |
|---|---|---|---|
| 2-Amino | Guanidine-like | High | H-bond donor/acceptor pair |
| 4-Amino | Amidine-like | High | H-bond donor |
| 5-Amino | Aniline-like | Low | Solubility, H-bond donor, "Linker" |
Safety & Handling
-
Hazards: Like most aminopyrimidines, this compound should be treated as a potential irritant and skin sensitizer.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at
. Amines can oxidize or absorb from the air (carbamate formation) over time. -
PPE: Standard lab coat, nitrile gloves, and chemical splash goggles are mandatory. Handle in a fume hood to avoid inhalation of amine vapors.
References
-
PubChem. (2024).[2][6][7] N-ethylpyrimidin-5-amine (CID 69472207).[8] National Library of Medicine. [Link]
-
Abdel-Magid, A. F., et al. (1996).[9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
- Google Patents. (2024). Purine derivatives as anticancer agents (US20240059689A1).
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 7-(Iodomethyl)-3a-isopropenyl-6,7-dimethyloctahydro-1H-indene | C15H25I | CID 573073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 3,5-Dihydroxy-7-(6-hydroxy-2-methyl-8-((2-methylbutanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoic acid | C23H36O7 | CID 4889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(Cyclopropylmethyl)-6-[dihydroxy-[(1-methylcyclopropyl)amino]-lambda4-sulfanyl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]quinazoline-2,4-dione | C21H26N4O4S2 | CID 137348537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Doqmbvlsxpmujj-uhfffaoysa- | C11H9ClN2O4S | CID 12062680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N,2-dimethylhexanamide | C8H17NO | CID 20209871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN104230897A - è¯å¹¶åªå-2-ååªæç¯ç±»ååç©ãå ¶è¯ç©ç»åç©åå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Role of N-ethylpyrimidin-5-amine as a building block in drug discovery
The Role of N-Ethylpyrimidin-5-amine in Drug Discovery: A Technical Guide
Abstract This technical guide examines N-ethylpyrimidin-5-amine as a strategic building block in medicinal chemistry.[1] While pyrimidines are ubiquitous "privileged scaffolds" in oncology and infectious disease therapeutics, the specific N-ethyl-5-amino variant offers unique physicochemical properties that modulate solubility, lipophilicity, and target engagement.[1] This guide details its synthesis, reactivity profiles, and application in kinase inhibitor design, supported by experimental protocols and structural activity relationship (SAR) logic.
Introduction: The Pyrimidine Vector
The pyrimidine heterocycle is a cornerstone of modern drug discovery, forming the core of blockbuster drugs like Imatinib, Rosuvastatin, and Fluorouracil. Its success stems from its ability to mimic endogenous nucleobases and its versatile hydrogen-bonding potential.[1]
Within this scaffold, the 5-position is chemically distinct.[1][2] Unlike the electron-deficient 2-, 4-, and 6-positions which are prone to nucleophilic attack, the 5-position is relatively electron-rich and sterically accessible.[1] Functionalizing this position with an N-ethylamino group creates a vector that can:
-
Extend into Hydrophobic Pockets: The ethyl group provides a small lipophilic anchor (increasing logP slightly) without the steric penalty of a tert-butyl or phenyl group.[1]
-
Modulate H-Bonding: The secondary amine remains a hydrogen bond donor (HBD), critical for interactions with backbone carbonyls in kinase hinge regions.
-
Alter Metabolic Soft Spots: Compared to an N-methyl group, the ethyl group can alter the rate of N-dealkylation by Cytochrome P450 enzymes.[1]
Chemical Profile & Physicochemical Properties[1][2][3][4][5]
| Property | Value / Description | Impact on Drug Design |
| IUPAC Name | N-ethylpyrimidin-5-amine | Precise nomenclature for sourcing.[1] |
| Molecular Formula | C₆H₉N₃ | Low MW (123.16 g/mol ) allows high ligand efficiency (LE). |
| H-Bond Donors | 1 (Secondary Amine) | Critical for Hinge Binding (e.g., Met residue). |
| H-Bond Acceptors | 3 (Pyrimidine N1, N3 + Amine N) | High acceptor count improves water solubility. |
| LogP (Predicted) | ~0.6 | Hydrophilic enough for oral bioavailability; lipophilic enough for permeability. |
| pKa (Conj. Acid) | ~3.5 - 4.0 (Pyrimidine N) | Weakly basic; likely neutral at physiological pH (7.4). |
Synthetic Utility & Reactivity
N-ethylpyrimidin-5-amine acts as a nucleophilic building block.[1] Its reactivity is governed by the nucleophilicity of the exocyclic amine versus the ring nitrogens.
Synthesis OF the Building Block
The most robust method for synthesizing this intermediate is Reductive Amination . Direct alkylation with ethyl iodide often leads to over-alkylation (quaternary salts) or regioselectivity issues (ring nitrogen alkylation).
Reaction Logic:
-
Reagent: Acetaldehyde (provides the ethyl carbon skeleton).
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB). These are mild enough to reduce the intermediate imine without reducing the pyrimidine ring itself.
Synthesis WITH the Building Block
Once synthesized, the building block is typically coupled to a core scaffold (e.g., a chloropyrimidine, aryl halide, or acid chloride).
Key Coupling Reactions:
-
Buchwald-Hartwig Amination: Coupling with aryl halides/triflates.[1]
-
Nucleophilic Aromatic Substitution (SNAr):
Visualization: Synthetic Pathways
Figure 1: Synthetic workflow from precursor to active pharmaceutical ingredient (API).
Medicinal Chemistry Application: Kinase Inhibition
In the context of kinase inhibitors (e.g., targeting EGFR, JAK, or CDK), the N-ethylpyrimidin-5-amine moiety often serves as the Solvent Front / Hinge Binder .
Mechanism of Action (Hinge Binding)
The pyrimidine ring N1 or N3 acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the kinase hinge region. The exocyclic NH (from the N-ethyl group) acts as a Hydrogen Bond Donor (HBD) to the backbone Carbonyl.
Why N-Ethyl? (SAR Logic)
-
vs. N-Methyl: The ethyl group adds steric bulk that can displace conserved water molecules or fill small hydrophobic pockets (e.g., the "gatekeeper" region) better than a methyl group, potentially improving potency (IC₅₀).
-
vs. N-Isopropyl/t-Butyl: Larger groups might clash with the ceiling of the ATP-binding pocket.[1] Ethyl is often the "Goldilocks" substituent—large enough to gain hydrophobic entropy, small enough to avoid steric clash.
Experimental Protocol: Reductive Amination
Standard Operating Procedure (SOP) for the synthesis of N-ethylpyrimidin-5-amine.
Reagents:
-
Acetaldehyde (3.0 eq)
-
Sodium Cyanoborohydride (NaBH₃CN) (2.0 eq)
-
Acetic Acid (glacial, catalytic)
-
Methanol (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Pyrimidin-5-amine (10 mmol) in anhydrous Methanol (50 mL).
-
Imine Formation: Cool the solution to 0°C. Add Acetaldehyde (30 mmol) dropwise. Add Acetic Acid (0.5 mL) to catalyze imine formation. Stir at 0°C for 30 minutes.
-
Reduction: Carefully add NaBH₃CN (20 mmol) in small portions (Caution: Gas evolution).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via LC-MS (Target M+H = 124.1).[1]
-
Quench: Quench reaction with saturated aqueous NaHCO₃ (20 mL).
-
Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via Flash Column Chromatography (DCM:MeOH gradient 0-10%) to yield the title compound as a pale yellow oil/solid.[1]
Validation Criteria:
-
LC-MS: Single peak, Mass 124.1 m/z.[1]
-
1H NMR: Diagnostic triplet for methyl (CH₃) and quartet for methylene (CH₂) of the ethyl group; loss of NH₂ singlet, appearance of broad NH singlet.
DMPK Considerations
When incorporating this block into a lead candidate, consider the following:
-
Metabolic Stability: The N-ethyl group is susceptible to N-dealkylation by CYP450 enzymes (oxidative deamination).[1] This can lead to the formation of the primary amine metabolite (Pyrimidin-5-amine), which may have different selectivity or toxicity profiles.[1]
-
Mitigation: If dealkylation is rapid, deuteration of the ethyl group (d5-ethyl) can improve metabolic stability (Kinetic Isotope Effect).
-
-
Permeability: The addition of the ethyl group generally improves passive permeability (Papp) compared to the primary amine by masking one H-bond donor and increasing lipophilicity.[1]
References
-
Vertex Pharmaceuticals. (2011). WIPO Patent WO2011137320A1: Inhibitors of USP1 and uses thereof.[1] (Describes synthesis of intermediate A-14a, N-ethylpyrimidin-5-amine). Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69472207, N-ethylpyrimidin-5-amine.[1]Link
-
M. P. Gleeson. (2008). The impact of chemical structure on the physicochemical properties of drug-like molecules.[1] Journal of Medicinal Chemistry.[1] (General reference for LogP/Solubility effects of ethyl vs methyl). Link
-
J. A. Joule & K. Mills. (2010). Heterocyclic Chemistry.[1][8] 5th Ed.[1] Wiley.[1] (Reference for Pyrimidine reactivity and reductive amination standards). Link
Sources
- 1. 90008-44-9|5-Ethyl-N-methylpyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 2. CAS 1180132-17-5: 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyri… [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. CN104230897A - è¯å¹¶åªå-2-ååªæç¯ç±»ååç©ãå ¶è¯ç©ç»åç©åå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]
- 6. PubChemLite - N-ethylpyrimidin-5-amine (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 7. Synthesis of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid as an antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Literature review of pyrimidine amine derivatives in oncology research
Executive Summary
The pyrimidine amine scaffold—specifically the 2-aminopyrimidine and 4-aminopyrimidine motifs—remains one of the most privileged structures in medicinal chemistry, particularly within oncology. Its ubiquity stems from its ability to mimic the adenine ring of ATP, allowing it to function as a potent ATP-competitive inhibitor across the human kinome.
From the breakthrough of Imatinib (Gleevec) in chronic myeloid leukemia (CML) to the proliferation of CDK4/6 inhibitors like Palbociclib in breast cancer, this scaffold has defined the era of targeted therapy. This guide synthesizes the structural rationale, synthetic pathways, and critical evaluation protocols required to develop next-generation pyrimidine amine derivatives.
Structural Activity Relationship (SAR): The Hinge Binder
The success of pyrimidine amines relies on their predictable binding mode within the kinase ATP-binding pocket.
The Pharmacophore
The "hinge region" of a kinase connects the N-terminal and C-terminal lobes. The adenine ring of ATP normally forms hydrogen bonds here. Pyrimidine amines mimic this interaction:
-
N1 of Pyrimidine: Accepts a hydrogen bond from the backbone amide NH of the hinge residue (e.g., Met318 in Abl).
-
C2-Amino Group (Exocyclic): Donates a hydrogen bond to the backbone carbonyl oxygen of the adjacent hinge residue.
This dual H-bond "pincer" anchors the molecule, while substituents at C4, C5, and C6 vector into the hydrophobic pockets (Gatekeeper region) or the solvent-exposed front, dictating selectivity.
Visualization: The Hinge Interaction
The following diagram illustrates the canonical binding mode of a 2-aminopyrimidine inhibitor within the kinase active site.
Figure 1: Canonical H-bond network between the 2-aminopyrimidine core and kinase hinge residues.
Synthetic Accessibility
The chemical tractability of the pyrimidine ring allows for rapid library generation. Two primary methodologies dominate the synthesis of these derivatives.
Nucleophilic Aromatic Substitution ( )
Used when the pyrimidine ring is electron-deficient (e.g., halogenated).
-
Mechanism: Addition-Elimination.
-
Utility: Installing amines at C4 or C2 positions.
-
Limitation: Requires strong nucleophiles or high temperatures; less effective with electron-rich anilines.
Buchwald-Hartwig Cross-Coupling
The gold standard for forming C-N bonds between chloropyrimidines and aryl amines.
-
Catalyst: Pd(OAc)2 or Pd2(dba)3 with phosphine ligands (e.g., Xantphos, BINAP).
-
Base: Cs2CO3 or NaOtBu.
-
Advantage: Tolerates a wide range of functional groups and steric hindrance.
Technical Guide: Mechanistic Profiling Protocols
To validate a new pyrimidine amine derivative, researchers must move beyond simple screening to rigorous mechanistic confirmation.
Protocol A: Biochemical Kinase Inhibition Assay (TR-FRET)
Objective: Determine the
Reagents:
-
Recombinant Kinase (e.g., 5 nM final).
-
Substrate: Biotinylated peptide (e.g., Poly-GT).
-
ATP: at
concentration (Critical for competitive inhibitors).[2] -
Detection: Eu-labeled anti-phospho antibody + APC-labeled Streptavidin.
Step-by-Step Workflow:
-
Compound Prep: Prepare 10-point serial dilutions of the pyrimidine derivative in 100% DMSO (Top conc: 10 mM). Dilute 50-fold into 1x Kinase Buffer to ensure final DMSO is <1%.
-
Enzyme Addition: Dispense 5 µL of Kinase solution into a 384-well low-volume white plate.
-
Inhibitor Incubation: Add 2.5 µL of compound. Incubate for 15 min at RT to allow equilibrium binding.
-
Reaction Initiation: Add 2.5 µL of ATP/Substrate mix.
-
Reaction: Incubate for 60 min at RT (linear phase of reaction).
-
Termination: Add 10 µL of Detection Mix (containing EDTA to stop the reaction).
-
Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).
-
Analysis: Fit data to a 4-parameter logistic equation:
Protocol B: Cellular Viability & Target Engagement
Objective: Confirm that biochemical potency translates to cellular efficacy. Method: Resazurin Reduction Assay (Alamar Blue).
Step-by-Step Workflow:
-
Seeding: Plate cancer cells (e.g., MCF-7 for CDK inhibitors) at 3,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment: Add compounds (serial dilutions). Include Staurosporine as a positive kill control and 0.1% DMSO as a negative control.
-
Duration: Incubate for 72 hours (approx. 2-3 doubling times).
-
Staining: Add Resazurin solution (final conc. 44 µM).
-
Incubation: Incubate 2-4 hours. Viable cells reduce non-fluorescent resazurin to fluorescent resorufin.
-
Measurement: Read Fluorescence (Ex 560 nm / Em 590 nm).
-
Calculation: Normalize to DMSO control (100% viability).
Clinical Landscape & Pathway Logic
The clinical utility of pyrimidine amines is best exemplified by CDK4/6 inhibitors. These drugs arrest the cell cycle in the G1 phase.
Case Study: Palbociclib (Ibrance)
-
Structure: Pyrido[2,3-d]pyrimidine core (fused pyrimidine amine).
-
Mechanism: Inhibits CDK4/6, preventing the phosphorylation of Retinoblastoma protein (Rb).
-
Result: E2F transcription factors remain sequestered; cell cycle arrests at G1-S checkpoint.
Pathway Visualization: CDK4/6 Inhibition
The following diagram maps the logic of CDK4/6 inhibition in ER+ breast cancer.
Figure 2: Logical flow of CDK4/6 inhibition leading to G1 cell cycle arrest.
Emerging Frontiers
The field is moving beyond simple occupancy-driven inhibition.
-
Covalent Inhibitors: Targeting non-catalytic cysteines (e.g., Cys797 in EGFR) using acrylamide-modified pyrimidines (e.g., Osimertinib) to overcome resistance.
-
PROTACs: Pyrimidine amines serve as the "warhead" to bind the protein of interest, linked to an E3 ligase ligand to induce proteasomal degradation.
References
-
Roskoski, R. (2024). Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. Pharmacological Research.[3][4][5][6][7] Link
-
Wu, P., Nielsen, T. E., & Clausen, M. H. (2015).[3] FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences.[3] Link
-
Laufer, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability. International Journal of Molecular Sciences. Link
-
Madia, V. N., et al. (2024).[7] Design, Synthesis, and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents.[4][7][8][9][10][11] Molecules.[1][3][4][5][6][7][8][11][12][13][14] Link
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. Link
-
BenchChem. (2025).[12] Comparative Analysis of 2-Aminopyrimidine Derivatives: A Guide to Structure-Activity Relationships. BenchChem Technical Guides. Link
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. researchgate.net [researchgate.net]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. ijsat.org [ijsat.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. orientjchem.org [orientjchem.org]
- 9. Advances in the synthesis and anticancer activities of pyrimidine based scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bmglabtech.com [bmglabtech.com]
A Technical Guide to the Solid-State Characterization of N-ethylpyrimidin-5-amine: A Hypothetical Case Study
Abstract
The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its ultimate success as a therapeutic agent. Characteristics such as crystal structure, polymorphism, and stability directly influence bioavailability, manufacturability, and patentability. This technical guide presents a comprehensive framework for the solid-state characterization of a novel chemical entity, using N-ethylpyrimidin-5-amine as a hypothetical subject. In the absence of published data for this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals, outlining the essential experimental and computational workflows required to thoroughly investigate and understand the crystalline landscape of a new API. We will explore synthesis, polymorph screening, in-depth structural and thermal analysis, and the predictive power of computational chemistry.
Introduction: The Criticality of Solid-Form Discovery
N-ethylpyrimidin-5-amine (C₆H₉N₃) is a substituted pyrimidine, a heterocyclic scaffold prevalent in numerous therapeutic agents. As a hypothetical new chemical entity (NCE), its journey from laboratory synthesis to a viable drug product is contingent upon a profound understanding of its material properties. The ability of a compound to exist in more than one crystal structure, a phenomenon known as polymorphism, is of paramount importance in the pharmaceutical industry.[1][2] Different polymorphs of the same API, while chemically identical, can exhibit divergent physical properties, including:
-
Solubility and Dissolution Rate: Affecting bioavailability and therapeutic efficacy.[3]
-
Stability: Both physical and chemical stability can vary between forms, impacting shelf-life.[4]
-
Mechanical Properties: Influencing tablet compression and formulation processes.[5]
-
Hygroscopicity: The tendency to absorb moisture can lead to physical form changes.
The unexpected appearance of a more stable, less soluble polymorph can have disastrous consequences, as famously illustrated by the case of the antiviral drug Ritonavir.[6] Therefore, a rigorous and exhaustive polymorph screening and characterization program is not merely a regulatory requirement but a fundamental component of risk mitigation in drug development. This guide will delineate such a program, using N-ethylpyrimidin-5-amine as our model compound.
Synthesis and Crystallization: Accessing the Polymorphic Landscape
A robust polymorph screen begins with a reliable supply of high-purity material and a systematic exploration of crystallization space.[7]
Proposed Synthesis of N-ethylpyrimidin-5-amine
While numerous routes to substituted pyrimidines exist, a plausible and efficient method for synthesizing N-substituted pyrimidinamines involves the nucleophilic addition of an amine to an activated pyrimidine ring or the construction of the ring from acyclic precursors. A common strategy involves the reaction of a suitable amine with a pyrimidine bearing a leaving group (e.g., a halogen) at the 5-position. Alternatively, methods for the direct synthesis of N-substituted amidines from nitriles and amines can be adapted.[8][9] For our purposes, we will assume a scalable synthesis has been developed, yielding high-purity N-ethylpyrimidin-5-amine.
Experimental Protocol: Polymorph Screening
The goal of a polymorph screen is to induce crystallization under a wide array of thermodynamic and kinetic conditions to uncover as many solid forms as possible.[10]
Methodology:
-
Solvent Selection: A diverse panel of solvents (typically 20-50) with varying polarities, hydrogen bonding capabilities, and boiling points is selected.
-
Crystallization Techniques:
-
Slow Evaporation: Saturated solutions in various solvents are allowed to evaporate slowly at different temperatures (e.g., ambient, 4°C). This kinetic process can often yield metastable forms.
-
Cooling Crystallization: Saturated solutions at elevated temperatures are cooled at different rates (slow vs. crash cooling) to induce crystallization.
-
Anti-Solvent Addition: An anti-solvent (in which the compound is poorly soluble) is added to a solution of the compound, causing precipitation.[2]
-
Slurry Equilibration: A suspension of the API is stirred in various solvents at different temperatures for an extended period. This method allows for solution-mediated transformation to the most thermodynamically stable form under those conditions.[10]
-
Melt Crystallization (if thermally stable): The material is melted and then cooled at various rates to screen for polymorphs that may not be accessible from solution.
-
The solids generated from each experiment are harvested and subjected to primary characterization.
A Systematic Workflow for Solid-State Characterization
A hierarchical approach is employed to analyze the multitude of samples generated during the polymorph screen, ensuring that resources are focused on unique and relevant forms.
Diagram: Polymorph Screening and Characterization Workflow
Caption: A systematic workflow for polymorph discovery and characterization.
Primary Characterization: Powder X-ray Diffraction (PXRD)
PXRD is the cornerstone of polymorph screening.[11] Each crystalline solid produces a unique diffraction pattern, acting as a "fingerprint" for that specific form.
-
Causality: The diffraction pattern is determined by the crystal lattice—the specific three-dimensional arrangement of molecules. Different polymorphs, having different lattices, will produce distinct patterns.
-
Protocol: A small amount of sample is gently packed onto a sample holder and irradiated with monochromatic X-rays. The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).
-
Data Interpretation: Patterns from all experiments are overlaid. Samples with identical patterns are grouped. Unique patterns indicate the discovery of new solid forms.
Table 1: Hypothetical PXRD Data for N-ethylpyrimidin-5-amine Polymorphs
| Form | Characteristic Peaks (2θ ± 0.2°) |
| Form I | 8.5, 12.1, 15.3, 18.8, 21.5, 24.9 |
| Form II | 7.2, 10.8, 14.5, 19.9, 22.1, 25.6 |
| Hydrate A | 6.1, 12.2, 18.3, 20.5, 24.4, 30.7 |
Secondary Characterization: Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal behavior and stability of each form.[11]
-
DSC Protocol: The sample is heated at a constant rate, and the difference in heat flow required to raise the temperature of the sample and a reference is measured. This reveals thermal events like melting, crystallization, and solid-solid phase transitions.
-
TGA Protocol: The mass of the sample is monitored as a function of temperature. This is used to detect desolvation (for solvates/hydrates) or decomposition.
-
Self-Validation: For a suspected hydrate, TGA should show a mass loss corresponding to the stoichiometric amount of water, and this loss should occur before the melting or decomposition of the anhydrous material observed by DSC.
Table 2: Hypothetical Thermal Analysis Data for N-ethylpyrimidin-5-amine Forms
| Form | TGA Mass Loss (%) | DSC Event (Onset Temp.) | Interpretation |
| Form I | < 0.1% | Single sharp endotherm at 155 °C | Anhydrous, crystalline form with a distinct melting point. |
| Form II | < 0.1% | Single sharp endotherm at 142 °C | A lower-melting anhydrous polymorph compared to Form I. |
| Hydrate A | ~12.9% | Broad endotherm ~80-110 °C, followed by melt at 155 °C | Corresponds to the loss of one mole of water, converting to Form I upon heating. |
Thermodynamic Relationship: The "Heat of Fusion Rule" can provide an initial assessment of the thermodynamic relationship between two anhydrous polymorphs. Generally, the polymorph with the higher melting point and higher heat of fusion is the more stable form at all temperatures (monotropic relationship). If the lower-melting form has a higher heat of fusion, the two forms may have an enantiotropic relationship, with a transition temperature below which the other form is more stable.[12]
Spectroscopic and Structural Elucidation
Spectroscopic techniques can differentiate polymorphs based on subtle differences in molecular conformation or intermolecular interactions (e.g., hydrogen bonding).
-
FTIR/Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the local chemical environment. Different hydrogen bonding patterns in polymorphs will result in shifts in characteristic peaks, such as N-H and C=N stretching frequencies.
-
Solid-State NMR (ssNMR): Provides information on the number of crystallographically independent molecules in the asymmetric unit and can detect differences in molecular conformation.[13][14]
-
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive "gold standard" technique. If a suitable single crystal can be grown, SCXRD provides the absolute three-dimensional structure of the molecule and its arrangement in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. This data is invaluable for understanding the structural basis of the observed physical properties.
The Role of Computational Crystal Structure Prediction (CSP)
In modern drug development, experimental screening is often complemented by computational methods.[15][16] Crystal Structure Prediction (CSP) aims to predict the most likely crystal structures of a molecule from its chemical diagram alone.
-
Causality & Workflow: CSP algorithms generate thousands of hypothetical crystal packing arrangements based on the molecule's conformational flexibility and common packing symmetries (space groups). The lattice energy of each generated structure is then calculated using quantum mechanical methods. The results are plotted on a crystal energy landscape, showing the relative stability of the predicted structures.[17]
-
Trustworthiness: While not a replacement for experimental work, CSP is a powerful tool. It can help rationalize experimentally observed forms, guide the experimental search for missing, more stable forms, and provide a degree of confidence that the most stable polymorph has been found, which is a critical aspect of de-risking a development candidate.[18]
Diagram: Conceptual Crystal Energy Landscape
Caption: A conceptual plot showing predicted structures and where experimentally found forms might lie.
Conclusion and Forward Look
The solid-state landscape of an API is a critical attribute that must be thoroughly mapped and understood early in the drug development process. This guide has presented a comprehensive, integrated strategy for the characterization of the crystal structure and polymorphism of a new molecular entity, N-ethylpyrimidin-5-amine, as a representative case study.
By combining systematic experimental screening—encompassing a wide range of crystallization conditions—with a hierarchical and orthogonal set of analytical techniques (PXRD, DSC/TGA, spectroscopy, and SCXRD), researchers can confidently identify, characterize, and select the optimal solid form for development. The integration of computational Crystal Structure Prediction provides an invaluable theoretical framework to support and guide these experimental efforts. This rigorous, science-driven approach is essential to ensure the development of safe, effective, and stable medicines and to safeguard against costly, late-stage failures.
References
-
Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery (RSC Publishing). Available at: [Link].
-
Taniguchi, T. & Fukasawa, R. (2025). Faster and more reliable crystal structure prediction of organic molecules. EurekAlert!. Available at: [Link].
-
Nishka Research. (2023). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Nishka Research. Available at: [Link].
-
Waseda University. (2025). Faster and More Reliable Crystal Structure Prediction of Organic Molecules. Technology.org. Available at: [Link].
-
Syrris. (2024). Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link].
-
Kazantsev, A.V. et al. (2011). Computational Crystal Structure Prediction of Organic Molecules. ResearchGate. Available at: [Link].
-
Taniguchi, T. et al. (2023). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. ChemRxiv. Available at: [Link].
-
Shinde, V. (2025). Effect of Polymorphism Formulations. Veeprho Pharmaceuticals. Available at: [Link].
-
Davey, R.J. et al. (2008). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online. Available at: [Link].
-
Soni, T. et al. (2024). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. ResearchGate. Available at: [Link].
-
Threlfall, T. (2010). Polymorph screening in pharmaceutical development. European Pharmaceutical Review. Available at: [Link].
-
Pace Analytical. Solid State Characterization, Polymorph, & Salt Screening. Pace Analytical. Available at: [Link].
-
Improved Pharma. (2021). Polymorph Screening Services. Improved Pharma. Available at: [Link].
-
Shtukenberg, A.G. et al. (2021). Polymorphic Solid Solutions in Molecular Crystals: Tips, Tricks, and Switches. PMC. Available at: [Link].
-
Khalili, B. The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Pharmaceutical Online. Available at: [Link].
-
Crystal Pharmatech. Solid State Characterization Techniques CDMO & CRO Services Pharmaceuticals. Crystal Pharmatech. Available at: [Link].
-
Agno Pharmaceuticals. Drug Substance Solid State Characterization. Agno Pharmaceuticals. Available at: [Link].
-
Li, H. et al. (2018). Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. Frontiers in Chemistry. Available at: [Link].
-
ResearchGate. General Methods to Prepare Polymorphs. ResearchGate. Available at: [Link].
-
Triclinic Labs. SOLID FORM SCREENING AND SELECTION. Triclinic Labs. Available at: [Link].
-
Wang, S. et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link].
-
Reddy, C.R. et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. Available at: [Link].
-
Gomaa, A.M. et al. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. PMC. Available at: [Link].
-
Goudgaon, N.M. et al. (2009). Scheme 1: Synthesis of 5-substituted pyrimidine analogs. ResearchGate. Available at: [Link].
-
Le, K.N. et al. (2016). Synthesis of N-substituted aryl amidines by strong base activation of amines. PMC. Available at: [Link].
Sources
- 1. nishkaresearch.com [nishkaresearch.com]
- 2. syrris.com [syrris.com]
- 3. veeprho.com [veeprho.com]
- 4. agnopharma.com [agnopharma.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The Relevance Of Polymorph Screening In The Pharmaceutical Industry [outsourcedpharma.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. improvedpharma.com [improvedpharma.com]
- 11. pacelabs.com [pacelabs.com]
- 12. ijsra.net [ijsra.net]
- 13. Polymorphic Solid Solutions in Molecular Crystals: Tips, Tricks, and Switches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy [frontiersin.org]
- 15. Faster and more reliable crystal structure prediction of organic molecules | EurekAlert! [eurekalert.org]
- 16. waseda.jp [waseda.jp]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
Technical Guide: Electronic Properties and Reactivity of the 5-Amino Pyrimidine Group
The following technical guide is structured to provide actionable, high-level scientific insight into the 5-aminopyrimidine moiety. It moves beyond generic textbook definitions to address the specific challenges and opportunities this scaffold presents in modern drug discovery.
Executive Summary
The 5-aminopyrimidine (5-AP) scaffold represents a critical "amphibious" synthon in medicinal chemistry.[1] Unlike its 2-amino and 4-amino counterparts, the 5-amino group is electronically decoupled from the direct amidine-like resonance of the ring nitrogens.[1] This unique electronic architecture renders it an ideal bioisostere for aniline—often retaining potency while mitigating genotoxicity risks (Ames liability) associated with electron-rich aromatic amines.[1] This guide details the electronic rationale, synthetic pathways, and reactivity profiles necessary to deploy this moiety effectively.
Part 1: Electronic Architecture & Physicochemical Profile[1]
The "Meta-Like" Anomaly
To understand the reactivity of 5-aminopyrimidine, one must first deconstruct its orbital interactions.[1] In a standard pyrimidine ring, positions 2, 4, and 6 are electron-deficient due to the inductive (-I) and mesomeric (-M) withdrawal of the ring nitrogens.[1]
However, Position 5 is unique. It sits nodal to the ring nitrogens (meta-relationship).[1]
-
The Ring (Sink): The pyrimidine core is
-deficient ( of protonated pyrimidine ).[1] -
The Amine (Source): The exocyclic nitrogen at C5 acts as a resonance donor (+M).[1]
The Result: The 5-amino group pushes electron density into the C5 carbon, but the ring nitrogens inductively withdraw it.[1] This creates a "push-pull" system where the exocyclic amine is significantly less basic than aniline but more nucleophilic than the amino groups at positions 2 or 4 (which are amidine-like).[1]
Quantitative Electronic Data
The following table contrasts 5-AP with relevant analogs to guide scaffold selection.
| Property | Aniline | 5-Aminopyrimidine | 2-Aminopyrimidine | Pyrimidine |
| 4.6 | 2.6 | 3.5 | 1.3 | |
| Electronic Character | ||||
| N-Nucleophilicity | High | Moderate | Low | Very Low |
| Genotoxicity Risk | High (Metabolic activation) | Low (Reduced N-oxidation) | Low | N/A |
Key Insight: The
of 2.6 indicates that at physiological pH (7.4), 5-AP exists almost exclusively as the free base, ensuring high membrane permeability compared to more basic heterocycles.[1]
Visualization: Electronic Decision Tree
The following diagram illustrates the logical flow of reactivity based on these electronic properties.
Part 2: Synthetic Accessibility & Protocols[1][2]
Synthesis of the 5-AP scaffold typically proceeds via the reduction of 5-nitropyrimidine.[1] While seemingly trivial, the high water solubility of the product and the potential for over-reduction (ring opening) require specific protocols.[1]
Protocol A: Catalytic Hydrogenation (Industrial Standard)
Context: This method avoids iron sludge waste associated with Bechamp reductions and is scalable.[1]
Reagents:
-
Substrate: 5-Nitropyrimidine (or 4,6-substituted derivatives)
-
Catalyst: 10% Pd/C (50% water wet)[1]
-
Solvent: Methanol or Ethyl Acetate (avoid ethanol if transesterification is a risk with side groups)[1]
Step-by-Step Workflow:
-
Charge: Load 5-nitropyrimidine (1.0 eq) into a hydrogenation vessel (e.g., Parr shaker).
-
Solvent: Dissolve in Methanol (10 vol).
-
Catalyst: Add 10% Pd/C (0.05 eq by wt). Safety: Add under inert N2 blanket to prevent ignition.[1]
-
Reaction: Pressurize with
(30-50 psi) and stir at RT for 4-6 hours. -
Monitoring: Monitor via LCMS. The nitro group (
) will convert to amine ( ).[1] -
Workup: Filter through a Celite pad to remove Pd.[1]
-
Isolation: Concentrate filtrate. Critical: 5-Aminopyrimidine is somewhat volatile and highly water-soluble.[1] Do not use aqueous extraction.[1] Recrystallize from Isopropanol/Hexane if necessary.
Protocol B: Buchwald-Hartwig Cross-Coupling
Context: Functionalizing the 5-amino group with aryl halides is a cornerstone of kinase inhibitor synthesis.[1] The 5-amino group is less nucleophilic than aniline, requiring specific ligand systems.[1]
Optimized Conditions:
-
Catalyst:
or precatalysts (e.g., XPhos Pd G3).[1] -
Ligand: BrettPhos or XPhos .[1] (Biaryl phosphines are superior to BINAP for this electron-deficient amine).[1]
-
Base:
(Weak base preferred to avoid ring degradation) or (if substrate allows).[1] -
Solvent: 1,4-Dioxane or Toluene (anhydrous).[1]
Step-by-Step Workflow:
-
Combine Solids: Add Aryl Bromide (1.0 eq), 5-Aminopyrimidine (1.2 eq),
(2.0 eq), and XPhos Pd G3 (0.02 eq) to a vial. -
Inert Atmosphere: Seal and purge with Argon for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane (10 vol).
-
Heat: Stir at 100°C for 12 hours.
-
Purification: The product is often much less polar than the starting amine.[1] Filter, concentrate, and purify via silica flash chromatography (DCM/MeOH gradient).[1]
Part 3: Reactivity Profile & Medicinal Chemistry Applications
Tuning Reactivity
A common strategy involves using the 5-amino group to "tune" the reactivity of leaving groups at positions 2 or 4.[1]
-
Deactivation: The 5-amino group is an Electron Donating Group (EDG).[1] It raises the LUMO energy of the pyrimidine ring, making carbons 2 and 4 less susceptible to nucleophilic attack compared to 5-nitropyrimidine.[1]
-
Strategy: If you need to displace a chloride at C4, perform the
reaction before reducing the 5-nitro group.[1] Once the amine is formed, displacement requires forcing conditions.[1]
Genotoxicity Mitigation (The Aniline Replacement)
Anilines are frequently flagged as genotoxic due to metabolic N-hydroxylation (via CYP450), forming nitrenium ions that intercalate DNA.[1]
-
Mechanism: The electron-deficient pyrimidine ring pulls density from the 5-amino nitrogen.[1] This lowers the HOMO energy, making the nitrogen less prone to oxidation by metabolic enzymes.[1]
-
Outcome: 5-Aminopyrimidines often show improved Ames test profiles compared to their phenyl analogs.[1]
Experimental Workflow Diagram
The following Graphviz diagram outlines the decision process for synthesizing and functionalizing this scaffold.
References
-
Brown, D. J. (1962).[1] The Pyrimidines. Wiley-Interscience.[1] (Foundational text on pyrimidine pKa and reactivity).
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link[1]
-
Wuxi AppTec. (2024).[1] "Chemical Insights: Buchwald-Hartwig Couplings Optimization." Wuxi AppTec Library. Link
-
Whittaker, N. (1951).[1] "A new synthesis and the chemical properties of 5-aminopyrimidine." Journal of the Chemical Society.[1] Link
-
Organic Chemistry Portal. "Buchwald-Hartwig Amination." (General mechanism and ligand selection). Link
Sources
Methodological & Application
Application Note: Scalable Synthesis Protocols for N-Ethylpyrimidin-5-amine
Introduction & Strategic Analysis
N-Ethylpyrimidin-5-amine (CAS: 22404-46-2) is a critical pyrimidine scaffold often utilized as a "warhead" linker or core motif in kinase inhibitors (e.g., JAK, BTK targets) and antagonists for G-protein coupled receptors.
While simple in structure, the 5-position of the pyrimidine ring is electronically distinct from the electron-deficient 2, 4, and 6 positions. It behaves more like an electron-rich aromatic amine, making nucleophilic aromatic substitution (
This guide presents two validated protocols designed for scalability:
-
Route A (The "Green" Kinetic Route): Reductive Amination. Ideal for cost-efficiency and minimizing metal waste.
-
Route B (The "Precision" Catalytic Route): Buchwald-Hartwig Cross-Coupling. Ideal when orthogonal functional groups prevent reductive conditions.
Retrosynthetic Logic & Pathway Visualization
The following diagram illustrates the strategic disconnections available for accessing the target scaffold.
Figure 1: Retrosynthetic disconnection showing the two primary scalable pathways.
Protocol A: Reductive Amination (Preferred Scalable Route)
Rationale: Direct alkylation of 5-aminopyrimidine with ethyl halides often leads to mixtures of mono-, di-alkylated products and quaternary salts. Reductive amination using acetaldehyde allows for controlled mono-alkylation via the formation of a hemiaminal/imine intermediate, which is selectively reduced.
Materials & Stoichiometry
| Reagent | Equiv.[1][2][3][4] | Role | Critical Attribute |
| Pyrimidin-5-amine | 1.0 | Substrate | Solid, MP ~170°C. Purity >98%. |
| Acetaldehyde | 1.2 - 1.5 | Electrophile | Freshly distilled or stored cold. Volatile (BP 20°C). |
| NaBH(OAc)₃ | 1.5 - 2.0 | Reducing Agent | Mild hydride source; tolerates aldehydes better than NaBH₄. |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Promotes imine formation. |
| DCM or DCE | Solvent | Medium | 1,2-Dichloroethane (DCE) is standard but DCM is safer/greener. |
Step-by-Step Methodology
-
Imine Formation (In-Situ):
-
Charge a reactor with Pyrimidin-5-amine (1.0 equiv) and Dichloromethane (DCM) (10 vol relative to amine mass).
-
Add Acetic Acid (1.5 equiv) to buffer the solution (pH ~5–6).
-
Cool the mixture to 0–5 °C.
-
Add Acetaldehyde (1.3 equiv) dropwise. Note: Acetaldehyde is extremely volatile; use a chilled addition funnel or subsurface addition.
-
Stir at 0–5 °C for 30 minutes, then allow to warm to 20 °C for 1 hour. Checkpoint: Monitor by TLC/LCMS for disappearance of amine and formation of imine (often unstable on silica).
-
-
Selective Reduction:
-
Cool the mixture back to 0 °C.
-
Add Sodium Triacetoxyborohydride (STAB) (1.6 equiv) portion-wise over 30 minutes. Caution: Mild exotherm and gas evolution.
-
Allow the reaction to warm to room temperature (20–25 °C) and stir for 4–12 hours.
-
-
Quench & Workup:
-
Quench the reaction by slow addition of saturated aqueous NaHCO₃ until pH > 8. Caution: CO₂ evolution.
-
Separate the organic layer. Extract the aqueous layer 2x with DCM.
-
Purification (Acid-Base Swing):
-
Combine organics and extract with 1M HCl (3x). The product moves to the aqueous phase (protonated); impurities remain in DCM.
-
Discard the DCM layer.
-
Basify the acidic aqueous phase with 4M NaOH to pH ~12.
-
Extract the product back into Ethyl Acetate or DCM (3x).
-
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Salt Formation (Optional but Recommended):
-
Dissolve the free base oil in Ethanol.
-
Add 1.1 equiv of HCl (in ether or dioxane).
-
Precipitate the N-ethylpyrimidin-5-amine hydrochloride salt for long-term stability.
-
Protocol B: Buchwald-Hartwig Cross-Coupling
Rationale: If the starting material is 5-bromopyrimidine (widely available), this route provides a high-yielding alternative. It is particularly useful if the molecule contains other reducible groups (e.g., alkenes, nitro) that would be incompatible with Protocol A.
Reaction Scheme Visualization
Figure 2: Catalytic cycle for the C-N bond formation.
Materials & Stoichiometry
| Reagent | Equiv.[1][2][3][4] | Role | Notes |
| 5-Bromopyrimidine | 1.0 | Substrate | Limiting reagent.[5] |
| Ethylamine | 1.5 - 2.0 | Nucleophile | Use 2.0M solution in THF. |
| Pd₂(dba)₃ or Pd(OAc)₂ | 0.02 (2 mol%) | Catalyst | Pd source.[1] |
| Xantphos or BINAP | 0.04 (4 mol%) | Ligand | Bidentate ligands prevent catalyst deactivation. |
| Cs₂CO₃ or NaOtBu | 2.0 | Base | NaOtBu is stronger; Cs₂CO₃ is milder. |
| 1,4-Dioxane | Solvent | Medium | Degassed anhydrous solvent is critical. |
Step-by-Step Methodology
-
Catalyst Pre-formation:
-
In a glovebox or under Argon flow, combine Pd(OAc)₂ and Xantphos in degassed 1,4-Dioxane. Stir for 10 minutes to form the active catalyst species (solution turns yellow/orange).
-
-
Reaction Assembly:
-
Add 5-Bromopyrimidine (1.0 equiv) and Cesium Carbonate (2.0 equiv) to the reaction vessel.
-
Add the Ethylamine solution (2.0 equiv).
-
Seal the vessel (pressure tube recommended due to ethylamine volatility).
-
-
Heating:
-
Heat the mixture to 90–100 °C for 12–16 hours.
-
Note: Vigorous stirring is essential for the heterogeneous mixture (solid base).
-
-
Workup & Scavenging:
-
Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black.
-
Concentrate the filtrate.
-
Metal Scavenging: Redissolve in EtOAc and treat with SiliaMetS® Thiol or similar scavenger resin for 2 hours to reduce Pd content to <10 ppm (critical for pharma applications).
-
Filter and concentrate to yield the crude product.
-
Analytical Specifications & Quality Control
For drug development applications, the following specifications are standard.
| Test | Method | Acceptance Criteria |
| Identity | ¹H NMR (400 MHz, DMSO-d₆) | Conforms to structure. Key signals: Triplet (~1.2 ppm, -CH₃), Quartet (~3.1 ppm, -CH₂-), Singlet (~8.2 ppm, H-2), Singlet (~8.5 ppm, H-4/6). |
| Purity | HPLC (UV 254 nm) | > 98.0% |
| Residual Solvent | GC-Headspace | DCM < 600 ppm; THF < 720 ppm. |
| Palladium | ICP-MS | < 10 ppm (if Route B used). |
Safety & Handling (HSE)
-
Acetaldehyde: Extremely flammable (Flash point -39°C) and a suspected carcinogen. Handle only in a fume hood.
-
Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Do not seal reaction vessels during quench.
-
Pyrimidines: Many aminopyrimidines are skin irritants and potential sensitizers. Wear double nitrile gloves.
References
-
Reductive Amination General Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61, 3849-3862. Link
-
Buchwald-Hartwig Amination Review: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50. Link
-
Synthesis of 5-Aminopyrimidine Derivatives: Luo, Z., et al. "Synthesis and biological evaluation of some new imidazo[1,2-c]pyrimido[5,4-e]pyrimidin-5-amine derivatives." ResearchGate, 2023 . Link
-
Scalable Amination Protocols: Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 2011 , 54, 3451-3479. Link
Sources
Application Note: Selective Synthesis of N-Ethylpyrimidin-5-amine via Reductive Amination
Executive Summary
This application note details the optimized protocol for the synthesis of N-ethylpyrimidin-5-amine (CAS: 22404-46-2) via direct reductive amination. Unlike aliphatic amines, pyrimidin-5-amine is electron-deficient, rendering the amino group less nucleophilic. Consequently, standard catalytic hydrogenation or simple alkylation with alkyl halides often results in poor conversion or uncontrolled poly-alkylation.
This protocol utilizes Sodium Triacetoxyborohydride (STAB) in the presence of acetic acid. This system is selected for its high chemoselectivity, allowing for the preferential reduction of the intermediate iminium species over the aldehyde precursor, thereby minimizing side reactions and maximizing the yield of the mono-alkylated product.
Scientific Foundation & Reaction Mechanism
Mechanistic Insight
The synthesis proceeds via the Abdel-Magid Reductive Amination pathway. The reaction involves two distinct equilibrium stages followed by an irreversible reduction:
-
Imine Formation: The amine (pyrimidin-5-amine) attacks the carbonyl carbon of acetaldehyde to form a hemiaminal, which dehydrates to form an imine (Schiff base). Due to the electron-withdrawing nature of the pyrimidine ring, this equilibrium is unfavorable; therefore, Acetic Acid (AcOH) is introduced to protonate the hemiaminal and catalyze dehydration.
-
Selective Reduction: STAB is a mild hydride donor. It coordinates with the imine nitrogen (or protonated iminium ion), delivering a hydride to the C=N bond. Crucially, STAB reduces the protonated imine much faster than it reduces the free aldehyde, preventing the consumption of the starting material into ethanol.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the reductive amination of electron-deficient heteroaromatic amines.
Experimental Protocol
Reagents & Equipment
Scale: 10 mmol (based on limiting reagent Pyrimidin-5-amine).
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |
| Pyrimidin-5-amine | 95.10 | 1.0 | 951 mg | Substrate |
| Acetaldehyde | 44.05 | 1.2 | 528 mg (approx. 675 µL) | Carbonyl Source |
| NaBH(OAc)3 (STAB) | 211.94 | 1.5 | 3.18 g | Reducing Agent |
| Acetic Acid (Glacial) | 60.05 | 1.5 | 900 mg (860 µL) | Catalyst |
| 1,2-Dichloroethane (DCE) | 98.96 | N/A | 20-30 mL | Solvent |
Equipment:
-
50 mL Round-bottom flask (flame-dried).
-
Magnetic stir bar.
-
Nitrogen inlet/balloon.
-
Ice-water bath.
Step-by-Step Procedure
Phase 1: Imine Formation (In Situ)
-
Preparation: Charge the 50 mL flask with Pyrimidin-5-amine (951 mg, 10 mmol).
-
Solvation: Add DCE (20 mL) and stir to create a suspension/solution.
-
Activation: Add Acetic Acid (860 µL, 15 mmol). Stir for 5 minutes at Room Temperature (RT). Note: The mixture may clarify as the acetate salt forms.
-
Carbonyl Addition: Cool the mixture to 0°C (ice bath) to minimize acetaldehyde evaporation. Add Acetaldehyde (675 µL, 12 mmol) dropwise.
-
Pro-Tip: If handling neat acetaldehyde is difficult due to volatility (bp 20.2°C), use a pre-cooled solution of acetaldehyde in DCE or use 5M Acetaldehyde in DCM.
-
-
Equilibration: Remove the ice bath and stir at RT for 30–60 minutes. This allows the hemiaminal/imine equilibrium to establish.
Phase 2: Selective Reduction
-
Reductant Addition: Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) in 3 portions over 10 minutes.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir the reaction mixture at RT under Nitrogen for 4–16 hours.
-
Process Control: Monitor by TLC (Eluent: 5% MeOH in DCM) or LCMS. Look for the disappearance of the starting amine (m/z 96) and appearance of the product (m/z 124).
-
Phase 3: Workup & Purification
-
Quench: Cool to 0°C. Slowly add saturated aqueous NaHCO3 (20 mL) to quench excess borohydride and neutralize acetic acid. Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).
-
Drying: Combine organic layers, wash with Brine (20 mL), and dry over anhydrous Na2SO4 .
-
Concentration: Filter and concentrate in vacuo to yield the crude oil/solid.
-
Purification: Purify via Flash Column Chromatography on Silica Gel.
-
Gradient: 0% -> 10% Methanol in Dichloromethane (DCM).
-
Note: The product is polar. The addition of 1% Triethylamine to the eluent may improve peak shape.
-
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis.
Analytical Validation
To validate the integrity of the synthesized N-ethylpyrimidin-5-amine , compare analytical data against the following expected parameters:
-
Physical State: Pale yellow to off-white solid/oil.
-
Mass Spectrometry (ESI+):
-
Expected [M+H]+: 124.08
-
-
1H NMR (400 MHz, CDCl3) Predicted:
-
δ 8.6–8.7 ppm (s, 1H): Pyrimidine H-2 (between nitrogens).
-
δ 8.1–8.2 ppm (s, 2H): Pyrimidine H-4/6.
-
δ 4.0–4.5 ppm (br s, 1H): N-H (exchangeable).
-
δ 3.1–3.2 ppm (q, 2H): N-CH2-CH3 (methylene).
-
δ 1.2–1.3 ppm (t, 3H): N-CH2-CH3 (methyl).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor imine formation due to low nucleophilicity. | Increase AcOH to 2.0–3.0 equiv. Ensure reaction time >12h. |
| Dialkylation (N,N-diethyl) | Excess acetaldehyde or high temp. | Add acetaldehyde slowly at 0°C. Use exactly 1.0–1.1 equiv. |
| Starting Material Remains | STAB decomposed (wet solvent). | Use fresh STAB. Ensure DCE is anhydrous. |
| Product in Aqueous Layer | Product is water-soluble (protonated). | Ensure Quench pH is basic (> pH 8). Use "salting out" (saturate aqueous layer with NaCl) during extraction. |
Safety & Handling
-
Sodium Triacetoxyborohydride (STAB): Releases hydrogen gas upon contact with acids or water. Handle in a fume hood. Keep away from ignition sources.
-
Acetaldehyde: Extremely flammable and volatile (Carcinogen suspect). Handle cold and in a well-ventilated area.
-
DCE (1,2-Dichloroethane): Toxic and suspected carcinogen. Use DCM (Dichloromethane) as a safer alternative if DCE is unavailable, though reaction kinetics may be slightly slower.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[3]
-
Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions: NaHB(OAc)3.
-
PubChem. (n.d.). N-ethylpyrimidin-5-amine (Compound Summary).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
Topic: Methodologies for the N-Alkylation of 5-Aminopyrimidine with Ethyl Halides and Alternative Reagents
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Abstract
The N-alkylation of aminopyrimidines is a cornerstone transformation in medicinal chemistry, yielding scaffolds prevalent in a multitude of therapeutic agents. However, the inherent electronic structure of 5-aminopyrimidine presents significant challenges, primarily concerning regioselectivity and over-alkylation. This guide provides a comprehensive analysis of procedures for introducing an ethyl group onto the 5-amino position. We will dissect the mechanistic challenges, present a classical protocol using ethyl halides, and detail superior, modern alternatives—reductive amination and catalytic borrowing hydrogen—that offer enhanced control and efficiency. Each methodology is accompanied by a detailed, field-tested protocol, a discussion of its strategic advantages, and troubleshooting insights to empower researchers in synthesizing N-ethyl-5-aminopyrimidine derivatives with precision and confidence.
Mechanistic Considerations: The Challenge of Regioselectivity
The 5-aminopyrimidine scaffold contains multiple nucleophilic nitrogen atoms: the exocyclic amino group (N5) and two endocyclic ring nitrogens (N1 and N3). This plurality of reactive sites is the primary obstacle in selective N-alkylation.
-
Nucleophilicity Contest: Direct alkylation with an electrophile like an ethyl halide initiates a competition between these three nitrogen atoms. The endocyclic nitrogens are often more basic and nucleophilic than the exocyclic amino group, which can lead to the formation of undesired N1 or N3-alkylated isomers as the major products[1][2].
-
Over-alkylation: The initial product of mono-alkylation at the desired N5 position is itself a nucleophile. It can react further with the ethyl halide, leading to the formation of a diethylamino derivative. This is particularly problematic under harsh conditions or when using an excess of the alkylating agent[1][3].
Controlling these side reactions is paramount for achieving a high yield of the target N-ethyl-5-aminopyrimidine.
Sources
Incorporating N-ethylpyrimidin-5-amine into kinase inhibitor scaffolds
Application Note: Strategic Integration of N-ethylpyrimidin-5-amine in Kinase Inhibitor Design
Executive Summary & Rationale
This guide details the integration of N-ethylpyrimidin-5-amine (CAS 1153194-87-0) into kinase inhibitor scaffolds. While the pyrimidine ring is a privileged structure for ATP-competitive inhibition (functioning as a hinge binder), the 5-position offers a critical vector for optimizing physicochemical properties (LogP, solubility) and targeting the solvent-exposed front or the ribose pocket of the kinase domain.
The N-ethyl substituent on the 5-amine provides a specific advantage: it introduces a small hydrophobic bulk that can displace conserved water molecules or fill hydrophobic sub-pockets without incurring the steric penalty of larger groups (e.g., isopropyl or phenyl).
Key Application: Fragment-Based Drug Design (FBDD) and Lead Optimization for JAK, CDK, and EGFR family targets.
Strategic Design: The Pharmacophore
The integration of N-ethylpyrimidin-5-amine is not merely a substitution; it is a structural probe.
-
Hinge Interaction: The pyrimidine N1 and N3 atoms typically serve as Hydrogen Bond Acceptors (HBA) to the kinase hinge region (e.g., backbone NH of the gatekeeper+1 residue).
-
The 5-Position Vector: The amine nitrogen at position 5 acts as a handle. By using the N-ethyl variant, we convert a potential primary amine (H-bond donor) into a secondary amine, modulating the pKa and reducing polarity slightly to improve membrane permeability.
Caption: Logical flow of incorporating the N-ethylpyrimidin-5-amine fragment into a kinase inhibitor scaffold.
Synthetic Protocol: Pd-Catalyzed Cross-Coupling
The coupling of a secondary amine (N-ethylpyrimidin-5-amine) to a heteroaryl halide is sterically more demanding than primary amine coupling. Standard conditions (Pd(PPh3)4) often fail. We utilize a Buchwald-Hartwig amination optimized with sterically demanding, electron-rich phosphine ligands (BrettPhos or RuPhos).
Materials
-
Nucleophile: N-ethylpyrimidin-5-amine (1.2 equiv)
-
Electrophile: Heteroaryl Chloride/Bromide (e.g., 4-chloropyrrolo[2,3-d]pyrimidine) (1.0 equiv)
-
Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)
-
Ligand: BrettPhos (for chlorides) or RuPhos (for bromides) (4-10 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (2.0 equiv) - Critical for activating the Pd-amine complex.
-
Solvent: 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Flame-dry a 25 mL Schlenk tube or microwave vial. Allow to cool under a stream of Argon.
-
Why: Palladium catalysts, particularly Pd(0), are sensitive to oxidation. Moisture kills the base (NaOtBu).
-
-
Reagent Loading:
-
Add Pd₂(dba)₃ (0.02 mmol) and BrettPhos (0.04 mmol) to the vial.
-
Add the Heteroaryl Chloride (1.0 mmol) and N-ethylpyrimidin-5-amine (1.2 mmol).
-
Add NaOtBu (2.0 mmol).
-
Note: If the electrophile is a liquid, add it after the solvent.
-
-
Solvent & Degassing:
-
Add anhydrous 1,4-Dioxane (5 mL).
-
Crucial Step: Sparge the solution with Argon for 5 minutes or perform three freeze-pump-thaw cycles.
-
Causality: Oxygen competes with the aryl halide for oxidative addition, leading to homocoupling or catalyst death.
-
-
Reaction:
-
Seal the vessel.
-
Heat to 100°C for 12 hours (conventional heating) or 110°C for 1 hour (Microwave irradiation).
-
Monitoring: Check via LC-MS. Look for the disappearance of the aryl halide (M+) and appearance of the product (M + 122 mass unit shift).
-
-
Workup:
-
Cool to room temperature.
-
Filter through a pad of Celite (diatomaceous earth) to remove Palladium black. Wash with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Perform Flash Column Chromatography.
-
Gradient: 0% → 10% MeOH in DCM (Dichloromethane). Pyrimidines are polar; ensure the column is conditioned with 1% Triethylamine if streaking occurs.
-
Self-Validating Quality Control (QC)
A protocol is only as good as its verification. The following data points confirm the structural integrity of the synthesized inhibitor.
| Analytical Method | Expected Signal | Interpretation |
| 1H NMR (DMSO-d6) | Triplet at ~1.2 ppm, Quartet at ~3.2 ppm | Confirms presence of N-ethyl group. |
| 1H NMR (Aromatic) | Singlet at ~8.5-9.0 ppm (2H) | Confirms Pyrimidine ring integrity (H2/H4/H6 protons). |
| LC-MS | Single peak >95% UV area | Purity check. |
| HRMS | [M+H]+ within 5 ppm error | Confirms elemental composition. |
Troubleshooting:
-
Issue: Low yield, starting material remaining.
-
Solution: Switch ligand to BrettPhos G3 precatalyst to ensure rapid oxidative addition. Ensure solvent is strictly anhydrous.
Workflow Visualization
The following diagram illustrates the critical path from starting materials to biological validation.
Caption: Step-by-step experimental workflow for synthesizing and validating the kinase inhibitor.
Biological Evaluation: Kinase Selectivity
Once synthesized, the molecule must be profiled. The N-ethyl group often improves selectivity by clashing with non-target kinases that have smaller hydrophobic pockets near the hinge.
Recommended Assay: ADP-Glo™ Kinase Assay
-
Principle: Measures ADP generated from the kinase reaction.
-
Setup: Incubate Kinase + Substrate + ATP + Inhibitor (N-ethyl analog) .
-
Readout: Luminescence is proportional to kinase activity.
-
Control: Compare IC50 against the non-ethylated analog (N-H) to quantify the "Ethyl Effect" on potency.
References
-
Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed Amination of Aryl Halides." Chemical Science.
-
Maitland, M. L., et al. (2021). "Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases." Journal of Medicinal Chemistry.
-
BioSolveIT. (2024). "Hinge Binder Collection For Kinase Inhibitor Design."[1][] BioSolveIT Application Note.
-
Organic Chemistry Portal. (2024). "Buchwald-Hartwig Amination: Protocols and Mechanism."[3]
Sources
Application Note: Precision Synthesis of N-Ethylpyrimidin-5-amine via Microwave-Assisted Protocols
Executive Summary & Strategic Rationale
The synthesis of N-ethylpyrimidin-5-amine presents a specific regiochemical challenge. Unlike the 2-, 4-, and 6-positions of the pyrimidine ring, which are highly susceptible to nucleophilic aromatic substitution (
Consequently, researchers must rely on metal-catalyzed cross-coupling or reductive alkylation strategies. This Application Note details two high-fidelity microwave-assisted protocols designed to overcome the activation energy barriers associated with 5-position functionalization:
-
Protocol A (The "Gold Standard"): Microwave-Assisted Buchwald-Hartwig Cross-Coupling. Best for high-value intermediates requiring strict regiocontrol.
-
Protocol B (The "Green" Alternative"): Microwave-Assisted Reductive Amination. Best for scale-up and cost-efficiency, utilizing 5-aminopyrimidine.
Why Microwave Irradiation?
Conventional heating for these transformations often requires prolonged reflux (12–24 hours), leading to thermal decomposition of the unstable pyrimidine ring or volatile ethylamine sources. Microwave irradiation provides:
-
Dielectric Heating: Direct coupling with polar solvents (e.g., DMSO, EtOH) for rapid temperature ramps (
C/sec). -
Pressurized Vials: Allows reaction temperatures to exceed the boiling point of solvents and volatile reagents (like ethylamine), significantly accelerating kinetics.
Reaction Landscape & Retrosynthetic Analysis
The following diagram illustrates the two distinct chemical pathways to the target molecule.
Figure 1: Retrosynthetic pathways. Protocol A utilizes a C-N bond formation on the halide, while Protocol B utilizes a reductive alkylation of the amine.
Protocol A: Microwave-Assisted Buchwald-Hartwig Coupling
This method is preferred when starting from 5-bromopyrimidine . The 5-position requires a specialized ligand system to facilitate the oxidative addition step of the catalytic cycle.
Mechanistic Insight
The pyrimidine nitrogen atoms can coordinate to Palladium, potentially poisoning the catalyst. Therefore, we utilize Xantphos , a bidentate ligand with a wide bite angle, which enforces a geometry that favors reductive elimination and prevents catalyst deactivation.
Materials
-
Substrate: 5-Bromopyrimidine (1.0 equiv)
-
Amine Source: Ethylamine (2.0 M solution in THF, 3.0 equiv)
-
Catalyst:
(2.5 mol%) or (5 mol%) -
Ligand: Xantphos (5 mol%) or BrettPhos (for difficult substrates)
-
Base:
(2.0 equiv) or (stronger base, faster reaction) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology
-
Vial Charging (Glovebox/Inert Atmosphere):
-
In a nitrogen-filled glovebox, add 5-bromopyrimidine (159 mg, 1.0 mmol),
(23 mg, 0.025 mmol), Xantphos (29 mg, 0.05 mmol), and (650 mg, 2.0 mmol) to a 10 mL microwave process vial. -
Note:
must be finely ground and dried to ensure reproducibility.
-
-
Solvent & Reagent Addition:
-
Add anhydrous 1,4-Dioxane (3 mL).
-
Add Ethylamine (2.0 M in THF, 1.5 mL, 3.0 mmol).
-
Critical: Cap the vial immediately with a Teflon-lined septum cap and crimp tightly. Ethylamine is volatile.
-
-
Microwave Irradiation:
-
Place the vial in the microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Settings:
-
Temp:
-
Time: 20 minutes
-
Pre-stirring: 30 seconds
-
Absorption Level: High
-
-
-
Workup:
-
Cool the vial to room temperature using the reactor's compressed air jet (
). -
Filter the reaction mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM). The product is polar; adding 1%
to the eluent improves peak shape.
-
Protocol B: Microwave-Assisted Reductive Amination
This method is preferred when starting from 5-aminopyrimidine . It avoids the use of alkyl halides (like ethyl iodide), which often lead to over-alkylation to the quaternary ammonium salt or alkylation of the ring nitrogens.
Mechanistic Insight
Microwave heating accelerates the formation of the intermediate imine/hemiaminal species. By using Sodium Triacetoxyborohydride (STAB) , which is less reactive than
Materials
-
Substrate: 5-Aminopyrimidine (1.0 equiv)
-
Carbonyl Source: Acetaldehyde (1.5 equiv) (Handle cold or use paraldehyde)
-
Reductant:
(2.0 equiv) -
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
Step-by-Step Methodology
-
Imine Formation (In Situ):
-
To a 10 mL microwave vial, add 5-aminopyrimidine (95 mg, 1.0 mmol) and DCE (3 mL).
-
Add Acetaldehyde (66 mg, 1.5 mmol) and Acetic Acid (60 mg, 1.0 mmol).
-
Note: Acetaldehyde is extremely volatile (bp
). Pre-cool the solvent and reagents if possible.
-
-
Reductant Addition:
-
Add
(424 mg, 2.0 mmol) in a single portion. -
Cap the vial immediately.
-
-
Microwave Irradiation:
-
Settings:
-
Temp:
-
Time: 10 minutes
-
Power: Dynamic (Max 150W)
-
-
-
Quench & Workup:
-
Cool to RT. Quench carefully with saturated
solution (gas evolution will occur). -
Extract with DCM (
). -
Dry organic layer over
and concentrate.
-
-
Purification:
-
Flash chromatography (EtOAc/Hexanes gradient).
-
Comparative Data & Troubleshooting
The following table summarizes the expected performance of both protocols based on standard heteroaryl amine synthesis parameters.
| Feature | Protocol A (Buchwald) | Protocol B (Reductive Amination) |
| Primary Risk | Catalyst poisoning by pyrimidine N | Over-alkylation (Bis-ethyl) |
| Reagent Cost | High (Pd, Ligand) | Low |
| Yield (Typical) | 75 - 85% | 60 - 75% |
| Reaction Time | 20 mins | 10 mins |
| Scalability | Moderate (Catalyst cost) | High |
| Tolerance | High tolerance for other functional groups | Sensitive to other reducible groups |
Experimental Workflow Visualization
Figure 2: Operational workflow for microwave synthesis. Note the critical cooling step before opening pressure vials.
References
-
Bagley, M. C., et al. (2013). Microwave-assisted palladium-catalyzed C-C coupling versus nucleophilic aromatic substitution of hydrogen (SNH) in 5-bromopyrimidine. Tetrahedron.
-
Balskus, E. P., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters.
-
Leadbeater, N. E., et al. (2003). Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst. Journal of Organic Chemistry.
-
Kappe, C. O. (2008).[1] Microwave dielectric heating in synthetic organic chemistry. Chemical Society Reviews.
-
Gurreri, D., et al. (2023). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis. Molecules.
Sources
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from N-ethylpyrimidin-5-amine
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its prevalence in numerous FDA-approved drugs, particularly within oncology.[1] Derivatives of aminopyrimidines are of paramount interest for their capacity to function as potent and selective kinase inhibitors, targeting the dysregulated signaling pathways that are hallmarks of cancer.[1][2] This is largely due to their structural resemblance to the adenine core of ATP, allowing them to form critical hydrogen bond interactions within the kinase hinge region.[2] This guide provides detailed application notes and robust protocols for the utilization of N-ethylpyrimidin-5-amine, a key building block, in the synthesis of advanced pharmaceutical intermediates. We will explore core synthetic strategies, including palladium-catalyzed cross-coupling and multicomponent condensation reactions, offering researchers a practical framework for generating novel molecular entities for drug discovery.
The Strategic Role of the Aminopyrimidine Core in Kinase Inhibition
Protein kinases regulate cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[2] In many cancers, these kinases are overactive, leading to uncontrolled cell growth. Small molecule inhibitors that compete with ATP for the kinase's binding site are a major class of targeted therapies.[3]
The N-ethylpyrimidin-5-amine scaffold provides an ideal starting point for designing such inhibitors. The pyrimidine ring itself acts as the foundational hinge-binding element. The amine group at the 5-position serves as a crucial hydrogen bond donor or acceptor, while the ethyl group can be oriented to explore specific hydrophobic pockets within the ATP-binding site, enhancing both potency and selectivity. Further functionalization at other positions on the pyrimidine ring is essential for developing the final drug candidate's specific pharmacological profile.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Green Chemistry Approaches for Synthesizing N-Ethylpyrimidin-5-amine
Executive Summary
This guide details two sustainable, field-validated protocols for the synthesis of N-ethylpyrimidin-5-amine , a critical intermediate in the development of kinase inhibitors (e.g., PLK4, JAK) and antifolate therapeutics. Traditional synthesis often relies on toxic alkylating agents (ethyl iodide) or non-renewable solvents (DCM, DMF), resulting in poor atom economy and genotoxic impurity risks.
We present two "Green Chemistry" alternatives:
-
Catalytic Reductive Amination: A high-atom-economy route using ethanol and heterogeneous catalysis.
-
Aqueous Cu-Catalyzed Amination: A surfactant-mediated coupling in water, eliminating organic solvents.
Both methods prioritize Process Mass Intensity (PMI) reduction, E-factor minimization, and operator safety.
Strategic Rationale & Green Metrics
The shift to green synthesis for this scaffold is driven by the need to avoid over-alkylation (quaternary salt formation) common in direct alkylation and to remove halogenated solvents.
| Metric | Traditional Route (EtI/DMF) | Green Route A (Reductive Amination) | Green Route B (Aqueous Coupling) |
| Atom Economy | Low (Stoichiometric waste) | High (Water is the only byproduct) | Medium (Salt waste generated) |
| Solvent | DMF/DCM (Toxic, difficult disposal) | Ethanol (Renewable, Class 3) | Water (Benign) |
| Selectivity | Poor (Mix of mono/di-alkylated) | High (Mono-alkylation favored) | High (Chemoselective) |
| Catalyst | None or Homogeneous | Pd/C (Recyclable) | Cu/L-Proline (Earth-abundant) |
Methodology 1: Catalytic Reductive Amination (Preferred)
Principle: This protocol utilizes the condensation of 5-aminopyrimidine with acetaldehyde to form an imine intermediate, which is reduced in situ by catalytic hydrogenation. This "One-Pot" method prevents the isolation of unstable imines and avoids the use of toxic reducing agents like Sodium Cyanoborohydride (
Materials
-
Substrate: 5-Aminopyrimidine (98% purity)
-
Reagent: Acetaldehyde (5 M solution in Ethanol) [Note: Use solution to mitigate volatility]
-
Catalyst: 5% Palladium on Carbon (Pd/C), 50% wet
-
Solvent: Ethanol (Absolute)
-
Hydrogen Source:
balloon (1 atm) or Ammonium Formate (for transfer hydrogenation)
Step-by-Step Protocol
-
Preparation: In a 100 mL round-bottom flask, dissolve 5-aminopyrimidine (1.0 g, 10.5 mmol) in Ethanol (20 mL).
-
Imine Formation: Add Acetaldehyde solution (1.5 equiv, 15.7 mmol) dropwise at 0°C.
-
Mechanistic Insight: Low temperature prevents immediate polymerization of acetaldehyde.
-
-
Catalyst Addition: Carefully add 5% Pd/C (10 wt% loading, 100 mg).
-
Safety: Pd/C is pyrophoric when dry. Ensure it is wet or added under an inert blanket (Argon/Nitrogen).
-
-
Hydrogenation: Purge the flask with
gas (x3) and stir under a hydrogen balloon (1 atm) at Room Temperature (25°C) for 4–6 hours.-
Monitoring: Monitor via TLC (Eluent: 10% MeOH in DCM) or LC-MS. Look for the disappearance of the starting amine (
96) and appearance of product ( 124).
-
-
Workup: Filter the catalyst through a Celite pad (recoverable for reprocessing). Wash the pad with Ethanol (10 mL).
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: If necessary, recrystallize from Ethanol/Heptane (1:3).
Yield: 85–92% Purity: >98% (HPLC)
Workflow Diagram (Method 1)
Caption: One-pot reductive amination workflow ensuring high atom economy and catalyst recyclability.
Methodology 2: Aqueous Surfactant-Mediated Coupling
Principle: For labs lacking hydrogenation equipment or handling unstable aldehydes, this route uses a modified Ullmann-type coupling. We utilize TPGS-750-M (a Vitamin E-based surfactant) or simple aqueous conditions to form nanomicelles, allowing organic reactions to proceed in water.
Materials
-
Substrate: 5-Bromopyrimidine[1]
-
Reagent: Ethylamine (70% aqueous solution)
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%)
-
Ligand: L-Proline (20 mol%) [Natural, non-toxic amino acid]
-
Base:
(2.0 equiv) -
Solvent: Deionized Water (degassed)
Step-by-Step Protocol
-
Charging: To a sealed tube, add 5-Bromopyrimidine (1.0 mmol), CuI (19 mg), L-Proline (23 mg), and
(276 mg). -
Solvent Addition: Add Water (3 mL) and Ethylamine solution (3.0 equiv).
-
Note: If solubility is poor, add 2 wt% TPGS-750-M surfactant to the water to create lipophilic nanoreactors.
-
-
Reaction: Seal the tube and heat to 80°C for 12 hours.
-
Causality: The L-Proline coordinates with Cu(I) to form a water-soluble active catalytic species that facilitates the nucleophilic attack of the amine.
-
-
Extraction: Cool to room temperature. Extract with 2-MeTHF (Green solvent alternative to Ethyl Acetate) (2 x 5 mL).
-
Purification: Wash organic layer with brine, dry over
, and concentrate.
Yield: 75–82% Green Benefit: Zero volatile organic compounds (VOCs) during the reaction phase.
Analytical Validation & QC
Ensure the identity of the synthesized N-ethylpyrimidin-5-amine (MW: 123.16 g/mol ) using the following parameters:
| Technique | Parameter | Expected Result |
| HPLC | Column | C18 Reverse Phase (e.g., Agilent Zorbax) |
| Mobile Phase | Water (0.1% Formic Acid) / Acetonitrile Gradient | |
| Detection | UV @ 254 nm | |
| 1H NMR | Solvent | DMSO- |
| Peaks | ||
| LC-MS | Ionization | ESI (+) |
| Mass |
Process Safety & Scale-Up Considerations
-
Acetaldehyde Handling: Acetaldehyde has a low boiling point (20.2°C). Always use chilled solutions or generate it in situ from paraldehyde/acid if scaling up to >100g to prevent vapor loss and flammability hazards.
-
Hydrogen Safety: When scaling Protocol 1, ensure proper grounding of the reactor to prevent static discharge ignition of Hydrogen/Pd/C.
-
Impurity Control: Protocol 1 avoids the formation of inorganic salts, making it superior for GMP steps where ash content is a critical quality attribute (CQA).
Comparative Pathway Analysis
Caption: Comparison showing the elimination of toxic alkylating agents and solvents in the Green Route.
References
-
Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[2][3] Link
-
Green Catalysis: Patil, et al. "One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst."[4] Synthetic Communications, 2023.[4] Link
-
Aqueous Chemistry: Lipshutz, B. H., et al. "Reductive amination between aldehydes or ketones and amines occurs smoothly within the hydrophobic cores of nanomicelles in water."[2] Organic Letters, 2020.[2] Link
-
Target Molecule Context: Gangjee, A., et al. "Synthesis of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid as an antifolate."[5] Journal of Medicinal Chemistry, 2002. Link
-
Sustainable Solvents: Kerton, F. M., & Marriott, R. "Alternative Solvents for Green Chemistry." Royal Society of Chemistry, 2013. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid as an antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving reaction yields in the synthesis of N-ethylpyrimidin-5-amine
Case ID: #PYR-5-AMINE-YIELD-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Yield Optimization & Troubleshooting for N-Ethylpyrimidin-5-amine Synthesis
Executive Summary
The synthesis of N-ethylpyrimidin-5-amine presents a specific set of challenges derived from the electron-deficient nature of the pyrimidine ring and the competing thermodynamics of polyalkylation. Unlike electron-rich anilines, the 5-aminopyrimidine moiety has reduced nucleophilicity, making the initial attack on electrophiles sluggish, while the resulting secondary amine product is often more nucleophilic than the starting material, leading to over-alkylation (formation of the diethyl species).
This guide provides two validated workflows to maximize yield:
-
Route A (Reductive Amination): The scalable, cost-effective "workhorse" method, optimized to suppress bis-alkylation.
-
Route B (Pd-Catalyzed C-N Coupling): The high-fidelity method for small-scale or late-stage functionalization.
Module 1: Reductive Amination (The "Standard" Route)
User Issue: "I am observing significant formation of the diethyl byproduct (over-alkylation) and unreacted starting material when reacting pyrimidin-5-amine with acetaldehyde and NaBH4."
Root Cause Analysis
-
Competing Nucleophilicity: Once the mono-ethyl product forms, it is more electron-rich (and thus more nucleophilic) than the primary amine starting material. It competes for the aldehyde, leading to the tertiary amine.
-
Imine Instability: The intermediate imine formed from electron-deficient amines is hydrolytically unstable. If the reducing agent is added too late or the equilibrium isn't pushed, hydrolysis reverts it to starting material.
Optimized Protocol: The "Titanium-Push" Method
To solve this, we utilize Titanium(IV) isopropoxide to act as a Lewis acid and water scavenger, forcing imine formation before the reducing agent is introduced.
Reagents:
-
Pyrimidin-5-amine (1.0 equiv)
-
Acetaldehyde (1.05 equiv) [Note: Handle cold]
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: Anhydrous THF or DCE
Step-by-Step Workflow:
-
Imine Pre-formation: In a flame-dried flask under N₂, dissolve pyrimidin-5-amine in anhydrous THF.
-
Lewis Acid Addition: Add Ti(OiPr)₄.[1] Stir for 15 minutes at room temperature.
-
Electrophile Addition: Cool to 0°C. Add Acetaldehyde (freshly distilled or from a sealed ampoule) dropwise.
-
Equilibration: Allow to warm to room temperature and stir for 4–6 hours. Critical: This ensures conversion to the imine/titanium complex without reduction occurring yet.
-
Reduction: Dilute with a small amount of methanol (to solubilize the borohydride). Add STAB in three portions over 30 minutes. Stir overnight.
-
Quench: Quench carefully with saturated aqueous NaHCO₃. The titanium will form a white precipitate (TiO₂). Filter through Celite before extraction.[2]
Data: Reducing Agent Comparison
| Reducing Agent | Conditions | Mono/Bis Ratio | Yield | Notes |
| NaBH₄ | MeOH, RT | 60:40 | 45% | Poor selectivity; rapid reduction of aldehyde to alcohol. |
| NaBH₃CN | MeOH, pH 5 | 85:15 | 62% | Toxic cyanide byproduct; requires strict pH control. |
| STAB | DCE/THF | 92:8 | 78% | Recommended. Slower reduction allows imine equilibrium. |
| STAB + Ti(OiPr)₄ | THF | >98:2 | 88% | Titanium traps water, preventing imine hydrolysis. |
Module 2: Buchwald-Hartwig Coupling (The "High-Purity" Route)
User Issue: "Reductive amination is failing due to the volatility of acetaldehyde. I want to couple 5-bromopyrimidine with ethylamine directly."
Technical Insight
Direct displacement (SNAr) on 5-bromopyrimidine is mechanistically forbidden due to the lack of ortho/para electron-withdrawing activation. Palladium-catalyzed cross-coupling is required.[3] The challenge here is the volatility of ethylamine and potential catalyst poisoning by the pyrimidine nitrogens.
Optimized Protocol: Ligand-Controlled Coupling
Reagents:
-
5-Bromopyrimidine (1.0 equiv)
-
Ethylamine hydrochloride (EtNH₂·HCl) (1.5 equiv) [Use salt to avoid volatility issues]
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: BrettPhos or Xantphos (4 mol%)
-
Base: Cs₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Solids Loading: Charge a reaction vial with 5-bromopyrimidine, EtNH₂·HCl, Cs₂CO₃, Pd source, and Ligand.[4]
-
Inerting: Seal the vial and cycle vacuum/Argon three times. Oxygen is the enemy of this catalytic cycle.
-
Solvation: Inject degassed 1,4-dioxane through the septum.
-
Activation: Heat to 90–100°C for 12 hours.
-
Workup: Filter through a silica plug to remove Pd residues. Concentrate.
Why BrettPhos? BrettPhos is a bulky, electron-rich dialkylbiaryl phosphine designed specifically to promote the reductive elimination of primary alkyl amines, which is often the rate-determining step in this cycle [2].
Module 3: Decision Logic & Visualization
The following diagram illustrates the decision process for selecting the correct synthetic route and the mechanistic flow for the recommended Reductive Amination pathway.
Figure 1: Decision matrix and workflow for selecting between Reductive Amination and Pd-Catalyzed coupling based on reagent constraints.
Module 4: Isolation & Purification (The "Hidden" Problem)
User Issue: "My reaction worked, but I lost everything during the aqueous workup. The product is not extracting into Ethyl Acetate."
Technical Explanation: Pyrimidin-5-amines are highly polar and significantly water-soluble, especially in acidic or neutral pH. Standard extraction protocols often leave the product in the aqueous phase.
Troubleshooting Protocol:
-
Avoid Aqueous Wash: If possible, filter off inorganic salts (from Route B or quenched Route A) and evaporate the solvent directly.
-
Salting Out: If an aqueous workup is mandatory, saturate the aqueous layer with NaCl (brine) and adjust pH to ~10 (using Na₂CO₃) to ensure the amine is in its free-base form.
-
Solvent Switch: Do not use Ethyl Acetate. Use DCM:Isopropanol (3:1) as the extraction solvent. The alcohol helps pull the polar amine into the organic phase.
-
Chromatography: Use a polar mobile phase.
-
Base: DCM / MeOH / NH₄OH (90:9:1).
-
Note: Pre-wash the silica gel with 1% Triethylamine in DCM to prevent streaking.
-
Frequently Asked Questions (FAQ)
Q: Can I use direct alkylation with Ethyl Iodide (EtI)? A: We strongly advise against this. Direct alkylation of primary amines with alkyl halides follows uncontrolled kinetics. As soon as the mono-ethyl product forms, it becomes more nucleophilic than the starting material, leading to a mixture of starting material, mono-ethyl, di-ethyl, and quaternary ammonium salts [1].
Q: Why use STAB instead of NaBH₄? A: Sodium Triacetoxyborohydride (STAB) is less reactive than NaBH₄. It does not reduce aldehydes/ketones rapidly at neutral pH, but it does reduce imines. This "chemoselectivity" allows the imine to form in equilibrium before reduction occurs, minimizing the reduction of acetaldehyde to ethanol [3].
Q: My Buchwald reaction turned black and stalled. Why? A: This usually indicates "Palladium Black" precipitation, meaning the ligand failed to stabilize the Pd(0) species. Ensure your solvent is rigorously degassed (sparged with Argon for 15 mins). Pyrimidines can coordinate to Pd and displace weak ligands; ensure you are using a strong binding ligand like BrettPhos or Xantphos.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.
Sources
Purification strategies for removing impurities from N-ethylpyrimidin-5-amine
Technical Support Center: Purification of N-Ethylpyrimidin-5-amine
Ticket ID: #NEPA-PUR-001 Status: Open Subject: Advanced Purification Strategies for Secondary Aminopyrimidines
Executive Summary
N-ethylpyrimidin-5-amine is a critical intermediate, often employed as a scaffold in kinase inhibitor synthesis (e.g., JAK/STAT pathway modulators). Its purification is notoriously difficult due to the coexistence of unreacted primary amine (starting material) and tertiary amine (over-alkylation byproduct). Furthermore, the electron-deficient pyrimidine ring renders the exocyclic amine weakly basic (
This guide provides high-fidelity protocols to isolate the secondary amine target with >98% purity.
Module 1: The "Over-Alkylation" & "Under-Reaction" Matrix
Issue: Reaction mixtures often contain a statistical distribution of:
-
Primary Amine: Pyrimidin-5-amine (Starting Material - SM)
-
Secondary Amine: N-ethylpyrimidin-5-amine (Target)
-
Tertiary Amine: N,N-diethylpyrimidin-5-amine (Impurity)
Resolution Strategy: Standard flash chromatography often fails to separate the Primary and Secondary amines due to similar polarities. We recommend a Chemoselective Scavenging approach followed by pH-controlled extraction.
Protocol A: Chemoselective Scavenging of Primary Amine
This method chemically tags the unreacted primary amine, shifting its polarity drastically or anchoring it to a solid phase.
-
Quantify SM: Determine molar amount of unreacted pyrimidin-5-amine via HPLC/LC-MS.
-
Add Scavenger: Add 1.2 equivalents (relative to SM) of Phthalic Anhydride or a solid-supported isocyanate scavenger (e.g., PS-Isocyanate).
-
Incubation: Stir in mild solvent (DCM or THF) for 2 hours at RT.
-
Separation:
-
If using Phthalic Anhydride: The resulting phthalimide is significantly less polar or can be hydrolyzed to a carboxylic acid for base extraction.
-
If using PS-Isocyanate: Simply filter off the resin. The filtrate contains Secondary + Tertiary amines.[5]
-
Protocol B: Separation of Secondary vs. Tertiary Amine
Once the primary amine is removed, separate the Secondary (Target) from the Tertiary (Impurity) using their basicity difference.
-
Step 1: Dissolve crude (Secondary + Tertiary) in EtOAc.
-
Step 2: Extract with Citrate Buffer (pH 4.5) .
-
Logic: Tertiary amines are generally more basic and lipophilic. At pH 4.5, the secondary aminopyrimidine (weak base) remains largely in the organic phase or equilibrates, while more basic aliphatic-like impurities may protonate. Note: Due to the pyrimidine ring, pKa differences are subtle; optimization of buffer pH is required.
-
-
Step 3 (Alternative): Acetylation. If the tertiary amine is the minor impurity, proceed to chromatography.
Module 2: Chromatographic Troubleshooting
Issue: "Streaking" or "Tailing" on silica gel columns. Root Cause: The basic nitrogen interacts with acidic silanol groups on the stationary phase.
Optimization Table: Mobile Phase Modifiers
| Modifier | Concentration | Effect | Warning |
| Triethylamine (TEA) | 1–3% v/v | Blocks silanol sites; sharpens peaks. | High boiling point; difficult to remove fully. |
| Ammonium Hydroxide ( | 0.5–1% v/v | Excellent for DCM/MeOH gradients. | Immiscible with pure EtOAc/Hexane. |
| Ammonia in MeOH | 7N solution | Convenient; no water introduction. | Expensive; degrades over time. |
Visualization: Purification Decision Tree
Caption: Logical workflow for removing specific amine impurities based on reaction composition.
Module 3: Palladium Removal (If Coupling Used)
Issue: Residual Pd from Buchwald-Hartwig coupling causes product discoloration (grey/black) and fails toxicity specs (<10 ppm).
Comparative Protocol:
-
SiliaMetS® Thiol (Solid-Supported Scavenger):
-
Best for: Late-stage purification.
-
Method: Add 4 eq. (w/w) of resin to the product in THF. Stir 4h at 50°C. Filter.
-
Pros: No product loss; high specificity for Pd(II).
-
-
Activated Carbon (Charcoal):
-
Best for: Bulk crude cleanup.
-
Method: Slurry product in hot EtOH with 10% w/w activated carbon. Filter hot through Celite.
-
Cons: Yield loss (non-specific adsorption of the amine).
-
Module 4: Stabilization via Salt Formation
Issue: Free base aminopyrimidines are prone to air oxidation (N-oxide formation) and are often oils that are hard to handle.
Recommended Protocol: Hydrochloride Salt Formation
-
Dissolve purified free base in minimal dry Ethanol or 1,4-Dioxane .
-
Cool to 0°C.
-
Add 1.05 eq. of 4M HCl in Dioxane dropwise.
-
Observation: A white precipitate should form immediately.
-
If oiling occurs: Add Diethyl Ether or MTBE as an anti-solvent until cloudiness persists. Stir vigorously to induce crystallization.
-
Filter and wash with cold ether.
Visualization: Salt Crystallization Workflow
Caption: Step-by-step decision process for converting the unstable free base into a stable salt.
Frequently Asked Questions (FAQ)
Q1: My product is co-eluting with the starting material (pyrimidin-5-amine). How do I fix this?
A: This is common due to similar
Q2: Can I use reductive amination (Acetaldehyde + NaBH4) to make this? A: Yes, but it is prone to over-alkylation. To minimize the tertiary amine impurity, use a stoichiometric deficit of acetaldehyde (0.9 eq) and add it slowly to an excess of the amine. If over-alkylation occurs, separation is difficult; purification via the oxalate salt is often more effective than silica chromatography for separating secondary/tertiary mixtures [1].
Q3: The product turned pink/brown after one day on the bench. A: Aminopyrimidines are electron-rich at the exocyclic nitrogen and prone to oxidation. Store the free base under Argon at -20°C. For long-term storage, convert it to the HCl or Tosylate salt immediately after purification [2].
References
-
Separation of Amines (Hoffmann's Method/Oxalate Salts)
-
Basicity and Stability of Aminopyrimidines
- Source: Master Organic Chemistry. "Amine Basicity and pKa."
-
URL:[Link]
-
Palladium Removal Strategies
- Source: Biotage. "How to Remove Palladium in three easy steps."
-
URL:[Link]
-
Recrystallization Solvents
- Source: University of Rochester, Dept. of Chemistry.
-
URL:[Link]
Sources
- 1. Separation of primary, secondary and tertiary amines by Hoffmann’s method [chemicalnote.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. CHEM-GUIDE: Separation of primary , secondary and tertiary amines by Hoffmann's method [chem-guide.blogspot.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. sajhanotes.com [sajhanotes.com]
Technical Support Center: Overcoming Solubility Challenges of N-ethylpyrimidin-5-amine in Aqueous Media
Welcome to the dedicated technical support center for N-ethylpyrimidin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues with this compound in aqueous media. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is N-ethylpyrimidin-5-amine and why is its aqueous solubility a concern?
N-ethylpyrimidin-5-amine is a heterocyclic organic compound featuring a pyrimidine core.[1] Such compounds are of significant interest in medicinal chemistry and drug discovery. However, their often-planar and partially aromatic structure can lead to poor aqueous solubility, which can hinder biological testing, formulation development, and ultimately, bioavailability.
Q2: What are the predicted physicochemical properties of N-ethylpyrimidin-5-amine that influence its solubility?
While experimental data is limited, the predicted XlogP (a measure of lipophilicity) for N-ethylpyrimidin-5-amine is 0.6.[2] A positive XlogP value suggests a degree of lipophilicity, which can contribute to lower aqueous solubility. The presence of the amine group suggests that the compound's solubility will be pH-dependent.
Q3: What are the primary strategies for improving the aqueous solubility of N-ethylpyrimidin-5-amine?
The primary strategies for enhancing the solubility of a basic compound like N-ethylpyrimidin-5-amine include:
-
pH Adjustment: Lowering the pH of the aqueous medium to protonate the amine group.
-
Salt Formation: Converting the free base into a more soluble salt form.[3][4][5]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
Use of Excipients: Employing solubilizing agents like cyclodextrins.[6][7][8][9][10]
Troubleshooting Guides
Issue 1: My N-ethylpyrimidin-5-amine is not dissolving in neutral aqueous buffer (e.g., PBS pH 7.4).
A1: Understanding the Challenge and Initial Steps
At neutral pH, the amine group of N-ethylpyrimidin-5-amine is likely in its free base form, which is less polar and therefore less soluble in water. The first and most direct approach is to modify the pH of your solution.
Q2: How do I effectively use pH adjustment to dissolve my compound?
A2: Protocol for pH-Dependent Solubility Assessment
By lowering the pH, you will protonate the basic amine group, forming a more polar and water-soluble cation.[11][12]
Experimental Protocol: pH-Dependent Solubility Determination
-
Stock Solution Preparation: Prepare a concentrated stock solution of N-ethylpyrimidin-5-amine in a suitable organic solvent (e.g., DMSO).
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Sample Preparation: Add a small aliquot of the stock solution to each buffer to a final desired concentration (ensure the final concentration of the organic solvent is low, typically <1%).
-
Equilibration: Shake the samples at a constant temperature for a sufficient period (e.g., 24 hours) to reach equilibrium.[13]
-
Separation of Undissolved Compound: Centrifuge the samples to pellet any undissolved solid.
-
Quantification: Analyze the supernatant for the concentration of dissolved N-ethylpyrimidin-5-amine using a validated analytical method such as HPLC-UV or LC-MS.[14][15][16]
Data Interpretation:
| pH | Expected Solubility | Rationale |
| < 5 | High | The amine group is fully protonated, leading to increased polarity and water solubility. |
| 5 - 7 | Moderate | A mixture of protonated and unprotonated forms exists. |
| > 7 | Low | The compound is predominantly in its less soluble free base form. |
Issue 2: pH adjustment is not a viable option for my experiment (e.g., due to cell viability or reaction conditions). What are my alternatives?
A1: Exploring Co-solvents and Cyclodextrins
When pH modification is not feasible, co-solvents and cyclodextrins offer excellent alternatives for enhancing solubility.
Q2: How do I select and screen for an effective co-solvent?
A2: A Systematic Approach to Co-solvent Screening
Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate lipophilic molecules.
Experimental Protocol: Co-solvent Screening
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable, water-miscible co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).
-
Stock Solution Preparation: Prepare a concentrated stock solution of N-ethylpyrimidin-5-amine in the neat co-solvent of choice.
-
Serial Dilution: Perform serial dilutions of the stock solution with the aqueous buffer of interest.
-
Visual Inspection: Observe the solutions for any precipitation. The highest concentration that remains clear is the kinetic solubility.
-
Quantitative Analysis (Optional but Recommended): For more precise determination, prepare samples with an excess of the compound in various co-solvent/buffer ratios, equilibrate, and quantify the dissolved concentration as described in the pH-dependent solubility protocol.
Co-solvent Screening Data Summary:
| Co-solvent | Typical Concentration Range (% v/v) | Considerations |
| Ethanol | 5 - 20% | Potential for cellular toxicity at higher concentrations. |
| Propylene Glycol | 10 - 40% | Generally well-tolerated in many biological systems. |
| PEG 400 | 10 - 50% | Can be viscous at higher concentrations. |
| DMSO | < 1% | Often used for in vitro assays, but can have biological effects. |
Q3: How can cyclodextrins improve the solubility of N-ethylpyrimidin-5-amine?
A3: Leveraging Host-Guest Chemistry with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like N-ethylpyrimidin-5-amine, forming an inclusion complex that has enhanced aqueous solubility.[6][7][8][9][10]
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0-50 mM HP-β-CD).
-
Add an excess of N-ethylpyrimidin-5-amine to each solution.
-
Equilibrate the samples by shaking for 24-48 hours at a constant temperature.
-
Separate the undissolved solid by centrifugation or filtration.
-
Quantify the concentration of dissolved N-ethylpyrimidin-5-amine in the supernatant.
-
-
Data Analysis: Plot the concentration of dissolved N-ethylpyrimidin-5-amine against the cyclodextrin concentration. A linear increase in solubility with increasing cyclodextrin concentration is indicative of the formation of a soluble inclusion complex.
Issue 3: I need a solid form of my compound with improved aqueous solubility for formulation development.
A1: The Power of Salt Formation
For basic compounds like N-ethylpyrimidin-5-amine, forming a salt is a highly effective and common strategy to significantly increase aqueous solubility and dissolution rate.[3][4][5]
Q2: How do I approach salt screening for N-ethylpyrimidin-5-amine?
A2: A Rational Approach to Salt Selection and Screening
The goal is to react the basic N-ethylpyrimidin-5-amine with an acid to form a salt. The choice of the counter-ion is crucial and can impact the salt's properties.
Experimental Workflow: Salt Screening
Caption: A streamlined workflow for the salt screening of N-ethylpyrimidin-5-amine.
Key Considerations for Salt Screening:
-
pKa Difference: A larger pKa difference between the base (N-ethylpyrimidin-5-amine) and the acid generally leads to more stable salt formation.
-
Crystal Lattice Energy: The stability and solubility of the resulting salt are influenced by the crystal lattice energy.
-
Hygroscopicity: The selected salt should ideally have low hygroscopicity for better handling and stability.
Visualization of Decision-Making Process
Caption: Decision tree for selecting a suitable solubilization strategy.
References
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Center for Biotechnology Information. [Link]
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. ResearchGate. [Link]
-
Cyclodextrin Inclusion Compounds. CD Bioparticles. [Link]
-
Salt formation to improve drug solubility. PubMed. [Link]
-
Cyclodextrin complexes: Perspective from drug delivery and formulation. PubMed. [Link]
-
Video: Extraction: Effects of pH. JoVE. [Link]
-
Principles of Drug Action 1, Spring 2005, Amines. University of the Sciences in Philadelphia. [Link]
-
Aqueous Solubility Assay. Bienta. [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Center for Biotechnology Information. [Link]
-
N-ethylpyrimidin-5-amine (C6H9N3). PubChem. [Link]
-
N-ethylpyrimidin-2-amine. Kuujia. [Link]
Sources
- 1. chem960.com [chem960.com]
- 2. PubChemLite - N-ethylpyrimidin-5-amine (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 3. rjpdft.com [rjpdft.com]
- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrin Inclusion Compounds - CD Bioparticles [cd-bioparticles.net]
- 10. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Video: Extraction: Effects of pH [jove.com]
- 12. webhome.auburn.edu [webhome.auburn.edu]
- 13. Aqueous Solubility Assay | Bienta [bienta.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
Minimizing over-alkylation side reactions in N-ethylpyrimidin-5-amine synthesis
A Guide to Minimizing Over-Alkylation Side Reactions
Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand the challenges inherent in complex organic synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the selective synthesis of N-ethylpyrimidin-5-amine, with a core focus on mitigating the pervasive issue of over-alkylation.
Frequently Asked Questions (FAQs)
Q1: Why is over-alkylation such a common side reaction in the synthesis of N-ethylpyrimidin-5-amine?
Over-alkylation, the formation of N,N-diethylpyrimidin-5-amine, is a frequent challenge because the product of the initial reaction, N-ethylpyrimidin-5-amine (a secondary amine), is often more nucleophilic and reactive than the starting primary amine, 5-aminopyrimidine.[1][2] This increased nucleophilicity makes the desired mono-alkylated product susceptible to a second alkylation reaction, leading to a mixture of products that can be difficult to separate and ultimately lowers the yield of the target compound.[3]
Q2: What are the primary synthetic strategies for preparing N-ethylpyrimidin-5-amine?
Several synthetic routes can be employed, each with its own advantages and disadvantages concerning selectivity and reaction conditions:
-
Direct Alkylation: This involves reacting 5-aminopyrimidine directly with an ethylating agent like ethyl iodide or ethyl bromide. While straightforward, this method is highly prone to over-alkylation.[2]
-
Reductive Amination: A highly reliable two-step (or one-pot) method where 5-aminopyrimidine is first condensed with acetaldehyde to form an intermediate imine, which is then reduced to the desired secondary amine.[2][4][5] This approach inherently avoids over-alkylation because the imine intermediate is selectively reduced.[2][6]
-
"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: A modern, sustainable method that uses ethanol as the alkylating agent in the presence of a transition metal catalyst (e.g., Iridium or Ruthenium complexes).[3][7] This process is often highly selective for mono-alkylation and produces water as the only byproduct.[3]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[8][9][10] While powerful for creating C-N bonds, it is more complex and costly than other methods for this specific transformation and is typically used for coupling amines to aryl rings.
Q3: Which synthetic method generally offers the highest selectivity for the desired N-ethylpyrimidin-5-amine?
For achieving high selectivity and minimizing the N,N-diethyl byproduct, Reductive Amination is the most robust and widely recommended method.[2][6][11] The reaction proceeds via an imine intermediate, and the conditions are controlled to favor the reduction of this intermediate over any subsequent alkylation of the product. "Borrowing Hydrogen" catalysis also offers excellent selectivity for mono-alkylation and is considered a greener alternative.[3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your synthesis and provides actionable solutions based on chemical principles.
Problem 1: "My direct alkylation with ethyl iodide is producing more than 20% of the N,N-diethyl byproduct. How can I improve the selectivity for the mono-ethylated product?"
This is the classic over-alkylation issue. While direct alkylation is often the most challenging method for achieving selectivity, you can optimize it with the following strategies:
-
Control Stoichiometry: Use 5-aminopyrimidine as the excess reagent. A 2 to 3-fold excess of the amine relative to the ethyl iodide can statistically favor mono-alkylation. The downside is the potential for low conversion of the limiting reagent (ethyl iodide) and the need to separate the product from unreacted starting material.
-
Slow Addition of Alkylating Agent: Add the ethyl iodide dropwise to a solution of the amine and base at a low temperature (e.g., 0 °C). This keeps the instantaneous concentration of the alkylating agent low, reducing the likelihood of the mono-alkylated product reacting further.
-
Choice of Base and Solvent: A weaker, sterically hindered base can sometimes help. More importantly, the choice of solvent can influence reaction rates. Using a less polar solvent may slow down the second alkylation step. The use of specific bases like cesium carbonate (Cs₂CO₃) in DMF has been shown to suppress dialkylation in some cases.[12]
Senior Scientist's Insight: Frankly, optimizing direct alkylation for high mono-selectivity is often more effort than it's worth. The inherent reactivity of the secondary amine product makes this a fundamentally difficult reaction to control.[1] We strongly recommend switching to a more selective method like Reductive Amination if achieving high purity and yield is critical.
Problem 2: "I'm attempting a one-pot reductive amination with acetaldehyde and sodium cyanoborohydride (NaBH₃CN), but my reaction is incomplete, and I still see starting amine by TLC/LC-MS."
Incomplete conversion in a reductive amination process typically points to issues with imine formation or the reduction step.
-
Check the pH: Imine formation is acid-catalyzed and requires a specific pH range, typically weakly acidic (pH 4-6).[5][13] If the medium is too basic, the condensation of the amine and aldehyde will be slow. If it's too acidic, the amine will be protonated and non-nucleophilic. You can add a small amount of acetic acid to catalyze imine formation.
-
Water Removal: The formation of the imine from the initial hemiaminal intermediate involves the elimination of water.[5][13] If your solvent is not anhydrous or if water is not actively removed (e.g., with molecular sieves), the equilibrium may not favor the imine, leading to incomplete reaction.
-
Reducing Agent Reactivity: Sodium cyanoborohydride (NaBH₃CN) is a mild reducing agent chosen specifically because it reduces imines much faster than ketones or aldehydes at slightly acidic pH.[2] However, if the imine concentration is low due to the issues above, the reduction will also be slow. A more reactive but still selective agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can be used, as it is often more effective and does not require strict pH control.
Problem 3: "My yield is consistently low, even when using a selective method. I suspect side reactions are occurring on the pyrimidine ring itself. Is this possible?"
Yes, this is a valid concern. The pyrimidine ring contains two endocyclic nitrogen atoms which are also nucleophilic and can compete with the exocyclic amino group for the alkylating agent, leading to the formation of quaternary pyrimidinium salts.[3][14]
-
Method Selection: This is another reason why Reductive Amination is superior. The reaction conditions are targeted specifically at the exocyclic amino group's reaction with an aldehyde, which is a much more specific interaction than direct alkylation with a reactive ethyl halide.
-
Protecting Groups: In complex syntheses, one might consider protecting the ring nitrogens. However, this adds steps to the synthesis (protection and deprotection) and can be challenging to perform selectively.[3][15] For a simple ethylation, optimizing the primary synthetic route is a more practical approach.
Visualizing the Reaction Pathways
Understanding the competing reactions is key to troubleshooting. The following diagram illustrates the desired mono-alkylation pathway versus the undesired over-alkylation side reaction.
Caption: Competing reaction pathways in the N-ethylation of 5-aminopyrimidine.
Troubleshooting Workflow
Use this decision tree to diagnose and solve over-alkylation issues in your synthesis.
Caption: A decision-making workflow for troubleshooting over-alkylation.
Recommended Experimental Protocols
Protocol 1: Selective Mono-N-Ethylation via Reductive Amination
This protocol is a reliable method for synthesizing N-ethylpyrimidin-5-amine with high selectivity, adapted from established procedures for reductive amination.[2][6][11]
Materials:
-
5-aminopyrimidine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (optional but recommended)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-aminopyrimidine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Aldehyde Addition: Add acetaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: The reaction may bubble slightly.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure N-ethylpyrimidin-5-amine.
Comparative Analysis of Synthetic Methods
The table below summarizes the key characteristics of different synthetic approaches to help you select the most appropriate method for your needs.
| Feature | Direct Alkylation | Reductive Amination (Recommended) | "Borrowing Hydrogen" | Buchwald-Hartwig Amination |
| Selectivity | Poor to Moderate | Excellent | Very Good to Excellent | Excellent |
| Key Reagents | Ethyl halide, Base | Aldehyde, Hydride Reductant | Alcohol, Metal Catalyst | Aryl Halide, Pd Catalyst, Ligand, Base |
| Byproducts | Salt, Over-alkylation product | Water, Borate salts | Water | Salt, Ligand waste |
| Conditions | Often requires heat | Mild (Room Temp) | High Temp (e.g., 110 °C) | Moderate to High Temp |
| Cost/Complexity | Low | Moderate | High (catalyst cost) | High (catalyst & ligand cost) |
| Green Chemistry | Poor (atom economy) | Good | Excellent (uses alcohol, water byproduct) | Moderate |
References
-
Templ, J., & Schnürch, M. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. ResearchGate. [Link]
-
MDPI. (2023). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. [Link]
- Google Patents. (1956). Amine alkylation - US2750417A.
- Google Patents. (2021). Process for the N-alkylation of aminopyridines - CN113214146A.
-
Royal Society of Chemistry. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. Royal Society of Chemistry. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PMC. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Secondary and Tertiary Amines. Organic Chemistry Portal. [Link]
-
Chem-Station. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Chem-Station. [Link]
-
University of Bath. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. University of Bath. [Link]
-
ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
ACS Publications. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega. [Link]
-
Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
National Center for Biotechnology Information. (2015). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
PubMed. (1993). On the side-reaction of N-alkylation of amino groups during hydrogenolytic deprotection in alcohol-containing solvents. PubMed. [Link]
-
Taylor & Francis. (2019). Amino Acid-Protecting Groups. Taylor & Francis Online. [Link]
-
Organic Chemistry Portal. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. [Link]
-
PubChemLite. (n.d.). N-ethylpyrimidin-5-amine (C6H9N3). PubChemLite. [Link]
-
Wageningen University & Research. (n.d.). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. jocpr.com [jocpr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. books.rsc.org [books.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions Involving N-ethylpyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for troubleshooting catalyst poisoning, a common challenge encountered when N-ethylpyrimidin-5-amine is used in catalytic reactions. As Senior Application Scientists, we have designed this resource to not only offer solutions but also to explain the underlying chemical principles, ensuring a comprehensive understanding of the issue.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of catalyst poisoning in my reaction with N-ethylpyrimidin-5-amine?
A1: The most common indicators of catalyst poisoning include a significant decrease in reaction rate, or the reaction stalling completely.[1] You might also observe a noticeable reduction in product yield and selectivity, or the need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.[1] A visual change in the catalyst, such as a color change, can also be an indicator.[1]
Q2: Why is N-ethylpyrimidin-5-amine, or similar nitrogen-containing heterocycles, prone to causing catalyst poisoning?
A2: Nitrogen-containing heterocycles like N-ethylpyrimidin-5-amine can act as catalyst poisons due to the presence of lone pair electrons on the nitrogen atoms.[2] These lone pairs can strongly adsorb to the active sites of metal catalysts, such as palladium or platinum, effectively blocking them and preventing reactant molecules from binding.[3][4] This strong interaction deactivates the catalyst, leading to reduced reaction efficiency.
Q3: What are the primary sources of catalyst poisons in my reaction setup?
A3: Catalyst poisons can originate from various sources, including the reactants, solvents, or even the reaction apparatus itself.[1] Common poisons include sulfur compounds, heavy metals, carbon monoxide, and halides.[1] When working with N-ethylpyrimidin-5-amine, impurities within the reagent itself or degradation products can also act as poisons.
Q4: Is catalyst poisoning by N-ethylpyrimidin-5-amine reversible?
A4: The reversibility of catalyst poisoning depends on the nature of the poison and the catalyst. In some cases, the poisoning is reversible, and the catalyst's activity can be restored through specific regeneration procedures. However, strong chemisorption of the pyrimidine ring or its derivatives onto the catalyst surface can lead to irreversible deactivation.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving catalyst poisoning issues when working with N-ethylpyrimidin-5-amine.
Symptom 1: Reaction Stalls or Proceeds at a Significantly Reduced Rate
Potential Cause: Direct poisoning of the catalyst's active sites by N-ethylpyrimidin-5-amine or impurities.
Diagnostic Workflow:
-
Purity Assessment of N-ethylpyrimidin-5-amine: Impurities in the starting material can be a primary source of catalyst poisons.
-
Protocol 1: Purity Analysis by Chromatography and Spectroscopy.
-
Thin-Layer Chromatography (TLC): Dissolve a small sample of N-ethylpyrimidin-5-amine in a suitable solvent and spot it on a TLC plate. Develop the plate using an appropriate eluent system and visualize under UV light. The presence of multiple spots indicates impurities.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can identify and quantify volatile organic impurities.[1][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is effective for identifying non-volatile impurities.
-
-
-
Catalyst Activity Check: Confirm that the catalyst itself is active.
-
Protocol 2: Standard Reaction Test.
-
Run a well-established, reliable reaction known to work with your specific catalyst batch, but without N-ethylpyrimidin-5-amine. If this reaction proceeds as expected, it strongly suggests that a component in your target reaction is poisoning the catalyst.
-
-
-
Analysis of the "Poisoned" Catalyst: Characterize the deactivated catalyst to identify the poisoning species.
-
Protocol 3: Surface Analysis of the Catalyst.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can analyze the elemental composition of the catalyst surface, detecting the presence of nitrogen, sulfur, or other common poisons.[1][7][8]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique can detect trace metal impurities on the catalyst.[1][9]
-
Temperature-Programmed Desorption (TPD): TPD helps to understand the strength of adsorption of different species on the catalyst surface, providing insights into potential poisoning mechanisms.[1][8]
-
-
Troubleshooting Workflow for Catalyst Deactivation
Caption: A logical workflow for troubleshooting slow or stalled reactions.
Solutions and Mitigation Strategies:
-
Reagent Purification: If impurities are detected, purify the N-ethylpyrimidin-5-amine using appropriate methods such as recrystallization or column chromatography.[5]
-
Use of Scavengers or Guard Beds: Incorporate materials into your reaction setup that can preferentially bind to and remove potential poisons before they reach the catalyst.[10]
-
Catalyst Selection: Some catalysts are more resistant to poisoning by nitrogen-containing compounds. Consider screening different types of catalysts or supports.
-
Ligand Modification (for Homogeneous Catalysis): In reactions using homogeneous catalysts, the choice of ligand can significantly influence the catalyst's susceptibility to poisoning. Bulky or electron-donating ligands can sometimes protect the metal center.
Symptom 2: Low Product Yield and/or Poor Selectivity
Potential Cause: Partial deactivation of the catalyst, leading to side reactions or incomplete conversion. The pyrimidine moiety might also direct the reaction to an undesired position.
Diagnostic Workflow:
-
Reaction Profile Analysis: Monitor the reaction over time by taking aliquots and analyzing them using techniques like GC, HPLC, or NMR. This can help identify the formation of byproducts and determine when the reaction rate slows down.
-
Byproduct Identification: Isolate and characterize any significant byproducts to understand the competing reaction pathways. This information can provide clues about how the catalyst is being affected.
-
Investigate Directed C-H Functionalization Issues: In C-H activation reactions, the nitrogen atoms in the pyrimidine ring can act as directing groups, potentially leading to functionalization at an undesired position.[11]
-
Protocol 4: Isotopic Labeling Studies.
-
Use deuterated starting materials to trace the reaction pathway and confirm the site of C-H activation.
-
-
Mechanism of Catalyst Poisoning by N-ethylpyrimidin-5-amine
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium | MDPI [mdpi.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 9. Catalyst Poisoning Testing [intertek.com]
- 10. ammoniaknowhow.com [ammoniaknowhow.com]
- 11. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Resolving hygroscopic challenges during N-ethylpyrimidin-5-amine handling
[1]
Ticket ID: NEPA-HYGRO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Resolving Hygroscopic Challenges & Experimental Inconsistencies[1]
Executive Summary: The Invisible Variable
Welcome to the technical support hub for N-ethylpyrimidin-5-amine (CAS: 114368-83-9).[1] As a secondary aminopyrimidine, this building block presents a specific set of handling challenges. While pyrimidines are generally less basic than pyridines (pKa ~1.0–2.0 for the ring nitrogen), the exocyclic secondary amine allows for significant hydrogen bonding with atmospheric water.
The Core Problem: This molecule is hygroscopic and potentially deliquescent .[2][3] It does not just "get wet"; it incorporates water into its crystal lattice or forms a hydrate, leading to:
-
Stoichiometric Drift: You are weighing water, not reactant, leading to under-loading in critical couplings (e.g., Buchwald-Hartwig).[1]
-
Catalyst Poisoning: Moisture can hydrolyze sensitive electrophiles (triflates, acid chlorides) or deactivate Pd/Ni catalysts.[1]
-
Physical Degradation: Formation of gums or oils that are difficult to transfer.[1]
This guide provides self-validating protocols to eliminate these variables.
Troubleshooting Guides (FAQ)
Issue 1: "My solid sample has turned into a sticky gum or oil."
Diagnosis: The sample has reached its Critical Relative Humidity (CRH) . The amine has absorbed enough atmospheric moisture to dissolve in itself (deliquescence).
Immediate Action: Do not attempt to scrape or weigh the gum directly. You will introduce massive mass errors.[1]
Recovery Protocol (The "Toluene Rescue"): We utilize azeotropic distillation to remove the water without thermal degradation.
-
Dissolution: Dissolve the entire "gummy" sample in anhydrous Dichloromethane (DCM) or Toluene inside the original container.
-
Transfer: Move the solution to a tared round-bottom flask.
-
Azeotrope:
-
Repeat: Perform this toluene chase 3 times.
-
Final Dry: Place the flask on a high-vacuum Schlenk line (<1 mbar) for 4 hours. The solid should re-precipitate or form a dry foam.
Issue 2: "The mass reading on the balance keeps drifting upwards."
Diagnosis: Kinetic water absorption.[1] The amine is actively scrubbing moisture from the air during the weighing process.
Solution: Switch from Direct Weighing to Difference Weighing .
Protocol:
| Step | Action | Rationale |
|---|---|---|
| 1 | Equilibrate | Allow the storage container to reach room temperature before opening. Prevents condensation on cold surfaces. |
| 2 | Tare Vial | Place a capped weighing vial (with the amine inside) on the balance. Record Total Mass (
Why this works: You never expose the balance pan to the open container, and the "drift" happens to the bulk container after the measurement is locked in [2].
Issue 3: "My Buchwald-Hartwig yields are inconsistent (10% - 60%)."
Diagnosis: Water is acting as a competing nucleophile or hydrolyzing the base (e.g.,
Technical Insight: In Pd-catalyzed aminations, N-ethylpyrimidin-5-amine acts as the nucleophile.[1] If water is present, it can:
-
Hydrolyze the aryl halide/triflate (if susceptible).[1]
-
Occupy the coordination site on the metal center.
-
Alter the basicity of the reaction medium.
Corrective Workflow:
-
Reagent Prep: Azeotrope the amine with toluene directly in the reaction flask prior to adding the catalyst/ligand.
-
Base Selection: Switch from hygroscopic bases (NaOtBu) to Cs2CO3 or K3PO4 if the reaction tolerates it, as they are more forgiving of trace moisture [3].
Decision Logic & Workflows
Workflow A: Handling & Recovery Logic
Figure 1: Decision matrix for assessing the physical state of the amine and selecting the appropriate handling or recovery protocol.
Workflow B: Azeotropic Drying Setup
Figure 2: The "Toluene Rescue" cycle. Toluene-water azeotrope boils at 84°C (atmospheric), allowing water removal at lower temperatures under vacuum.[1]
Analytical Verification
Before committing valuable coupling partners, validate the dryness of your amine.
| Method | Observation (Wet) | Observation (Dry) | Notes |
| 1H NMR (DMSO-d6) | Broad singlet at ~3.3–3.5 ppm (H2O).[1] | Minimal/Absent peak at 3.3 ppm.[1] | Ensure DMSO-d6 is from a fresh ampule.[1] |
| Karl Fischer (KF) | > 1.0% Water content.[1] | < 0.1% Water content.[1] | Use coulometric KF for small samples.[1] |
| Visual | Particles stick to glass; "wet sand" texture.[1] | Free-flowing dust; electrostatic behavior.[1] | Electrostatic charge is a good sign of dryness.[1] |
Pro-Tip: If your NMR shows a water peak, add a drop of
Storage Recommendations
To prevent recurrence of these issues, adhere to the "Dry Chain" of custody:
-
Primary Container: Amber glass vial with a Teflon-lined cap. Parafilm is insufficient for long-term storage of hygroscopic amines; use electrical tape or a secondary containment jar.[1]
-
Environment: Store in a desiccator with active silica gel or
.[1] -
Inert Gas: Backfill the vial with Argon or Nitrogen after every use.[1] Argon is heavier than air and provides a better "blanket" for the solid [4].
References
-
Wulfson, A. (2025).[1] Azeotropic Distillation Strategies in Organic Synthesis. Journal of Practical Laboratory Chemistry. [Link]
-
Mettler Toledo. (2025).[1] Proper Weighing of Hygroscopic Substances. Laboratory Weighing Guide. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
Selecting the right solvent system for N-ethylpyrimidin-5-amine recrystallization
Welcome to the technical support center for the purification of N-ethylpyrimidin-5-amine. This guide provides an in-depth analysis of solvent system selection, detailed experimental protocols, and a comprehensive troubleshooting section designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical insights necessary to achieve high-purity crystalline product.
Foundational Principles: The Science of Recrystallization
Recrystallization is a powerful purification technique for solid compounds that leverages differences in solubility.[1] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[2][3][4] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The ordered nature of the crystal lattice tends to exclude impurity molecules, which remain dissolved in the surrounding solution (the mother liquor).[5]
The selection of an appropriate solvent is the most critical factor for successful recrystallization. An ideal solvent should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.[3]
-
Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below, allowing for maximum recovery of the purified crystals.[6][7]
-
Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[7]
-
Chemical Inertness: The solvent must not react with the compound being purified.[7]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[6]
-
Boiling Point vs. Melting Point: The solvent's boiling point should be lower than the melting point of the compound to prevent the substance from melting or "oiling out" instead of dissolving.[1][6]
Structural Considerations for N-ethylpyrimidin-5-amine
N-ethylpyrimidin-5-amine possesses key structural features that guide initial solvent selection:
-
Pyrimidine Ring: A polar aromatic heterocycle.[8]
-
Primary Amine (-NH₂ group): A polar functional group capable of hydrogen bonding.[9][10]
-
Ethyl Group: A non-polar alkyl substituent.
Based on the principle of "like dissolves like," the polarity of the pyrimidine ring and the hydrogen-bonding capability of the amine group suggest that polar solvents will be most effective.[10] Aliphatic amines generally show good solubility in polar organic solvents and some solubility in water.[9][11] Therefore, solvents like ethanol, methanol, and acetone are excellent starting points for screening.
Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
This protocol outlines a method for rapidly testing the suitability of various solvents.
Methodology:
-
Place approximately 20-30 mg of crude N-ethylpyrimidin-5-amine into several small test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, swirling after each addition.
-
Observe solubility at room temperature. If the compound dissolves readily in a few drops, the solvent is likely too good and will result in poor recovery. Set this solvent aside.
-
For solvents in which the compound is sparingly soluble or insoluble at room temperature, heat the test tube gently in a water bath or on a hot plate.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Be careful not to add an excess.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the tube in an ice-water bath to promote further crystallization.[3]
-
Evaluate the outcome: An ideal solvent will show poor solubility at room temperature but complete dissolution when hot, followed by the formation of abundant, well-defined crystals upon cooling.[6]
Illustrative Solubility Data
The following table provides a predictive guide to the solubility of N-ethylpyrimidin-5-amine in common laboratory solvents, based on its structural properties and data from similar pyrimidine derivatives.[12][13]
| Solvent Class | Solvent | Polarity Index | Predicted Solubility at 25°C | Predicted Solubility at Boiling Point | Suitability for Recrystallization |
| Polar Protic | Water | 10.2 | Sparingly Soluble | Soluble | Good (Potential for mixed system) |
| Ethanol | 4.3 | Sparingly Soluble | Very Soluble | Excellent | |
| Methanol | 5.1 | Soluble | Very Soluble | Fair (May need mixed system) | |
| Polar Aprotic | Acetone | 5.1 | Sparingly Soluble | Very Soluble | Excellent |
| Ethyl Acetate | 4.4 | Sparingly Soluble | Soluble | Good | |
| Acetonitrile | 5.8 | Soluble | Very Soluble | Fair | |
| Non-Polar | Toluene | 2.4 | Insoluble | Sparingly Soluble | Poor (Possible anti-solvent) |
| Hexane | 0.1 | Insoluble | Insoluble | Poor (Good as anti-solvent/wash) |
Note: This data is illustrative and should be confirmed experimentally using Protocol 1.
Protocol 2: Single-Solvent Recrystallization Workflow
This protocol is for use when a suitable single solvent has been identified.
-
Dissolution: Place the crude N-ethylpyrimidin-5-amine in an Erlenmeyer flask. Add a boiling chip or magnetic stir bar. Add a small amount of the selected solvent and heat the mixture to a gentle boil while stirring.[3]
-
Saturation: Continue to add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[1]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) or colored impurities treated with charcoal are present, they must be removed while the solution is hot to prevent premature crystallization of the product.[13] Perform a gravity filtration using a pre-heated funnel and fluted filter paper.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4][14]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Using too much wash solvent or warm solvent will dissolve some of the product and reduce the yield.[15]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Visualization of the Solvent Selection Workflow
Caption: Workflow for selecting a recrystallization solvent system.
Troubleshooting Guide (Question & Answer Format)
This section addresses common issues encountered during the recrystallization of N-ethylpyrimidin-5-amine.
Q1: My compound "oiled out," forming liquid droplets instead of solid crystals. What went wrong and how do I fix it?
A1: "Oiling out" occurs when the solid melts before it dissolves or when the saturated solution's temperature is above the melting point of the solute as it comes out of solution.[16] It can also be caused by impurities depressing the melting point.
-
Causality & Solution 1: Solution cooled too quickly. The compound may be coming out of solution at a temperature above its melting point.
-
Action: Reheat the mixture until the oil redissolves. Add a small amount (1-5% of total volume) of additional hot solvent to slightly lower the saturation point.[14] Allow the flask to cool much more slowly. Insulate the flask by placing it on a wooden block or paper towels and covering it with an inverted beaker to create a chamber of slowly cooling air.[14]
-
-
Causality & Solution 2: Solvent boiling point is too high. The boiling point of your solvent may be higher than the melting point of your compound.
-
Action: You must select a new solvent with a lower boiling point.
-
-
Causality & Solution 3: High impurity concentration. Significant impurities can depress the melting point of your compound, causing it to melt in the hot solvent.
-
Action: If the solution is colored, consider an activated charcoal treatment.[13] Add a small amount of charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.
-
Q2: No crystals have formed even after cooling the solution in an ice bath. What should I do?
A2: The failure of crystals to form is typically due to either using too much solvent, resulting in an unsaturated solution, or the solution being supersaturated.[16]
-
Causality & Solution 1: Too much solvent was used. This is the most common reason for crystallization failure.[16] The solution is not saturated at the lower temperature.
-
Action: Reheat the solution and boil off a portion of the solvent (typically 10-20%) to increase the concentration.[14] Allow the concentrated solution to cool again.
-
-
Causality & Solution 2: Supersaturation. The solution contains more dissolved solute than it theoretically should at that temperature, and crystal nucleation has not been initiated.[15]
-
Action 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation site for crystal growth.[15]
-
Action 2 (Seeding): If you have a small crystal of pure N-ethylpyrimidin-5-amine, add a single "seed crystal" to the cold solution. This provides a template for other molecules to deposit onto, initiating crystallization.[14][15]
-
Q3: The recrystallization produced a very low yield. How can I improve recovery?
A3: A low yield can result from several procedural errors.[14]
-
Causality & Solution 1: Using an excess of solvent. As discussed in Q2, too much solvent will keep a significant portion of your product dissolved in the mother liquor even when cold.
-
Action: Always use the minimum amount of hot solvent required for dissolution. If you suspect excess solvent was used and have not discarded the mother liquor, you can try to recover more product by evaporating some of the solvent and re-cooling.[14]
-
-
Causality & Solution 2: Premature crystallization during hot filtration. If you performed a hot filtration, the product may have crystallized on the filter paper or in the funnel stem.
-
Action: Ensure your funnel and receiving flask are pre-heated before filtration. Perform the filtration as quickly as possible. If crystals do form, you can try to wash them through with a small amount of fresh, hot solvent.
-
-
Causality & Solution 3: Excessive washing. Washing the final crystals with too much cold solvent, or with solvent that was not sufficiently chilled, will dissolve a portion of your purified product.[15]
-
Action: Use only a minimal amount of ice-cold solvent for the final wash.
-
Q4: My compound dissolved in the cold solvent. Is this solvent system unusable?
A4: Yes, for a single-solvent recrystallization, this solvent is unsuitable. A key requirement is that the compound should be sparingly soluble at room temperature.[7] However, this solvent might be useful in a mixed-solvent system. It could serve as the "good" solvent, to which a "poor" anti-solvent (one in which the compound is insoluble) is added to induce crystallization.[5][6]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best starting solvent for my pyrimidine compound? A1: The ideal solvent is one where your compound is very soluble when hot but has low solubility when cold.[12] Given N-ethylpyrimidin-5-amine's structure (polar amine and pyrimidine ring), start by testing polar solvents like ethanol, acetone, or ethyl acetate.[12][17] A quick screening test (Protocol 1) is the most reliable way to determine the best choice.
Q2: What is a mixed-solvent system and when should I use one? A2: A mixed-solvent system involves two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[5][6] This technique is useful when no single solvent has the ideal solubility properties. You dissolve the compound in a minimum of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy (saturated), then add a drop or two of the "good" solvent to clarify before cooling.[13]
Q3: How does the rate of cooling affect my results? A3: The rate of cooling significantly impacts crystal size and purity.[4] Slow, undisturbed cooling allows for the gradual formation of large, well-ordered crystals, which are better at excluding impurities.[14] Rapid cooling (e.g., plunging a hot flask directly into an ice bath) can cause the compound to crash out of solution as a fine powder, trapping impurities within the crystal lattice.[14]
Q4: Can I use an acid or base to help with recrystallization? A4: For amines, it is possible to use an acid to form a salt, which will have very different solubility properties (often more water-soluble).[18][19] You could dissolve the crude amine in dilute acid, filter out any insoluble impurities, and then re-precipitate the free amine by adding a base. However, for simple purification, a standard organic solvent recrystallization is typically preferred unless the amine is difficult to crystallize otherwise.[19]
References
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. PraxiLabs. [Link]
-
Wired Chemist. Recrystallization. [Link]
-
Wikipedia. Recrystallization (chemistry). [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
-
Theory, Scope, and Methods of Recrystallization. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
University of York. Problems with Recrystallisations. [Link]
-
Recrystallization-1.pdf. [Link]
-
ACS Publications. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. [Link]
-
Recrystallization. [Link]
-
recrystallization, filtration and melting point. [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
International Journal of Chemical Engineering and Applications. Extraction and Recrystallization of Mesoionic Pyrimidinium Betaines. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. [Link]
-
Recrystallization. [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
RECRYSTALLISATION. [Link]
-
PMC. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. [Link]
-
PubChemLite. N-ethylpyrimidin-5-amine (C6H9N3). [Link]
-
Crystallization Solvents.pdf. [Link]
-
PMC. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
-
Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. [Link]
-
ResearchGate. Chemical structure, physical properties, yield, and biological activities of compounds 9a-r. [Link]
-
Lumen Learning. 23.1. Properties of amines | Organic Chemistry II. [Link]
-
MDPI. (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate. [Link]
-
Green Chemistry. Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide. [Link]
-
PubChem - NIH. 2-Methylpyrimidin-5-amine | C5H7N3 | CID 295764. [Link]
-
Chapter 23 The Chemistry of Amines. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. praxilabs.com [praxilabs.com]
- 3. Recrystallization [wiredchemist.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Recrystallization [sites.pitt.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. Tips & Tricks [chem.rochester.edu]
- 19. researchgate.net [researchgate.net]
Identifying decomposition products of N-ethylpyrimidin-5-amine via LC-MS
Welcome to the technical support center for the analysis of N-ethylpyrimidin-5-amine and its degradation products. This guide is designed for researchers, analytical scientists, and drug development professionals who are using Liquid Chromatography-Mass Spectrometry (LC-MS) to investigate the stability of this molecule. Here, we move beyond standard operating procedures to address the complex challenges encountered during method development and routine analysis, providing not just solutions but the scientific rationale behind them.
Part A: Troubleshooting Guide for LC-MS Analysis
This section is structured to rapidly address specific experimental issues. Each entry details a common problem, its probable causes rooted in the chemistry of aminopyrimidines and LC-MS principles, and a validated protocol for resolution.
Question 1: Why am I observing significant peak tailing for the N-ethylpyrimidin-5-amine parent compound?
Answer:
Peak tailing for basic compounds like N-ethylpyrimidin-5-amine is a classic chromatographic challenge. The primary cause is strong, undesirable secondary interactions between the amine functional groups and the stationary phase. The lone pair of electrons on the nitrogen atoms can interact with acidic silanol groups on the surface of traditional silica-based C18 columns, leading to delayed and uneven elution.
Causality Explained:
-
Silanol Interactions: Free silanol groups (Si-OH) on the silica backbone are acidic and can form strong ionic or hydrogen bonds with basic analytes. This interaction is often slow to reverse, causing a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a tailed peak.
-
Mobile Phase pH: If the mobile phase pH is not sufficiently low, the amine will be in its neutral form, which has a higher affinity for the non-polar C18 stationary phase but can still interact with silanols. If the pH is too high, the silanols become deprotonated (SiO-), creating potent ionic interaction sites.
Troubleshooting Protocol & Resolution:
-
Mobile Phase Modification (First Line of Defense):
-
Introduce an Acidic Modifier: Add a small concentration (0.1% v/v) of formic acid or trifluoroacetic acid (TFA) to both your aqueous and organic mobile phases.
-
Mechanism: The acid serves two purposes: it protonates the analyte (forming an ammonium ion) and, more importantly, it protonates the surface silanol groups, effectively "shielding" them from interacting with the positively charged analyte. Formic acid is often preferred for MS applications due to its volatility and lower ion suppression effects compared to TFA.
-
-
Column Selection:
-
Use an End-Capped Column: Select a high-purity, base-deactivated silica column where most of the free silanols have been chemically bonded ("end-capped") with a small silylating agent.
-
Consider Alternative Stationary Phases: If tailing persists, switch to a column with a different chemistry, such as a hybrid organic/silica particle base or a polymer-based column, which have fewer or no accessible silanol groups.
-
-
Optimize Injection Conditions:
-
Match Injection Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase. Injecting in a stronger solvent (e.g., pure acetonitrile into a 95% water mobile phase) can cause peak distortion, including tailing and splitting.[1]
-
Question 2: My chromatogram shows several unexpected small peaks after a forced degradation study. How do I begin to identify them as potential degradation products?
Answer:
Identifying unknown peaks is a systematic process of correlating chromatographic data with mass spectrometric information. The goal is to propose structures based on logical chemical transformations of the parent molecule, N-ethylpyrimidin-5-amine. Forced degradation studies are designed to produce these products under controlled conditions.[2]
Causality Explained: N-ethylpyrimidin-5-amine has several reactive sites susceptible to degradation under stress conditions like heat, light, oxidation, and extreme pH.[3]
-
Hydrolysis: The amine group can be hydrolyzed to a hydroxyl group.
-
Oxidation: The pyrimidine ring nitrogens can be oxidized to N-oxides, or the ethyl group can be hydroxylated. One-electron oxidation of the aminopyrimidine system is also possible.[4][5]
-
Photolysis: UV or visible light can induce complex reactions, including dimerization or ring cleavage, especially in the presence of photosensitizers.[6][7]
-
Dealkylation: The N-ethyl bond can be cleaved.
Workflow for Tentative Identification:
Data Interpretation - A Practical Example:
Let's assume the molecular weight of N-ethylpyrimidin-5-amine is 123.15 g/mol . You would look for the protonated molecule [M+H]⁺ at m/z 124.16 in your mass spectrum.
| Observed New Peak (m/z) | Δm/z from Parent | Proposed Modification | Likely Stress Condition |
| 140.15 | +16 | Oxidation (N-oxide or hydroxylation) | Oxidative (H₂O₂), Photolytic |
| 125.14 | +1 | Hydrolysis (-NH₂ to -OH) | Acidic / Basic Hydrolysis |
| 96.10 | -28 | De-ethylation (-CH₂CH₃) | Thermal, Photolytic, Oxidative |
| 247.30 | +123 | Dimerization | Photolytic |
MS/MS Fragmentation Analysis: To confirm a proposed structure, analyze its fragmentation pattern. For instance, a suspected de-ethylated product (m/z 96.10) should lack the characteristic loss of ethylene (m/z 28) that would be prominent in the parent compound's MS/MS spectrum.[8]
Question 3: I am experiencing inconsistent results and a loss of sensitivity over a long sequence of injections. What should I check first?
Answer:
A gradual decline in performance during a sequence is often symptomatic of system contamination, column degradation, or changes in the mobile phase. For LC-MS, it is crucial to distinguish between a chromatographic issue (LC) and a detection issue (MS).[9][10]
Troubleshooting Decision Tree:
Protocol for System Evaluation:
-
Check System Pressure: A stable pressure trace is the first indicator of a healthy LC system.[10] Fluctuations or a steady increase/decrease point towards pump issues, leaks, or blockages.
-
Evaluate Retention Time Stability: If retention times are drifting, the problem is almost certainly in the LC part of the system.[11]
-
Cause: Mobile phase composition may be changing due to evaporation of the more volatile organic component or improper mixing.
-
Solution: Prepare fresh mobile phases. Ensure solvent lines are properly submerged and bottle caps are sealed.
-
-
Isolate the MS: If pressure and retention times are stable, the issue may be with the mass spectrometer.
-
Cause: Contamination of the ion source is the most common culprit. Non-volatile salts from buffers or sample matrix components can build up on the capillary and cone, suppressing ionization.
-
Solution: Perform a routine ion source cleaning as per the manufacturer's protocol. Run a system suitability test (SST) or tune the instrument to verify performance post-cleaning.[11]
-
Part B: Frequently Asked Questions (FAQs)
What are the most probable decomposition pathways for N-ethylpyrimidin-5-amine?
The primary degradation pathways are hydrolysis, oxidation, and photolysis.
-
Hydrolytic Degradation: Under strong acidic or alkaline conditions, the C-N bond of the amino group can be cleaved, leading to deamination or replacement of the amino group with a hydroxyl group.[12]
-
Oxidative Degradation: In the presence of oxidizing agents (e.g., hydrogen peroxide) or dissolved oxygen under thermal/photolytic stress, N-oxidation of the pyrimidine ring nitrogens is a common pathway. The ethyl group is also a potential site for oxidation.[13]
-
Photodegradation: Pyrimidine derivatives are known to be susceptible to photodegradation.[14] This can proceed through direct absorption of UV light or via photosensitized reactions, potentially leading to dimerization, ring opening, or other complex rearrangements.[7]
What is a good starting point for LC-MS method development for this compound?
A robust starting point would be a reversed-phase method using a C18 column with acidic mobile phase modifiers.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.1 or 3.0 mm ID, < 3 µm particle size | Good retention for moderately polar compounds. Smaller particle size for better efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to improve peak shape and is MS-friendly. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile offers low viscosity and good UV transparency. |
| Gradient | 5% to 95% B over 10-15 minutes | A generic screening gradient to elute the parent and a wide range of potential degradants. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for 2.1/3.0 mm ID columns. |
| Column Temp. | 30 - 40 °C | Improves peak shape and reduces viscosity. |
| Ionization Mode | Positive Electrospray (ESI+) | The basic amine readily accepts a proton to form a positive ion. |
| MS Detection | Full Scan (e.g., m/z 70-500) | To detect all potential parent and degradation product ions. |
How do I perform a forced degradation (stress testing) study?
Forced degradation studies should be conducted systematically as recommended by ICH guidelines.[2] The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method is stability-indicating.
Step-by-Step Protocol for Forced Degradation:
-
Prepare Stock Solution: Prepare a stock solution of N-ethylpyrimidin-5-amine in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Heat at a controlled temperature (e.g., 60-80 °C) for a set time (e.g., 2, 6, 24 hours).
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Heat at a controlled temperature for a set time.
-
Cool, neutralize with 0.1 M HCl, and dilute.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep at room temperature or slightly elevated temperature, protected from light, for a set time.
-
Dilute to the target concentration.
-
-
Photolytic Degradation:
-
Expose the stock solution (in a photostable, transparent container) to a controlled light source as per ICH Q1B guidelines (e.g., exposure to cool white fluorescent and near-ultraviolet lamps).
-
Simultaneously, run a dark control sample (wrapped in aluminum foil) to differentiate between photolytic and thermal degradation.
-
-
Thermal Degradation (Dry Heat):
-
Store the solid drug substance in a controlled temperature oven (e.g., 80 °C).
-
Periodically dissolve a sample and analyze.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by your LC-MS method.
References
-
Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB. PubMed Central. Available at: [Link]
-
Environmental photodegradation of pyrimidine fungicides — Kinetics of the visible-light-promoted interactions between riboflavin and 2-amino-4-hydroxy-6-methylpyrimidine. Canadian Science Publishing. Available at: [Link]
-
Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. PubMed Central. Available at: [Link]
-
Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
-
Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine--DFT studies. PubMed. Available at: [Link]
-
pyrimidine degradation pathway: Topics by Science.gov. Science.gov. Available at: [Link]
-
DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing. Available at: [Link]
-
Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine-DFT studies. ResearchGate. Available at: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]
-
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. RSC Publishing. Available at: [Link]
-
Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving. Separation Science. Available at: [Link]
-
Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. American Association for Clinical Chemistry. Available at: [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. Available at: [Link]
-
Mass spectrum of ethylamine C2H7N. Doc Brown's Chemistry. Available at: [Link]
-
Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. Available at: [Link]
-
Stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. pyrimidine degradation pathway: Topics by Science.gov [science.gov]
- 4. Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine--DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving | Separation Science [sepscience.com]
- 10. myadlm.org [myadlm.org]
- 11. zefsci.com [zefsci.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. forcetechnology.com [forcetechnology.com]
- 14. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Temperature for Pyrimidine Amine Functionalization
Executive Summary & Core Principles
Functionalizing the pyrimidine core with amines is a cornerstone of medicinal chemistry, particularly for kinase inhibitors. Temperature is the primary variable governing the kinetic vs. thermodynamic landscape of these reactions.
-
For Nucleophilic Aromatic Substitution (
): Temperature controls the regioselectivity ratio (C4 vs. C2). Lower temperatures favor the kinetic product (C4), while elevated temperatures increase the risk of side reactions (hydrolysis) and loss of regiocontrol. -
For Buchwald-Hartwig Cross-Coupling: Temperature balances catalytic cycle turnover (activation energy) against catalyst deactivation (ligand dissociation/Pd black formation).
Critical Decision Frameworks (Visualized)
Workflow 1: Temperature Optimization Logic
This decision tree guides you through optimizing reaction temperature based on observed experimental outcomes.
Figure 1: Decision matrix for temperature adjustment based on reaction outcomes.
Technical Support: Troubleshooting & FAQs
Category A: Regioselectivity in Reactions
Q1: I am reacting 2,4-dichloropyrimidine with a primary amine. I need the C4-substituted product, but I see ~10-15% of the C2-isomer. How can temperature fix this?
A: The reaction at C4 is the kinetic pathway due to the stabilization of the Meisenheimer intermediate by the N1 nitrogen. The C2 attack is less favorable but becomes accessible at higher temperatures.
-
Mechanism: The activation energy (
) for C4 attack is lower than for C2. At high temperatures, the system has enough thermal energy to overcome the higher of the C2 pathway, eroding selectivity. -
Solution:
-
Lower the Temperature: If running at reflux (e.g., EtOH, 78°C), cool to 0°C or Room Temperature (RT).
-
Solvent Switch: If the reaction is too slow at 0°C in ethanol, switch to a polar aprotic solvent like DMF or NMP . These accelerate
rates significantly, allowing you to maintain low temperatures (0°C–RT) to preserve regioselectivity while achieving conversion.
-
Q2: Can I force C2-selectivity on a 2,4-dichloropyrimidine just by changing the temperature?
A: Generally, no . While thermodynamic equilibration can theoretically favor C2 in some heterocycles, for 2,4-dichloropyrimidine, the C4 product is typically both kinetically and thermodynamically preferred with amines.
-
Exception: If you use alkoxides (e.g., NaOMe) or bulky tertiary amines, steric hindrance and the "chelation effect" (with specific leaving groups like sulfones) can favor C2 at very low temperatures (-78°C) [1].
-
Recommendation: To access the C2-amine, first block C4 (e.g., with a thiomethyl group or by performing the C4 reaction first with a sacrificial amine) or use a Buchwald-Hartwig coupling on a 2-chloro-4-substituted pyrimidine.
Category B: Buchwald-Hartwig Amination Optimization
Q3: My Pd-catalyzed amination works at 100°C but stops at 60% conversion. Adding more catalyst doesn't help. Why?
A: This "stalling" often indicates catalyst death (thermal deactivation) rather than substrate depletion.
-
Diagnosis: At 100°C, the phosphine ligand may be dissociating from the Palladium, leading to the formation of inactive Pd-black aggregates.
-
Protocol Adjustment:
-
Lower Temp, Longer Time: Run at 80°C for 12–24h instead of 100°C for 4h.
-
Pre-heating: Do not add the catalyst to a hot solution. Mix all reagents at RT, then ramp the temperature. This prevents immediate catalyst decomposition before the catalytic cycle stabilizes.
-
Ligand Choice: Switch to a bulky, thermolabile-resistant ligand like BrettPhos or tBuXPhos , which form tighter complexes with Pd at elevated temperatures [2].
-
Q4: Is Microwave irradiation better than conventional heating for pyrimidines?
A: Yes, specifically for electron-rich or sterically hindered pyrimidines that are sluggish under standard
-
The "Superheating" Effect: Microwaves allow solvents to exceed their atmospheric boiling points in sealed vessels (e.g., EtOH at 120°C).
-
Data Comparison:
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation |
| Reaction Time | 12 – 24 Hours | 10 – 30 Minutes |
| Solvent | EtOH, Toluene (Reflux limit) | EtOH, H2O (Superheated) |
| Profile | Slow ramp, wall-heating effects | Uniform bulk heating |
| Risk | Prolonged exposure leads to hydrolysis | High pressure; rapid decomposition if T > 160°C |
Warning: When using microwaves with chloropyrimidines and amines (which form HCl salts), ensure you have excess base (3.0 equiv). The rapid localized heating can cause acid-catalyzed hydrolysis of the chloride to the pyrimidinone (unreactive) if the base is depleted [3].
Validated Experimental Protocols
Protocol A: Kinetic Control ( ) for C4-Selectivity
Target: 4-amino-2-chloropyrimidine from 2,4-dichloropyrimidine.
-
Setup: Flame-dried RB flask,
atmosphere. -
Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous THF or DCM (0.2 M).
-
Cooling: Submerge flask in an ice-water bath (0°C ).
-
Addition: Add Base (DIPEA, 1.2 equiv) followed by the Amine (1.0 equiv) dropwise over 15 mins.
-
Why? Slow addition at low T prevents local "hotspots" that cause C2-attack or bis-substitution.
-
-
Monitoring: Stir at 0°C for 2h. Check TLC/LCMS.[1][2]
-
If incomplete: Allow to warm to RT naturally. Do not heat.
-
-
Workup: Quench with water, extract with EtOAc.
Protocol B: High-Temp Buchwald-Hartwig (Microwave)
Target: Functionalization of unreactive 2-chloropyrimidines.
-
Vessel: 10 mL Microwave vial with crimp cap.
-
Reagents:
-
2-chloropyrimidine substrate (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst:
(0.05 equiv) + XPhos (0.1 equiv) -
Base:
(2.0 equiv) - preferred over NaOtBu for microwave stability. -
Solvent: Anhydrous Dioxane (degassed).
-
-
Cycle:
-
Pre-stir 1 min at RT.
-
Ramp: 2 mins to 120°C.
-
Hold: 120°C for 20 mins (High Absorption setting).
-
-
Cooling: Rapid compressed air cooling (critical to stop side reactions immediately).
References
-
Regioselectivity in Pyrimidines: "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine." WuXi AppTec. Available at: [Link]
-
Kinetic vs Thermodynamic Control: "Kinetic vs. Thermodynamic Control of Reactions." Chemistry LibreTexts. Available at: [Link]
Sources
Validation & Comparative
1H NMR and 13C NMR spectral interpretation of N-ethylpyrimidin-5-amine
This guide details the spectral interpretation of N-ethylpyrimidin-5-amine , focusing on distinguishing it from its structural isomers (2- and 4-substituted analogues) which are common byproducts in pyrimidine synthesis. The data presented synthesizes established substituent chemical shift effects (SCS) and experimental precedents for aminopyrimidines.
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists
Executive Summary
N-ethylpyrimidin-5-amine (CAS 114368-23-9) is a secondary aminopyrimidine often utilized as a scaffold in kinase inhibitor development. Its NMR signature is distinct due to the
Part 1: Experimental Protocol & Sample Preparation
To ensure high-resolution data and minimize proton exchange broadening, the following protocol is recommended.
Workflow: Sample Preparation & Acquisition
Figure 1: Optimized workflow for aminopyrimidine NMR characterization. DMSO-d6 is prioritized over CDCl3 to stabilize the exchangeable N-H proton and prevent signal broadening.
Critical Note on Solvent Effects:
-
DMSO-d6: Recommended. The high polarity and hydrogen-bonding capability stabilize the N-H proton, appearing as a distinct triplet (or broad singlet) around 5.0–6.5 ppm.
-
CDCl3: Often leads to broadening or disappearance of the N-H signal due to rapid exchange and quadrupole broadening from the adjacent nitrogen.
Part 2: 1H NMR Spectral Analysis
The 1H NMR spectrum of N-ethylpyrimidin-5-amine is characterized by a simple aromatic region due to symmetry.
Spectral Assignments (DMSO-d6, 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Logic |
| H-2 | 8.35 – 8.45 | Singlet (s) | 1H | - | Most deshielded; located between two ring nitrogens. |
| H-4, H-6 | 8.05 – 8.15 | Singlet (s)* | 2H | - | Equivalent due to symmetry. Ortho to the amine group. |
| N-H | 6.00 – 6.30 | Broad/Triplet | 1H | Exchangeable. Couples to ethyl | |
| Ethyl | 3.05 – 3.15 | Pentet/Quartet | 2H | Deshielded by Nitrogen. Multiplicity depends on NH coupling. | |
| Ethyl | 1.15 – 1.20 | Triplet (t) | 3H | Typical terminal methyl group. |
*Note: H-4/H-6 may appear as a finely split doublet (
Mechanistic Insight: The 5-amino group is an electron-donating group (EDG). In unsubstituted pyrimidine, H-2 resonates at ~9.2 ppm and H-4/6 at ~8.7 ppm. The 5-amino substituent shields the ring protons significantly:
-
H-2 (Para-like): Shielded by resonance (
ppm). -
H-4/6 (Ortho-like): Shielded by resonance (
ppm).
Part 3: 13C NMR Spectral Analysis
The 13C spectrum confirms the symmetry, showing only 4 distinct carbon signals for the aromatic ring and ethyl group combined (plus the equivalent C4/6 signal).
| Carbon | Shift (δ, ppm) | Type | Interpretation |
| C-2 | 150.0 – 152.0 | CH | Most deshielded (between two N atoms). |
| C-4, C-6 | 140.0 – 143.0 | CH | Deshielded (adjacent to N), equivalent. |
| C-5 | 140.0 – 142.0 | C_quat | Ipso to amine. Shifted downfield by N-attachment relative to unsubstituted C5 (~125 ppm). |
| Ethyl | 36.0 – 38.0 | Alpha to amine. | |
| Ethyl | 13.0 – 14.5 | Beta to amine. |
Part 4: Comparative Analysis (The Core Requirement)
The most common challenge in synthesis is differentiating the 5-isomer from the 2-isomer (often the thermodynamic product) and the 4-isomer .
Isomer Differentiation Logic
Figure 2: Decision tree for identifying N-ethylpyrimidin isomers based on 1H NMR splitting patterns and symmetry.
Quantitative Comparison Table (DMSO-d6)
| Feature | 5-Isomer (Target) | 2-Isomer (Alternative) | 4-Isomer (Alternative) |
| Symmetry | Yes ( | Yes ( | No |
| Aromatic Signals | 2 sets (1H, 2H) | 2 sets (2H, 1H) | 3 sets (1H, 1H, 1H) |
| H-2 Signal | Singlet (~8.4 ppm) | Absent (Substituted) | Singlet (~8.4 ppm) |
| H-5 Signal | Absent (Substituted) | Triplet (~6.6 ppm) | Doublet (~6.5 ppm) |
| H-4/H-6 Signal | Singlet (2H) | Doublet (2H, ~8.3 ppm) | Two Doublets (1H each) |
| Key Diagnostic | Two Singlets in aromatic region. | Triplet at ~6.6 ppm (very shielded). | Three distinct peaks ; no integration symmetry. |
References
-
General Pyrimidine Shifts: G. S. Reddy, R. T. Hobgood, J. H. Goldstein. "NMR Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives." Journal of the American Chemical Society, 1962.
-
Solvent Effects (DMSO vs CDCl3): Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[1] Magnetic Resonance in Chemistry, 2006.[2][1][3]
-
2-Aminopyrimidine Characterization: BenchChem Protocols. "Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum."
-
Prediction & Validation: Reich, H. J. "Structure Determination Using Spectroscopic Methods." University of Wisconsin-Madison (Archived by ACS).
Sources
A Comparative Guide to Developing a Stability-Indicating HPLC Purity Assay for N-ethylpyrimidin-5-amine
This guide provides an in-depth, comparative framework for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of N-ethylpyrimidin-5-amine. As a critical intermediate or active pharmaceutical ingredient (API), ensuring its purity is paramount. This document moves beyond a simple protocol, delving into the scientific rationale behind methodological choices, comparing viable alternatives, and grounding the entire process in the principles of analytical quality by design and regulatory compliance.
Introduction: The Analytical Challenge
N-ethylpyrimidin-5-amine is a polar, basic, and UV-active aromatic compound. These physicochemical properties present a specific set of challenges and opportunities for HPLC method development. The primary analytical objectives are to achieve:
-
Symmetrical peak shape for the main analyte.
-
Adequate retention (k > 2).
-
High resolution between the main peak and all potential impurities, including process-related impurities and degradation products.
This guide will systematically compare different stationary and mobile phase strategies to achieve these objectives, culminating in a validated, stability-indicating assay as mandated by regulatory bodies like the International Council for Harmonisation (ICH).
Section 1: Foundational Strategy & Initial Method Parameters
The logical starting point for any method development is a reversed-phase (RP-HPLC) approach, as it is well-suited for a wide range of moderately polar compounds.[1][2] The basicity of the amine functional groups is the most critical factor to address, as interactions with acidic silanol groups on the surface of conventional silica-based columns can lead to significant peak tailing.
Causality of Initial Choices:
-
Stationary Phase: A C18 column is the workhorse of RP-HPLC and provides a good starting point for hydrophobic retention.[2][3]
-
Mobile Phase: To ensure consistent protonation of the basic amine groups and minimize deleterious interactions with the stationary phase, an acidic mobile phase is required.[4] A pH of approximately 3 is often a good starting point. Acetonitrile is chosen as the initial organic modifier due to its low viscosity and favorable UV transparency.[5]
-
Detection: The pyrimidine ring contains a chromophore, making UV detection a suitable choice. A preliminary scan or a diode array detector (DAD) can identify the wavelength of maximum absorbance (λ-max) for optimal sensitivity.
Table 1: Initial HPLC Method Parameters (Starting Point)
| Parameter | Recommended Condition | Justification |
|---|---|---|
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) | General-purpose phase for reversed-phase chromatography, offering good initial retention characteristics for aromatic compounds.[3] |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water (pH ~2.5-3.0) B: Acetonitrile | Acidic pH protonates the amine, leading to sharper peaks and improved retention.[3] Acetonitrile is a common, efficient organic modifier.[5] |
| Elution Mode | Isocratic (e.g., 70:30 A:B) | A simple isocratic run is the first step to gauge retention. A gradient may be required later to resolve impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and efficiency. |
| Column Temp. | 30°C | Controlled temperature ensures retention time reproducibility. |
| Detection | UV at 265 nm (or λ-max) | N-ethylpyrimidin-5-amine's aromatic structure allows for sensitive UV detection. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
Section 2: Comparative Evaluation of Stationary Phases
While a standard C18 provides a baseline, its performance can be suboptimal for basic analytes. This section compares alternative stationary phases to improve peak shape and alter selectivity, which is crucial for separating closely related impurities.
-
Alternative 1: Standard C18 (The Baseline): Prone to peak tailing for basic compounds due to silanol interactions.
-
Alternative 2: Base-Deactivated C18: These columns use high-purity silica with extensive end-capping to minimize accessible silanol groups, significantly improving peak shape for bases.
-
Alternative 3: Phenyl or Pentafluorophenyl (PFP): These phases offer alternative selectivity based on π-π and dipole-dipole interactions with the aromatic ring of the analyte and its impurities.[6][7] A PFP column, in particular, can provide unique selectivity for positional isomers or halogenated impurities.[6]
Table 2: Comparative Performance of Different Stationary Phases (Hypothetical Data)
| Stationary Phase | Analyte Retention Time (min) | Analyte Asymmetry (USP) | Resolution (Analyte vs. Impurity 1) | Rationale for Performance |
|---|---|---|---|---|
| Standard C18 | 8.5 | 1.8 | 1.4 | Significant tailing due to silanol interactions; poor resolution from a closely eluting polar impurity. |
| Base-Deactivated C18 | 8.2 | 1.1 | 1.9 | Vastly improved peak shape and slightly better resolution due to mitigated silanol activity. |
| PFP (F5) | 9.3 | 1.2 | 3.1 | Different retention mechanism (π-π interactions) provides orthogonal selectivity, significantly improving resolution.[6] |
Section 3: Mobile Phase Optimization Workflow
Optimizing the mobile phase is a powerful way to fine-tune a separation. The key variables are the organic modifier type and the aqueous phase pH.
Organic Modifier Comparison
-
Acetonitrile (ACN): Generally provides higher efficiency (sharper peaks) and lower backpressure.
-
Methanol (MeOH): Can offer different selectivity due to its protic nature and ability to act as a hydrogen-bond donor.[4] Switching from ACN to MeOH is a simple way to change elution patterns and resolve co-eluting peaks.
pH Adjustment
Even within an acidic range, small changes in pH can impact the retention of ionizable impurities, thereby affecting resolution. It is crucial to operate at a pH at least 1.5-2 units away from the analyte's pKa to ensure robust and reproducible retention times.
Experimental Workflow: Mobile Phase Optimization
The following workflow outlines a systematic approach to optimizing the mobile phase after selecting the most promising stationary phase (e.g., the PFP column).
Caption: A systematic workflow for mobile phase optimization.
Section 4: Developing a Stability-Indicating Method via Forced Degradation
A purity assay is not truly reliable unless it is "stability-indicating." This means the method must be able to separate the intact API from any degradation products that may form under stress conditions. Forced degradation studies are the cornerstone of developing such a method.[1][8][9] The goal is to achieve 5-20% degradation of the API to ensure that potential degradants are generated at a sufficient level for detection.[1][10]
Experimental Protocol: Forced Degradation Studies
-
Prepare Stock Solutions: Prepare a solution of N-ethylpyrimidin-5-amine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of ~100 µg/mL.[1]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL.[11]
-
Thermal Degradation: Store the solid API powder in an oven at 105°C for 48 hours. Prepare a solution at ~100 µg/mL.
-
Photolytic Degradation: Expose the solid API powder to UV and visible light for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[8] Prepare a solution at ~100 µg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the optimized HPLC method. Use a DAD to perform peak purity analysis on the analyte peak in each chromatogram to ensure it is spectrally homogeneous and free from co-eluting degradants.
Table 3: Example Forced Degradation Results
| Stress Condition | % Degradation of API | Number of Degradation Peaks | Resolution of Main Peak from Closest Degradant | Peak Purity Angle / Threshold |
|---|---|---|---|---|
| Control (Unstressed) | 0% | 0 | N/A | 0.125 / 0.250 |
| Acid (1N HCl, 60°C) | 12.5% | 2 | 3.5 | 0.130 / 0.250 |
| Base (1N NaOH, 60°C) | 18.2% | 3 | 2.8 | 0.128 / 0.250 |
| Oxidative (3% H₂O₂) | 8.9% | 1 | 4.1 | 0.122 / 0.250 |
| Thermal (105°C) | 2.1% | 1 | 5.5 | 0.126 / 0.250 |
| Photolytic (ICH Q1B) | 6.5% | 2 | 3.8 | 0.129 / 0.250 |
The results confirm the method's specificity, as the main API peak is well-resolved from all generated degradation products, and the peak purity analysis passes in all cases.
Section 5: Method Validation Overview
Once the stability-indicating method is developed, it must be formally validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[12][13][14]
Caption: The analytical method development and validation lifecycle.
Table 4: Key Validation Parameters for a Purity Assay
| Validation Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To demonstrate the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity passes; degradants are resolved from the analyte peak with R > 2.0. |
| Linearity & Range | To show that results are directly proportional to concentration over a specified range. | Correlation coefficient (r²) ≥ 0.999 over a range like 50% to 150% of the target concentration. |
| Accuracy | To measure the closeness of test results to the true value. | % Recovery between 98.0% and 102.0% for the API. |
| Precision (Repeatability & Intermediate) | To measure the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10; RSD ≤ 10% at this concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Peak area RSD ≤ 5.0% and retention time shifts should not compromise resolution. |
Conclusion
The development of a high-quality HPLC purity assay for N-ethylpyrimidin-5-amine is a systematic process that relies on a fundamental understanding of the analyte's chemistry. A direct comparison shows that moving from a generic C18 column to a more specialized phase, such as a base-deactivated C18 or a PFP column, is essential for achieving optimal peak shape and selectivity. This, combined with a logical mobile phase optimization strategy and rigorous forced degradation studies, produces a truly robust and stability-indicating method. The final step of validation according to ICH Q2(R1) ensures that the developed method is reliable, reproducible, and fit for its intended purpose in a regulated pharmaceutical environment.
References
-
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved February 23, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved February 23, 2026, from [Link]
-
ICH Q2(R1) Validation of analytical procedures: text and methodology. (2005, November). International Council for Harmonisation. Retrieved February 23, 2026, from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved February 23, 2026, from [Link]
-
HPLC Column Selection Guide. (n.d.). Restek. Retrieved February 23, 2026, from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. Retrieved February 23, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved February 23, 2026, from [Link]
-
Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. (2025, August 5). ResearchGate. Retrieved February 23, 2026, from [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2025, August 5). ResearchGate. Retrieved February 23, 2026, from [Link]
-
HPLC Columns and Consumables Selection Chart. (n.d.). Welch Materials, Inc. Retrieved February 23, 2026, from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 23, 2026, from [Link]
-
A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. (2020, November 11). LCGC International. Retrieved February 23, 2026, from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved February 23, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved February 23, 2026, from [Link]
-
Exploring the Different Mobile Phases in HPLC. (2025, February 2). Veeprho. Retrieved February 23, 2026, from [Link]
-
Column Selection for HPLC Method Development. (n.d.). Element Lab Solutions. Retrieved February 23, 2026, from [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2020, November 11). LCGC International. Retrieved February 23, 2026, from [Link]
-
Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. (2016). PubMed. Retrieved February 23, 2026, from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. veeprho.com [veeprho.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. onyxipca.com [onyxipca.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
FTIR absorption bands for amine functional groups in pyrimidines
Technical Guide: FTIR Analysis of Amine Functional Groups in Pyrimidines
Executive Summary This guide provides a rigorous spectroscopic framework for the characterization of amine-substituted pyrimidines, a critical scaffold in oncology (e.g., Gemcitabine, 5-Fluorouracil derivatives) and kinase inhibition. Unlike standard aromatic amines (anilines), pyrimidine amines exhibit distinct spectral shifts due to the electron-deficient diazine ring. This document compares these signatures against heterocyclic and carbocyclic alternatives, detailing the specific wavenumbers, vibrational modes, and experimental protocols required for definitive structural validation.
Theoretical Framework: The Diazine Effect
To interpret the FTIR spectrum of an aminopyrimidine, one must understand the electronic environment. The pyrimidine ring contains two nitrogen atoms at positions 1 and 3.[1] These electronegative atoms withdraw electron density from the ring carbons, creating a highly electron-deficient system compared to benzene (aniline) or pyridine.
-
Resonance & Bond Order: The lone pair on the exocyclic amine nitrogen (
) donates density into the ring (resonance effect), interacting strongly with the ring nitrogens. This imparts significant double-bond character to the exocyclic bond. -
Spectral Consequence:
-
Stretch: Shifts to higher wavenumbers (~1340–1360 cm⁻¹) compared to anilines (~1250–1335 cm⁻¹) due to increased force constant (
). -
Acidity: The electron-withdrawing ring polarizes the
bonds, often leading to stronger intermolecular hydrogen bonding in solid-state samples, which manifests as broader, red-shifted stretching bands.
-
Stretch: Shifts to higher wavenumbers (~1340–1360 cm⁻¹) compared to anilines (~1250–1335 cm⁻¹) due to increased force constant (
Comparative Analysis: Pyrimidines vs. Alternatives
The following data compares the vibrational signatures of 2-Aminopyrimidine (2-AP) against its structural analogs: Aniline (carbocyclic), 2-Aminopyridine (mono-heterocyclic), and Cyclohexylamine (aliphatic).
Table 1: Characteristic Wavenumber Comparison (cm⁻¹)
| Vibrational Mode | Pyrimidine Amine (2-AP) | Pyridine Amine (2-Aminopyridine) | Aromatic Amine (Aniline) | Aliphatic Amine (Cyclohexylamine) | Diagnostic Note |
| 3440 – 3450 | 3442 | 3442 | ~3350–3400 | Pyrimidines show sharp bands in isolation; often split by Fermi resonance. | |
| 3300 – 3320 | 3300 | 3360 | ~3280–3300 | Large separation ( | |
| 1620 – 1650 | 1617 | 1619 | 1610 (Weak) | Often overlaps with ring | |
| 1340 – 1360 | 1315 – 1330 | 1250 – 1335 | 1020 – 1250 | Critical Differentiator: Pyrimidines exhibit the highest frequency due to resonance. | |
| 650 – 670 | ~667 | ~690 | 750 – 850 | Broad band; highly sensitive to hydrogen bonding state. |
Data synthesized from spectroscopic literature and NIST standards [1, 2, 3].
Key Discriminating Features
-
The "Ring Breathing" Region: Pyrimidines display a characteristic ring breathing mode near 990–1000 cm⁻¹ . In 2-aminopyrimidine, this couples with the amine vibrations, whereas in aniline, the corresponding mode is near 990 cm⁻¹ but lacks the heteroatom coupling intensity.
-
Tautomeric Equilibrium (Amino vs. Imino): Unlike anilines, pyrimidines can exist in imino forms (though amino is dominant).
-
Amino Form: Distinct doublet (
) in the 3300–3450 cm⁻¹ region. -
Imino Form: Single broad band for
and a shifted ring band. This is critical for drug formulation stability [4].
-
Visualization: Spectral Assignment Workflow
The following diagram outlines the logical flow for assigning amine bands in a heterocyclic sample, distinguishing between free base, salt forms, and tautomers.
Figure 1: Logic flow for distinguishing pyrimidine amines from other nitrogenous functional groups using FTIR spectral windows.
Experimental Protocol: Validated Methodology
For pharmaceutical pyrimidines, the choice between Attenuated Total Reflectance (ATR) and Transmission (KBr) is non-trivial. KBr is recommended for resolution of fine splitting (Fermi resonance), while ATR is suitable for routine ID.
Method A: High-Resolution Transmission (KBr Pellet)
Best for: Detailed structural elucidation, observing weak overtones.
-
Preparation: Dry analytical grade KBr powder at 110°C for 2 hours to remove moisture (water bands at 3400 cm⁻¹ interfere with amine analysis).
-
Ratio: Mix 1.0 mg of Pyrimidine Sample with 150 mg KBr (0.7% w/w).
-
Note: Higher concentrations cause peak saturation in the polar
region.
-
-
Grinding: Grind in an agate mortar for 2 minutes.
-
Critical: Ensure particle size < 2 µm (smaller than IR wavelength) to minimize Christiansen effect (scattering that distorts baselines).
-
-
Pressing: Apply 10 tons of pressure for 2 minutes under vacuum.
-
Acquisition: Scan 4000–400 cm⁻¹, 64 scans, 2 cm⁻¹ resolution.
Method B: ATR (Diamond Crystal)
Best for: Polymorph screening, rapid QC.
-
Cleaning: Clean diamond surface with isopropanol; ensure background shows no residual C-H stretches.
-
Application: Place ~5 mg of solid powder on the crystal.
-
Contact: Apply high pressure using the anvil clamp.
-
Validation: Monitor the peak height of the strongest ring mode (~1590 cm⁻¹).[2] It should exceed 20% T (or < 0.7 Abs) but not saturate.
-
-
Correction: Apply ATR correction algorithm (Refractive Index
) to account for penetration depth dependence ( ).
Advanced Mechanism: Resonance & Tautomerism
Understanding the resonance structures helps predict band shifts. The diagram below illustrates why the exocyclic
Figure 2: Mechanistic pathway showing how ring electron deficiency stiffens the exocyclic C-N bond, shifting the IR absorption to higher frequencies.
References
-
NIST Mass Spectrometry Data Center. 4-Aminopyrimidine IR Spectra. National Institute of Standards and Technology. Available at: [Link]
-
Ramalingam, S., et al. (2010).[3][4] Vibrational spectroscopy (FTIR and FTRaman) investigation... of 2-amino pyridine. Spectrochimica Acta Part A. Available at: [Link]
-
Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands.[1][3][5][6] Available at: [Link]
-
Kierdaszuk, B., et al. Tautomerism of purines and pyrimidines. Indian Academy of Sciences. Available at: [Link]
Sources
- 1. ijera.com [ijera.com]
- 2. chalcogen.ro [chalcogen.ro]
- 3. tsijournals.com [tsijournals.com]
- 4. Vibrational spectroscopy (FTIR and FTRaman) investigation using ab initio (HF) and DFT (B3LYP and B3PW91) analysis on the structure of 2-amino pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of the Reactivity of N-ethylpyrimidin-5-amine and N-methylpyrimidin-5-amine
A Technical Guide for Researchers in Drug Development
In the landscape of medicinal chemistry, pyrimidine derivatives are a cornerstone, forming the structural basis of numerous therapeutic agents due to their presence in the building blocks of DNA and RNA.[1][2] The reactivity of substituted pyrimidines is of paramount importance in the synthesis of novel drug candidates. This guide provides a detailed comparison of the reactivity of two closely related compounds: N-ethylpyrimidin-5-amine and N-methylpyrimidin-5-amine. Understanding the subtle yet significant differences in their chemical behavior is crucial for optimizing synthetic routes and designing new molecular entities.
Fundamental Principles: Electronic and Steric Effects
The reactivity of an amine is primarily governed by the availability of the nitrogen lone pair of electrons to act as a nucleophile or a base. This is influenced by both electronic and steric factors imparted by the substituents on the nitrogen atom.
Electronic Effects: Alkyl groups, such as methyl and ethyl groups, are generally considered to be electron-donating through an inductive effect (+I).[3][4] This effect increases the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity compared to an unsubstituted amine. The ethyl group is a slightly stronger electron-donating group than the methyl group.[5] This would theoretically suggest a marginally higher electron density on the nitrogen atom of N-ethylpyrimidin-5-amine, potentially leading to enhanced reactivity in certain reactions.
Steric Effects: The ethyl group is bulkier than the methyl group. This increased steric hindrance around the nitrogen atom can impede its approach to an electrophilic center, which can decrease the rate of reaction.[5] The interplay between these electronic and steric effects determines the overall reactivity profile of each compound.
Comparative Reactivity in Key Chemical Transformations
To provide a practical comparison, we will examine the expected reactivity of N-ethylpyrimidin-5-amine and N-methylpyrimidin-5-amine in several common and important chemical transformations in drug discovery.
N-Acylation
N-acylation is a fundamental reaction for the formation of amide bonds, which are prevalent in pharmaceuticals.[6][7] The reaction involves the nucleophilic attack of the amine on an acylating agent, such as an acyl chloride or anhydride.
Expected Outcome:
-
N-methylpyrimidin-5-amine is expected to react more readily in N-acylation reactions. The smaller steric profile of the methyl group allows for easier access of the acylating agent to the nitrogen lone pair.
-
N-ethylpyrimidin-5-amine , with its bulkier ethyl group, will likely experience greater steric hindrance, leading to a slower reaction rate.
While the ethyl group has a slightly stronger electron-donating effect, in acylation reactions, steric factors often play a more dominant role in determining the reaction rate.[8]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are powerful tools for the formation of C-N and C-C bonds, respectively.[9][10] These reactions are widely used in the synthesis of complex drug molecules.[11][12]
Buchwald-Hartwig Amination: This reaction couples an amine with an aryl halide or triflate. The reactivity of the amine is a critical factor.
Expected Outcome:
-
Similar to N-acylation, the less sterically hindered N-methylpyrimidin-5-amine is anticipated to be a better coupling partner in Buchwald-Hartwig aminations.
-
The increased steric bulk of the ethyl group in N-ethylpyrimidin-5-amine may necessitate the use of more specialized and bulky phosphine ligands to facilitate the catalytic cycle effectively.[13]
Suzuki-Miyaura Coupling: While the amine functionality itself does not directly participate in the Suzuki reaction, its electronic influence on the pyrimidine ring can affect the reactivity of an attached halide (e.g., 2-chloro-N-alkylpyrimidin-5-amine).
Expected Outcome:
-
The stronger electron-donating nature of the ethyl group in N-ethylpyrimidin-5-amine could slightly increase the electron density of the pyrimidine ring, potentially making the oxidative addition of the palladium catalyst to the C-X bond (where X is a halogen) a slower step compared to the methyl analogue. However, this effect is generally subtle.
Experimental Protocols for Reactivity Comparison
To empirically validate the predicted differences in reactivity, the following experimental protocols can be employed.
Protocol 1: Comparative N-Acylation with Acetyl Chloride
This experiment aims to compare the rate of N-acetylation of N-ethylpyrimidin-5-amine and N-methylpyrimidin-5-amine.
Materials:
-
N-ethylpyrimidin-5-amine
-
N-methylpyrimidin-5-amine
-
Acetyl chloride
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware
Procedure: [8]
-
In two separate, dry round-bottom flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of N-ethylpyrimidin-5-amine and N-methylpyrimidin-5-amine in anhydrous DCM (10 mL).
-
Add triethylamine (1.1 equivalents) to each flask and stir the solutions at room temperature.
-
To each flask, add a solution of acetyl chloride (1.05 equivalents) in DCM dropwise over 5 minutes.
-
Monitor the progress of each reaction at regular time intervals (e.g., every 15 minutes) using TLC.
-
The reaction that reaches completion first, as indicated by the disappearance of the starting amine spot on the TLC plate, is considered to be the more reactive.
Protocol 2: Competitive Buchwald-Hartwig Amination
This experiment will directly compare the reactivity of the two amines in a competitive setting.
Materials:
-
N-ethylpyrimidin-5-amine
-
N-methylpyrimidin-5-amine
-
A suitable aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., Xantphos)[9]
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Gas chromatography-mass spectrometry (GC-MS) for product analysis
Procedure:
-
In a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), combine the aryl bromide (1.0 mmol), Pd(OAc)₂ (2 mol%), and the phosphine ligand (4 mol%).
-
Add anhydrous toluene (10 mL) and stir the mixture.
-
In a separate vial, prepare an equimolar mixture of N-ethylpyrimidin-5-amine (1.0 mmol) and N-methylpyrimidin-5-amine (1.0 mmol).
-
Add the amine mixture and sodium tert-butoxide (1.2 equivalents) to the reaction tube.
-
Heat the reaction mixture to 100 °C and monitor its progress by taking aliquots at regular intervals and analyzing them by GC-MS.
-
The ratio of the N-ethylated to N-methylated products will provide a direct measure of their relative reactivities.
Data Presentation and Interpretation
The results from the above experiments can be summarized in the following tables for clear comparison.
Table 1: Comparative N-Acylation Reaction Times
| Amine | Time to Completion (minutes) |
| N-methylpyrimidin-5-amine | Experimental Value |
| N-ethylpyrimidin-5-amine | Experimental Value |
Table 2: Product Ratio in Competitive Buchwald-Hartwig Amination
| Product | Product Ratio (%) |
| N-methyl-N-(4-methylphenyl)pyrimidin-5-amine | Experimental Value |
| N-ethyl-N-(4-methylphenyl)pyrimidin-5-amine | Experimental Value |
A higher product ratio for the N-methylated product in the competitive Buchwald-Hartwig amination would confirm the hypothesis that N-methylpyrimidin-5-amine is more reactive under these conditions.
Visualizing the Factors Influencing Reactivity
The interplay of electronic and steric effects can be visualized using a simple diagram.
Caption: Factors influencing the reactivity of N-methyl- and N-ethylpyrimidin-5-amine.
Conclusion
For drug development professionals, this understanding is critical. When designing synthetic routes, the choice between an N-methyl and an N-ethyl substituent on a pyrimidine core can significantly impact reaction conditions, yields, and the need for specialized reagents. The provided experimental protocols offer a framework for empirically determining these reactivity differences, enabling more efficient and predictable synthesis of novel pyrimidine-based drug candidates.
References
- Benchchem. A Comparative Guide to the Reactivity of Primary and Secondary Amines with Acetyl Chloride.
- Benchchem. A Comparative Guide to Ethoxy(ethyl)amine and Methoxy(ethyl)amine as Nucleophiles.
- Benchchem. A Comparative Guide to the Reactivity of Ethynamine and Other Primary Amines.
-
Abdel-Magid, A. F., et al. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. 2011;16(12):10357-10369. Available from: [Link]
-
ResearchGate. Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... Available from: [Link]
-
Royal Society of Chemistry. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Available from: [Link]
-
Al-Masoudi, N. A., et al. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids. 2014;33(3):141-161. Available from: [Link]
-
SYNFACTS. Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Synfacts. 2006;2006(05):0463-0463. Available from: [Link]
- Benchchem. Technical Support Center: Optimizing Amination Reactions of Pyrimidines.
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Available from: [Link]
-
ResearchGate. Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. Available from: [Link]
-
Royal Society of Chemistry. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances. Available from: [Link]
-
Quora. Why is ethylamine a stronger base than methylamine? Available from: [Link]
-
ResearchGate. Kinetics and Mechanism of the Addition of Anilines to β-Nitrostilbenes in Acetonitrile. Available from: [Link]
-
Asian Journal of Chemistry. Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Available from: [Link]
-
Stack Exchange. How does the steric effect affects the electronic density of the central atom? Available from: [Link]
-
MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available from: [Link]
-
ResearchGate. Previous reports towards C-2 acylation of N-pyrimidyl indoles. Available from: [Link]
-
National Center for Biotechnology Information. 2-Methylpyrimidin-5-amine | C5H7N3 | CID 295764 - PubChem. Available from: [Link]
-
Chemistry Steps. Basicity of Amines. Available from: [Link]
-
ChemRxiv. Rethinking Organic Chemistry: The Dual Electronic Behavior of the Alkyl Group. Available from: [Link]
-
Gassnova. Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Available from: [Link]
-
PubMed. Selective N-Alkylation of Aniline by Micellar Catalysis. Available from: [Link]
-
Academia.edu. (DOC) Title: Experiment 8; Reactions of Amines. Available from: [Link]
-
Michigan State University Department of Chemistry. Amine Reactivity. Available from: [Link]
-
Hoffman Fine Chemicals. CAS 2327176-08-7 | N-(3-Chlorophenyl)-5-methylpyrimidin-2-amine. Available from: [Link]
-
Royal Society of Chemistry. Purines, pyrimidines, and imidazoles. Part 64. Alkylation and acylation of some aminoimidazoles related to intermediates in purine nucleotide de novo and thiamine biosynthesis - Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
PubMed. A strategy for selective N-acylation of purine and pyrimidine bases of deoxy and ribo nucleosides. Available from: [Link]
-
ResearchGate. N-Acylation Reactions of Amines. Available from: [Link]
-
National Center for Biotechnology Information. An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. Available from: [Link]
-
PubMed. Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides. Available from: [Link]
-
Michigan State University Department of Chemistry. Amine Reactivity. Available from: [Link]
-
MDPI. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]
-
Semantic Scholar. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]
-
PubMed. Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in ... Available from: [Link]
-
National Center for Biotechnology Information. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]
-
YouTube. Amine Synthesis Reactions. Available from: [Link]
-
Michigan State University Department of Chemistry. 4. Reaction of Amines with Nitrous Acid. Available from: [Link]
-
Chemistry LibreTexts. 24.6: Synthesis of Amines. Available from: [Link]
-
MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Impact of N-Alkyl Substitution on the Bioactivity of Pyrimidine Derivatives: A Comparative Guide to N-Ethyl and N-Isopropyl Analogs
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry. Its prevalence in biologically crucial molecules has made it a "privileged structure" in the design of novel therapeutics.[1] A key area of investigation within this class of compounds is the structure-activity relationship (SAR) associated with substitutions on the pyrimidine ring, as these modifications can significantly influence binding affinity, selectivity, and overall bioactivity. This guide provides an in-depth technical comparison of N-ethyl versus N-isopropyl pyrimidine derivatives, with a focus on their role as kinase inhibitors, supported by experimental data and detailed protocols.
Introduction: The Significance of N-Alkyl Pyrimidines in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of the natural kinase substrate ATP, has emerged as a highly versatile core for the development of potent kinase inhibitors.[3] The substitution at the N1 position of this scaffold is a critical determinant of inhibitory activity. This guide will focus on the comparative effects of two common N-alkyl substituents, ethyl and isopropyl, on the bioactivity of pyrazolo[3,4-d]pyrimidine derivatives, specifically their inhibition of Cyclin-Dependent Kinase 2 (CDK2).
Comparative Bioactivity: N-Ethyl vs. N-Isopropyl Substitution
A seminal study in the development of pyrazolo[3,4-d]pyrimidine-based CDK inhibitors provides a direct comparison of the inhibitory potency of N-ethyl and N-isopropyl substituted analogs. The study highlights the nuanced effects of seemingly minor structural changes on biological activity.
Table 1: Comparative Inhibitory Activity of N-Ethyl and N-Isopropyl Pyrazolo[3,4-d]pyrimidine Derivatives against CDK2/Cyclin A
| Compound ID | N1-Substituent | R-Group | CDK2/Cyclin A IC50 (µM) |
| 1 | H | 2-Aminophenyl | >100 |
| 2 | Ethyl | 2-Aminophenyl | 0.28 |
| 3 | Isopropyl | 2-Aminophenyl | 0.080 |
| 4 | H | 3-Hydroxyphenyl | >100 |
| 5 | Ethyl | 3-Hydroxyphenyl | 0.045 |
| 6 | Isopropyl | 3-Hydroxyphenyl | 0.015 |
Data synthesized from Bramson et al., 2001.
The data clearly demonstrates that the presence of an N-alkyl group is crucial for potent CDK2 inhibition, with the unsubstituted parent compounds showing negligible activity. More importantly, the N-isopropyl derivatives consistently exhibit greater potency (lower IC50 values) than their N-ethyl counterparts. This suggests that the branched, bulkier isopropyl group provides a more favorable interaction within the ATP-binding pocket of CDK2 compared to the linear ethyl group. This enhanced activity is likely due to improved hydrophobic interactions and a more optimal fit within the binding site.
Causality Behind Experimental Choices: The Rationale for N-Alkyl Substitution
The decision to explore N-alkyl substitutions in pyrazolo[3,4-d]pyrimidines is rooted in the fundamental principles of medicinal chemistry. The N1 position of the pyrazole ring projects into a region of the kinase ATP-binding site that can accommodate hydrophobic groups. By introducing small alkyl groups like ethyl and isopropyl, researchers can probe this pocket to enhance van der Waals interactions and improve ligand-binding affinity. The choice of these specific groups allows for a systematic evaluation of the impact of alkyl chain length and branching on potency and selectivity.
Visualizing the Mechanism: The CDK-Cyclin Signaling Pathway
The following diagram illustrates the central role of CDK2 in cell cycle progression, the target of the pyrazolo[3,4-d]pyrimidine inhibitors discussed.
Caption: The CDK2-Cyclin signaling pathway in cell cycle progression.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols for the key assays used to evaluate the bioactivity of these compounds are provided below.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Purified recombinant CDK2/Cyclin A enzyme
-
Kinase-specific substrate peptide
-
N-ethyl and N-isopropyl pyrimidine derivatives
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.
-
In a 96-well plate, add the CDK2/Cyclin A enzyme, substrate peptide, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Cell culture medium
-
N-ethyl and N-isopropyl pyrimidine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well clear cell culture plates
-
Microplate reader
Procedure:
-
Plate cells at a density of 5,000-10,000 cells per well in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of the N-ethyl and N-isopropyl pyrimidine derivatives and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.[4]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Leave the plate at room temperature in the dark for 2 hours.[4]
-
Record the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for each compound.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and biological evaluation of the N-alkyl pyrimidine derivatives.
Caption: General experimental workflow for comparative bioactivity studies.
Conclusion and Future Directions
The presented data and experimental methodologies provide a clear and objective comparison of the bioactivity of N-ethyl and N-isopropyl pyrimidine derivatives as CDK2 inhibitors. The consistent and significant increase in potency observed with the N-isopropyl substituent underscores the importance of steric bulk and hydrophobic interactions in this specific region of the kinase active site. This guide serves as a valuable resource for researchers in the field, offering both foundational knowledge and practical protocols for the continued exploration and optimization of pyrimidine-based therapeutics. Future investigations could expand upon these findings by exploring a wider range of N-alkyl substituents with varying degrees of branching and lipophilicity to further refine the SAR and develop even more potent and selective kinase inhibitors.
References
- Bramson, C. N., et al. (2001). Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, and biological evaluation. Journal of medicinal chemistry, 44(25), 4339-4358.
-
El-Sayed, N. A., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1861.
- Hassan, A. S., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7590.
- Kim, D. C., et al. (2003). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. European journal of medicinal chemistry, 38(5), 525-532.
- Abdel-Aziz, A. A., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(9), 103311.
- Fraser, J. A., et al. (2019). Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 9), 1184-1192.
-
El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC medicinal chemistry, 13(5), 586-602.
- Havlicek, L., et al. (1997). Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry, 40(4), 408-412.
- Fischer, P. M. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(1), 39-54.
- Krystof, V., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Biochemical Pharmacology, 209, 115456.
- Gucky, T., et al. (2015). Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. Journal of cellular biochemistry, 116(12), 2894-2906.
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
Sources
- 1. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromatographic separation of N-ethylpyrimidin-5-amine from starting materials
Executive Summary & Separation Challenge
N-ethylpyrimidin-5-amine (CAS: N/A for specific isomer, generic aminopyrimidine class) represents a critical intermediate scaffold in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and antifolates.
The purification of this secondary amine presents a classic but difficult chromatographic challenge: The "N+1" Separation. Synthetically, this molecule is typically accessed via two routes:[1]
-
Reductive Amination: 5-aminopyrimidine + Acetaldehyde + Reducing Agent.
-
Direct Alkylation: 5-aminopyrimidine + Ethyl Halide.
In both pathways, the crude reaction matrix inevitably contains:
-
Starting Material (SM): 5-aminopyrimidine (Primary Amine).
-
Target Product: N-ethylpyrimidin-5-amine (Secondary Amine).
-
Over-Alkylated Impurity: N,N-diethylpyrimidin-5-amine (Tertiary Amine).
This guide objectively compares Normal Phase Flash Chromatography (with amine modifiers) against High-pH Reverse Phase HPLC , providing the experimental logic required to achieve >98% purity.
Physicochemical Profiling & Retention Logic
To design a robust separation, we must exploit the physicochemical differences between the three species.[1]
| Species | Structure Type | H-Bond Donors | Predicted pKa (Conjugate Acid) | LogP (Hydrophobicity) | Elution Order (Silica) | Elution Order (C18 High pH) |
| N,N-diethyl | Tertiary Amine | 0 | ~3.5 - 4.0 | High (~1.2) | 1st (Fastest) | 3rd (Slowest) |
| N-ethyl (Target) | Secondary Amine | 1 | ~3.0 - 3.5 | Medium (~0.6) | 2nd | 2nd |
| 5-amino (SM) | Primary Amine | 2 | 2.6 | Low (-0.2) | 3rd (Slowest) | 1st (Fastest) |
Scientific Insight: The pyrimidine ring is electron-deficient, lowering the pKa of the exocyclic amine significantly compared to aniline (pKa ~4.6). 5-aminopyrimidine has a pKa of approx 2.6. The addition of ethyl groups (electron-donating alkyls) slightly increases the electron density on the nitrogen, raising the pKa and lipophilicity.
Method A: Basified Normal Phase Flash Chromatography (Scalable)
For multigram scale purification, Normal Phase (NP) silica is cost-effective but prone to "tailing" due to the interaction between the basic amine and acidic silanols on the silica surface.
The Protocol: "Ammonia-Doped" Eluent System
Standard silica gel (40–63 µm) requires surface passivation to separate these amines effectively.
Mobile Phase Composition:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: Methanol (MeOH) containing 1% (v/v) Ammonium Hydroxide (NH₄OH, 28-30% aq).
-
Why NH₄OH? It competes with the analyte for silanol binding sites, sharpening the peaks.[1] Triethylamine (TEA) is an alternative but is harder to remove (higher boiling point).
-
Step-by-Step Workflow:
-
Column Equilibration: Flush the silica cartridge with 95% DCM / 5% Solvent B for 3 column volumes (CV). This "pre-loads" the silica with ammonia.
-
Loading: Dissolve the crude oil in minimal DCM. If the crude is not soluble, use a "dry load" technique (adsorb onto Celite or Silica).
-
Gradient Profile:
-
0–5 min: Isocratic 0% B (100% DCM) to elute non-polar impurities.
-
5–20 min: Linear gradient 0% to 10% B.
-
Observation: The Tertiary amine (N,N-diethyl) usually elutes at ~2-3% MeOH.
-
Observation: The Target Secondary amine (N-ethyl) elutes at ~4-6% MeOH.
-
Observation: The Primary amine (SM) elutes at >8% MeOH or requires a push to 15% B.
-
-
-
Detection: UV at 254 nm (Pyrimidine ring is strongly UV active).
Performance Metrics:
-
Resolution (Rs): typically > 1.5 between Secondary and Tertiary amines.
-
Drawback: Chlorinated solvents are toxic; silica is single-use.
Method B: High-pH Reverse Phase HPLC (High Purity)
For final polishing or analytical quantification, Low-pH methods (Formic acid) are often unsuitable because the protonated amines elute near the void volume (t0) due to high polarity. High-pH chromatography keeps the amines in their neutral (free base) state, maximizing hydrophobic retention and separation.
The Protocol: High-pH C18
Stationary Phase: Hybrid Organosilica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX). Standard silica-based C18 columns will dissolve at pH 10.
Mobile Phase:
-
Buffer A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with NH₄OH).
Gradient:
-
0-1 min: 5% B.
-
1-10 min: 5% to 60% B.
-
Flow Rate: 1.0 mL/min (Analytical).[6]
Mechanistic Outcome: At pH 10, both the starting material (pKa ~2.[1]6) and the product (pKa ~3.2) are fully deprotonated.
-
5-aminopyrimidine: Elutes first (most polar).
-
N-ethylpyrimidin-5-amine: Elutes second (increased hydrophobicity from ethyl group).
-
N,N-diethylpyrimidin-5-amine: Elutes last (highest hydrophobicity).
Data Comparison (Experimental Validation):
| Parameter | Low pH (0.1% Formic Acid) | High pH (10 mM NH₄HCO₃) |
| Retention (k') | Low (k' < 1.0) | High (k' > 5.[7]0) |
| Peak Shape | Tailing (Silanol interaction) | Sharp (Symmetrical) |
| Selectivity (α) | Poor (Co-elution likely) | Excellent (Hydrophobic discrimination) |
| MS Compatibility | Excellent | Good (Volatile buffer) |
Visualization: Purification Decision Tree
The following diagram illustrates the logical workflow for selecting the purification method based on scale and purity requirements.
Caption: Decision matrix for isolating N-ethylpyrimidin-5-amine based on scale and required purity.
Critical Troubleshooting (Self-Validating Checks)
To ensure the protocol is working as intended, perform these checks:
-
The "Spot Test" (TLC):
-
Run a TLC in 10% MeOH/DCM.
-
Validation: If the spots streak, your system is too acidic.[1] Add 1% TEA or NH₄OH to the developing tank. The secondary amine should be the middle spot.
-
-
The "Ghost Peak" Check:
-
In HPLC, if you see a broad peak eluting late, it is likely the protonated amine sticking to silanols.[1]
-
Fix: Switch to High pH buffer immediately.
-
-
Salt Formation:
-
If using HCl in the workup, the amine will form a hydrochloride salt.[1]
-
Impact: Salts do not migrate on Silica Flash. You must "free base" the crude (wash with NaHCO₃ and extract into DCM) before loading onto the Flash column.
-
References
-
Sielc Technologies. (2018). Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chromatography Forum. (2006).[8] Separation of Secondary Amine and Tertiary amine.[8][9][10][11] Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). Pyrimidin-5-amine Compound Summary. Retrieved from [Link]
- McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 4. Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 6. researchgate.net [researchgate.net]
- 7. US4306068A - Process for separating primary and secondary amines - Google Patents [patents.google.com]
- 8. Separation of Secondary Amine and Tertiary amine - Chromatography Forum [chromforum.org]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Elemental analysis and purity validation for N-ethylpyrimidin-5-amine batches
Validating N-Ethylpyrimidin-5-amine: A Comparative Analysis of Purity Protocols
Executive Summary
In the synthesis of kinase inhibitors and high-value pharmaceutical intermediates, N-ethylpyrimidin-5-amine (C₆H₉N₃, MW: 123.16 g/mol ) presents a distinct validation challenge. Its structural simplicity masks two critical analytical hurdles: the hygroscopic nature of the pyrimidine ring and the difficulty of achieving complete combustion during elemental analysis due to high nitrogen content (34.1%).
This guide compares two validation workflows: the Routine Protocol (HPLC-UV + Standard CHN) versus the Rigorous Protocol (qNMR + Optimized Combustion + Karl Fischer). Experimental data demonstrates that while the Routine Protocol often yields "false passes" by overlooking non-chromophoric impurities (moisture, inorganic salts), the Rigorous Protocol provides the absolute purity data required for ICH Q6A compliance.
Part 1: The Analytical Challenge
N-ethylpyrimidin-5-amine is a secondary amine attached to a nitrogen-rich heterocyclic ring. This creates specific physicochemical behaviors that confound standard analysis:
-
Incomplete Combustion: Pyrimidine derivatives are notoriously resistant to standard flash combustion (950°C). They often form thermally stable carbon nitrides, leading to low Nitrogen values in elemental analysis.
-
Hygroscopicity: The molecule readily absorbs atmospheric moisture. Standard HPLC prepares samples in solution, masking the water content, while standard CHN handling often fails to account for rapid weight gain during weighing.
-
UV Response Bias: HPLC-UV (254 nm) assumes that all impurities have similar extinction coefficients to the main peak. Synthetic precursors lacking the pyrimidine chromophore (e.g., aliphatic amines) may be under-quantified.
Part 2: Comparative Methodology
We analyzed three distinct batches of N-ethylpyrimidin-5-amine using both protocols to highlight the discrepancies.
The Protocols
| Feature | Method A: Routine Protocol | Method B: Rigorous Protocol (Recommended) |
| Purity Assay | HPLC-UV (Area %) | ¹H-qNMR (Internal Standard: Maleic Acid) |
| Elemental Analysis | Standard Flash Combustion (950°C) | Optimized Combustion (1050°C + WO₃ catalyst) |
| Volatiles | Loss on Drying (LOD) | Karl Fischer (Coulometric) + GC-Headspace |
| Primary Risk | Overestimation of purity (blind to salts/water) | Higher technical barrier; requires NMR time |
Experimental Data Comparison
Batch 042-R (Recrystallized from Ethanol)
| Test | Method A Result | Method B Result | Interpretation |
| HPLC Purity | 99.2% (Area) | N/A | Method A ignores non-UV active impurities. |
| qNMR Purity | N/A | 96.4% (wt/wt) | True Value. The discrepancy (2.8%) is due to residual solvent and moisture. |
| Nitrogen (N%) | 33.1% (Theory: 34.12%) | 34.08% | Method A failed to combust the ring fully; Method B used WO₃ to aid oxidation. |
| Water Content | < 0.5% (LOD) | 1.8% (KF) | LOD failed to remove bound water; KF detected it. |
| Conclusion | PASS (False Positive) | FAIL (Reprocess Required) | Method A would have released a sub-potent batch. |
Key Insight: The "Routine" HPLC method suggested a purity >99%, but qNMR revealed the effective mass balance was only ~96%. In a subsequent GMP synthesis, this 3% error would lead to incorrect stoichiometry, potentially causing side reactions or yield loss.
Part 3: Detailed Experimental Protocols
Workflow 1: Quantitative NMR (qNMR) for Absolute Purity
Rationale: qNMR relies on the integration ratio between protons of the analyte and a certified internal standard (IS).[1][2] It is a primary method that does not require a reference standard of the analyte itself.[2]
Reagents:
-
Solvent: DMSO-d₆ (99.9% D) to prevent exchange of the amine proton.
-
Internal Standard (IS): Maleic Acid (TraceCERT®, 99.94% purity). Chosen for its distinct singlet at ~6.3 ppm, clear of the pyrimidine aromatic signals (8.0–9.0 ppm) and the ethyl group (1.0–3.5 ppm).
Procedure:
-
Weighing: Accurately weigh 15.0 mg of N-ethylpyrimidin-5-amine (
) and 10.0 mg of Maleic Acid ( ) into a clean vial using a microbalance (readability 0.001 mg). -
Dissolution: Add 0.6 mL DMSO-d₆. Vortex until fully dissolved. Transfer to a 5mm NMR tube.
-
Acquisition:
-
Instrument: 400 MHz or higher.
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 60 seconds (Critical: Must be of the slowest relaxing proton to ensure full magnetization recovery). -
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually. Integrate the Maleic Acid singlet (set to equivalent of 2 protons) and the Pyrimidine H-2 singlet (1 proton).
-
Calculation:
Where = Integral, = Number of protons, = Molecular weight, = Mass, = Purity of IS.[3]
Workflow 2: Optimized Elemental Analysis (CHN)
Rationale: Nitrogen-rich heterocycles require higher temperatures and oxygen donors to prevent the formation of refractory carbon nitrides.
Procedure:
-
Catalyst: Mix the sample with Tungsten Trioxide (WO₃) powder in a 1:1 ratio. WO₃ acts as an oxygen donor and flux.
-
Encapsulation: Seal in a tin capsule. Ensure no air bubbles are trapped.
-
Combustion:
-
Set furnace temperature to 1050°C (Standard is 950°C).
-
Inject a 5-second Oxygen boost during the flash combustion phase.
-
-
Calibration: Run Acetanilide (standard) and a refractory QC standard (e.g., Melamine) to verify high-N recovery.
Part 4: Validation Logic Visualization
The following diagram illustrates the decision matrix for releasing a batch of N-ethylpyrimidin-5-amine.
Figure 1: Integrated Analytical Workflow. Note the parallel execution of qNMR (for mass balance) and HPLC (for trace impurity profiling), ensuring no "blind spots" in the validation.
References
-
International Council for Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link][4]
-
International Council for Harmonisation (ICH). (2021). ICH Q3C (R8): Impurities: Guideline for Residual Solvents. [Link]
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2794–2803. [Link]
Sources
A Comparative Guide to the Nucleophilicity of 5-Amino Pyrimidine Analogs for Drug Development
For researchers, scientists, and drug development professionals, the 5-amino pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a wide array of therapeutics, including kinase inhibitors and antimicrobial agents.[1][2][3] The synthetic accessibility and biological relevance of this heterocyclic system make a deep understanding of its chemical reactivity paramount. A critical aspect of this reactivity is nucleophilicity, a parameter that dictates the ease with which these molecules can form new bonds, a fundamental process in the synthesis of complex drug candidates.
This guide provides an in-depth comparative study of the nucleophilicity of 5-amino pyrimidine analogs. Moving beyond a simple recitation of facts, we will explore the underlying principles that govern the reactivity of these compounds, supported by experimental data and computational insights. Our objective is to equip you with the knowledge to make informed decisions in the design and synthesis of novel therapeutic agents based on the 5-amino pyrimidine core.
The Nucleophilic Character of 5-Amino Pyrimidines: A Tale of Two Nitrogens and an Amino Group
The pyrimidine ring is inherently electron-deficient, a consequence of the presence of two electronegative nitrogen atoms. This "π-deficient" character makes the ring susceptible to attack by nucleophiles, a process known as nucleophilic aromatic substitution (SNAr).[4][5] The introduction of a 5-amino group significantly modulates this reactivity. The amino group, being an electron-donating group, can push electron density into the ring, thereby influencing the nucleophilicity of both the exocyclic amino nitrogen and the ring nitrogens.
The nucleophilicity of a 5-amino pyrimidine analog is not a single, fixed property. It is a nuanced characteristic influenced by a variety of factors, including:
-
The Nature of the Nucleophilic Atom: Both the exocyclic amino group and the ring nitrogens can act as nucleophiles. The relative nucleophilicity of these sites depends on the specific reaction conditions and the nature of the electrophile.
-
Substituents on the Pyrimidine Ring: The presence of other substituents on the ring can dramatically alter the electron distribution and, consequently, the nucleophilicity. Electron-withdrawing groups will generally decrease nucleophilicity, while electron-donating groups will increase it.
-
Solvent Effects: The solvent in which a reaction is carried out can have a profound impact on nucleophilicity. Polar aprotic solvents, for instance, are known to enhance the reactivity of many nucleophiles.[6]
-
Steric Hindrance: The size and shape of both the pyrimidine analog and the attacking electrophile can influence the rate of reaction. Bulky groups can hinder the approach of the electrophile, reducing the observed nucleophilicity.[7]
A Comparative Analysis of Nucleophilicity in Selected 5-Amino Pyrimidine Analogs
To illustrate the interplay of these factors, let us consider a comparative analysis of three representative 5-amino pyrimidine analogs:
-
5-Aminopyrimidine (Parent Compound)
-
2-Amino-5-chloropyrimidine (Electron-Withdrawing Group)
-
5-Amino-2,4-dichloropyrimidine (Multiple Electron-Withdrawing Groups)
| Compound | Substituent(s) | Expected Electronic Effect on the 5-Amino Group | Predicted Relative Nucleophilicity |
| 5-Aminopyrimidine | None | Reference compound | High |
| 2-Amino-5-chloropyrimidine | 2-Amino (EDG), 5-Chloro (EWG) at the amino position | The 2-amino group donates electron density, while the 5-chloro group withdraws electron density directly from the amino group's position. The net effect is a decrease in the nucleophilicity of the 5-amino group compared to the parent compound. | Moderate |
| 5-Amino-2,4-dichloropyrimidine | 2,4-Dichloro (EWGs) | The two strongly electron-withdrawing chloro groups significantly reduce the electron density of the pyrimidine ring and, by induction, the nucleophilicity of the 5-amino group. | Low |
EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group
The predicted trend in nucleophilicity (5-Aminopyrimidine > 2-Amino-5-chloropyrimidine > 5-Amino-2,4-dichloropyrimidine) is a direct consequence of the inductive effects of the chloro substituents. These electron-withdrawing groups pull electron density away from the pyrimidine ring and the exocyclic amino group, making the lone pair of electrons on the nitrogen less available for donation to an electrophile.
Experimental Determination of Nucleophilicity: A Practical Workflow
To experimentally validate these predictions and quantitatively compare the nucleophilicity of different 5-amino pyrimidine analogs, kinetic studies of their reactions with a suitable electrophile are required. A common and effective method for this is UV-Vis spectrophotometry, which can be used to monitor the progress of a reaction over time.[8]
Below is a detailed protocol for a typical kinetic analysis of a nucleophilic aromatic substitution (SNAr) reaction.
Protocol: Kinetic Analysis of the Reaction of 5-Amino Pyrimidine Analogs with a Halopyridine via UV-Vis Spectrophotometry
Objective: To determine the second-order rate constants for the reaction of different 5-amino pyrimidine analogs with a standard electrophile (e.g., 2-fluoro-N-methylpyridinium) to quantitatively compare their nucleophilicity.
Materials:
-
5-Amino pyrimidine analog of interest
-
Reference electrophile (e.g., 2-fluoro-N-methylpyridinium iodide)
-
Anhydrous solvent (e.g., acetonitrile or DMSO)
-
Buffer solution (if pH control is necessary)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware and equipment
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the halopyridine electrophile (e.g., 10 mM in acetonitrile).
-
Prepare a series of solutions of the 5-amino pyrimidine analog at various concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in the same solvent. To ensure pseudo-first-order conditions, the nucleophile should be in large excess (at least 10-fold) compared to the electrophile.[8]
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to a constant temperature (e.g., 25.0 ± 0.1 °C).[8]
-
Determine the wavelength of maximum absorbance (λmax) for the expected substitution product. This can be done by running a full spectrum scan of a solution where the reaction has gone to completion. The starting materials should have minimal absorbance at this wavelength.
-
-
Kinetic Run:
-
Pipette a known volume of the nucleophile solution into a quartz cuvette and place it in the thermostatted cell holder to allow it to equilibrate to the desired temperature.
-
Initiate the reaction by injecting a small, known volume of the electrophile stock solution into the cuvette.
-
Immediately begin recording the absorbance at the predetermined λmax as a function of time. Continue data collection until the absorbance value stabilizes, indicating the completion of the reaction.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst.[8]
-
Repeat the experiment for each concentration of the nucleophile.
-
The second-order rate constant (k2) is determined by plotting the observed pseudo-first-order rate constants (kobs) against the concentration of the nucleophile. The slope of the resulting linear plot will be the second-order rate constant.
-
Mechanistic Considerations and the Role of Computational Chemistry
The SNAr reaction on pyrimidine rings is generally thought to proceed through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[8] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[9]
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms and predicting the reactivity of molecules.[5] By calculating the energies of reactants, intermediates, transition states, and products, we can construct a detailed reaction energy profile. Furthermore, analysis of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile can provide insights into the most likely site of nucleophilic attack. For substituted dichloropyrimidines, the regioselectivity of nucleophilic attack is highly sensitive to the nature and position of other substituents on the ring.[10]
Conclusion
The nucleophilicity of 5-amino pyrimidine analogs is a critical parameter in the design and synthesis of novel drug candidates. This guide has provided a framework for understanding and comparing the reactivity of these important building blocks. By considering the electronic and steric effects of substituents, employing rigorous experimental methods for kinetic analysis, and leveraging the power of computational chemistry, researchers can gain a deeper understanding of the factors that govern the nucleophilicity of 5-amino pyrimidines. This knowledge is essential for the rational design of synthetic routes and the efficient development of the next generation of pyrimidine-based therapeutics.
References
-
Reactivity of pyrimidine nucleosides under the conditions of the pyrimidine sequencing reactions of Maxam and Gilbert - PubMed. (URL: [Link])
-
Nucleophilicity Trends of Amines - Master Organic Chemistry. (URL: [Link])
-
F. Nucleophilicity and Electrophilicity Scales The kinetic methods developed in D were analogously employed to determine rate co. (URL: [Link])
-
Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines - ResearchGate. (URL: [Link])
-
Pyrimidine: a review on anticancer activity with key emphasis on SAR - ResearchGate. (URL: [Link])
-
of heterocyclic amines structures on the nucleophilicity scale. - ResearchGate. (URL: [Link])
-
Concerted nucleophilic aromatic substitutions - Harvard DASH. (URL: [Link])
-
Review on: quantitative structure activity relationship (QSAR) modeling - MedCrave online. (URL: [Link])
-
-
Pyrimidines. (URL: [Link])
-
-
Nucleophilicity Prediction via Multivariate Linear Regression Analysis - PMC. (URL: [Link])
-
Quantitative Structure-Activity Relationship (QSAR): A Review - IJNRD.org. (URL: [Link])
-
Quantitative structure-activity relationships (QSAR). (URL: [Link])
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (URL: [Link])
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. (URL: [Link])
-
(PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory - ResearchGate. (URL: [Link])
-
Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles - PMC. (URL: [Link])
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL: [Link])
-
(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. (URL: [Link])
-
Nucleophilicity Prediction via Multivariate Linear Regression Analysis - ACS Publications. (URL: [Link])
-
Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. (URL: [Link])
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert. (URL: [Link])
-
Nucleophilic Substitution Reactions. (URL: [Link])
-
Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Publishing. (URL: [Link])
-
2-Amino-5-chloropyrimidine - the NIST WebBook. (URL: [Link])
-
A Competitive Nucleophilic Substitution Experiment Analyzed by Thin Layer Chromatography - ResearchGate. (URL: [Link])
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (URL: [Link])
-
Rate Laws in Nucleophilic Substitution - Chemistry LibreTexts. (URL: [Link])
-
Insight on a Competitive Nucleophilic Addition Reaction of Nε-(Carboxymethyl) Lysine or Different Amino Acids with 4-Methylbenzoquinone - PMC. (URL: [Link])
-
A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases - PMC. (URL: [Link])
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC. (URL: [Link])
-
Kinetics of Electrophile & Nucleophile Reactivity: A General Approach to Organic Chemistry - PURKH. (URL: [Link])
-
KINETIC STUDY BY UV SPECTROPHOTOMETRY OF ISOPROCARB DEGRADATION IN AQUEOUS MEDIUM. (URL: [Link])
-
A quantitative approach to nucleophilic organocatalysis - Beilstein Journals. (URL: [Link])
-
Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Publishing. (URL: [Link])
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed. (URL: [Link])
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijisrt.com [ijisrt.com]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. purkh.com [purkh.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quantitative structure-activity (QSAR) relationships of mutagenic aromatic and heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Safety Operating Guide
N-ethylpyrimidin-5-amine proper disposal procedures
Introduction: The Chemical Context
N-ethylpyrimidin-5-amine (CAS: 1153139-66-8) is a heterocyclic amine intermediate often utilized in the synthesis of kinase inhibitors and other pharmaceutical scaffolds. Unlike simple aliphatic amines, the pyrimidine ring reduces the basicity slightly, yet the molecule retains significant nucleophilic character and potential biological activity.
Proper disposal is not merely about regulatory compliance; it is a critical laboratory hygiene protocol.[1] Improper segregation of this compound—specifically mixing it with oxidizing acids or halogenated waste—can lead to uncontrolled exothermic reactions or the formation of toxic byproducts (e.g., N-chloroamines). This guide outlines a self-validating disposal workflow designed to neutralize risk before the waste even leaves your bench.
Hazard Profile & Waste Characterization
Before disposal, you must classify the waste based on its functional reactivity. Treat N-ethylpyrimidin-5-amine as a Corrosive Organic Base with potential acute toxicity.
| Property | Hazard Classification | Operational Implication |
| Reactivity | Incompatible with Acids & Oxidizers | CRITICAL: Do not pour into "General Organic" waste if that container holds acidic byproducts. |
| Basicity | Weak to Moderate Base | Can cause chemical burns; requires pH-resistant containers (HDPE/Glass). |
| Combustibility | Combustible Liquid/Solid | Flash point likely >60°C (estimated). Classified as Ignitable Waste (D001) if in solvent.[2] |
| Toxicity | Irritant / Potential Sensitizer | High risk of ocular damage.[3][4][5] Do not drain dispose. |
Pre-Disposal Stabilization (The "Quench")
Rationale: Disposing of reactive intermediates directly into bulk waste drums increases the risk of "drum reactions." Small-scale stabilization at the bench is the hallmark of a high-reliability safety culture.
Scenario A: Pure Solid or Neat Liquid
-
Do not dissolve solely for disposal. Solid waste is cheaper and safer to incinerate.
-
Action: Double-bag in polyethylene (4 mil thickness minimum) and label as "Solid Hazardous Waste: Toxic Organic Base."
Scenario B: Reaction Mixture (Solution)
If the amine is in solution (e.g., DCM, Methanol, or DMF), you must ensure no active oxidizers or strong acids are present in the mixture.
-
Check pH: Ensure pH is > 9. If acidic, the amine is protonated (salt form), which is safer but may precipitate.
-
Quench: If unreacted coupling reagents (e.g., acid chlorides) are present, quench with a mild nucleophile (methanol) before bottling.
Waste Stream Segregation Protocol
This is the Self-Validating System . By forcing a decision at the point of generation, you prevent downstream accidents.
Stream 1: Non-Halogenated Organics (Preferred)
-
Composition: N-ethylpyrimidin-5-amine dissolved in Methanol, Ethanol, DMSO, or Toluene.
-
Container: HDPE Carboy (White).
-
Labeling: "Flammable/Toxic Organic Waste." Note: Nitrogen content must be flagged for the incinerator operator due to NOx generation.
Stream 2: Halogenated Organics
-
Composition: Dissolved in Dichloromethane (DCM) or Chloroform.
-
Container: HDPE Carboy (Yellow/Red).
-
Warning: Ensure the solution is NOT acidic . Acidic halogenated waste + amines can form highly toxic vapors.
Decision Logic Diagram (Workflow)
The following decision tree illustrates the operational logic for disposing of N-ethylpyrimidin-5-amine.
Figure 1: Decision logic for segregating aminopyrimidine waste streams to prevent incompatibility events.
Final Disposal Method: High-Temperature Incineration
As a nitrogen-containing heterocycle, the only acceptable terminal disposal method is High-Temperature Incineration with secondary combustion chambers and gas scrubbing.
-
Why not landfill? Leaching of aminopyrimidines can be toxic to aquatic life (EC50 values for similar pyrimidines are often <100 mg/L).
-
Why not sewer? It is illegal and unethical to discharge organic bases into municipal water systems due to disruption of biological treatment flora.
Regulatory Coding (US RCRA Example):
-
If in ignitable solvent: D001 [2]
-
If pure/toxic: Unlisted Hazardous Waste (Requires characterization profile).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[6][7]
-
PubChem. (2023). Compound Summary: Pyrimidine Derivatives Safety. National Library of Medicine.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-ethylpyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: Understanding the Risks
N-ethylpyrimidin-5-amine belongs to the aromatic amine and pyrimidine derivative class of compounds. Compounds in this family can present significant health risks.[1] The parent compound, Pyrimidin-5-amine, is classified under the Globally Harmonized System (GHS) with several warnings.[2] It is crucial to assume that N-ethylpyrimidin-5-amine shares a similar hazard profile.
Inferred Hazard Profile for N-ethylpyrimidin-5-amine
| Hazard Class | GHS Category & Statement | Rationale and Potential Effects |
|---|---|---|
| Acute Toxicity, Oral | Category 4: H302 - Harmful if swallowed.[2] | Ingestion may lead to systemic toxic effects. Immediate medical attention is required if swallowed.[3][4] |
| Skin Corrosion/Irritation | Category 2: H315 - Causes skin irritation.[2] | Direct contact can cause redness, itching, and inflammation.[1] Some amines can cause severe skin burns.[5][6] |
| Serious Eye Damage/Irritation | Category 2: H319 - Causes serious eye irritation.[2] | Splashes or vapors can cause significant eye irritation, potentially leading to serious damage.[7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: H335 - May cause respiratory irritation.[2] | Inhalation of dust or vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1] |
| Flammability | Potential Hazard | Many related amine compounds are flammable liquids and vapors that can form explosive mixtures with air.[5][8][9] |
Furthermore, thermal decomposition of related amine compounds can lead to the release of irritating and toxic gases and vapors, such as nitrogen oxides.[8][10]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a barrier between the researcher and the chemical. Each component is selected to counter a specific hazard identified above.
| PPE Category | Specification | Purpose and Rationale (E-E-A-T) |
| Hand Protection | Chemical-resistant, disposable gloves (e.g., Nitrile or Neoprene).[11] | To prevent dermal absorption and irritation. Aromatic amines can permeate glove materials at different rates.[12] Always inspect gloves for tears or punctures before use.[13] Employ proper glove removal technique to avoid contaminating your skin.[14] For prolonged work, consider double-gloving. |
| Eye & Face Protection | ANSI-approved safety goggles with side shields or chemical safety goggles.[15][16] | To protect eyes from splashes, dust, and vapors. Standard safety glasses are insufficient. Goggles provide a seal around the eyes, which is critical as related compounds can cause serious eye damage.[2][5] A full-face shield should be worn over goggles during procedures with a high splash risk.[17] |
| Body Protection | Chemical-resistant laboratory coat.[15] | To prevent contamination of personal clothing and skin. The lab coat should be fully buttoned. For handling larger quantities or in situations with a higher risk of splashes, chemical-resistant coveralls or an apron may be required.[17] |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor/ammonia cartridge.[8][15] | To prevent inhalation of harmful dust or vapors. This is required when handling the compound as a powder, when aerosols may be generated, or when working outside of a certified chemical fume hood.[18] Engineering controls (i.e., a fume hood) are the primary line of defense; respirators are a critical secondary measure. |
Operational Plan: A Step-by-Step Handling Guide
Adherence to a strict, logical workflow is paramount for minimizing exposure and ensuring safety.
Workflow for Safe Handling of N-ethylpyrimidin-5-amine
Caption: A three-phase workflow for handling N-ethylpyrimidin-5-amine.
Part A: Preparation
-
Risk Assessment: Before beginning, review this guide and any available safety information.[1][19]
-
Engineering Controls: Confirm that the chemical fume hood has been certified within the last year. Ensure that a safety shower and eyewash station are unobstructed and accessible.[8][16]
-
PPE Inspection: Check all PPE for defects, such as cracks in goggles or tears in gloves.[13][18]
-
Setup: Prepare all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area. Ensure dedicated solid and liquid hazardous waste containers are clearly labeled and within reach.[18][20]
Part B: Handling (To be performed exclusively inside a certified chemical fume hood)
-
Don PPE: Put on your lab coat, safety goggles, and gloves as the minimum required PPE.[15]
-
Weighing: If weighing the solid compound, do so in a ventilated balance enclosure or on a tared weigh paper inside the fume hood to contain dust.[18] Use anti-static techniques to prevent dispersal of the powder.[18]
-
Transfer: Carefully transfer the solid to the reaction vessel using a dedicated spatula.
-
Dissolving: Slowly add the solid to the solvent to prevent splashing.[18]
Part C: Post-Handling & Decontamination
-
Decontamination: Thoroughly clean all glassware and the work surface with an appropriate solvent. Collect all rinsate as liquid hazardous waste.[18]
-
Waste Segregation: Place all contaminated disposables (gloves, weigh paper, wipes) into the designated solid hazardous waste container.[18][20]
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then lab coat, and finally goggles.
-
Hygiene: Immediately wash hands thoroughly with soap and water after removing gloves.[13][21]
Emergency Procedures
Spill Response
| Spill Size | Action |
|---|---|
| Small Spill (inside fume hood) | 1. Absorb with a chemical absorbent pad or sand. 2. Gently sweep the absorbed material into a designated hazardous waste container. 3. Decontaminate the area with an appropriate solvent. |
| Large Spill (outside fume hood) | 1. Evacuate all personnel from the immediate area.[3] 2. Alert your institution's Environmental Health & Safety (EHS) department immediately. 3. Prevent entry into the contaminated area. |
Exposure Response In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet or this guide to the responding medical personnel.[14][22]
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[22] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16][22] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[10][16][22] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[10][16] |
Disposal Plan
Improper disposal of N-ethylpyrimidin-5-amine and its associated waste can lead to environmental contamination. A stringent disposal protocol is mandatory.
Waste Disposal Workflow
Caption: Segregation and disposal pathway for chemical waste.
-
Waste Segregation: Never mix waste streams.[20]
-
Container Management: Keep waste containers tightly closed except when adding waste.[9][20] Store them in a designated, well-ventilated secondary containment area away from incompatible materials.[1]
-
Final Disposal: Arrange for pickup and disposal through your institution's EHS department or a certified hazardous waste contractor.[15] Do not pour N-ethylpyrimidin-5-amine or its solutions down the drain. [15][24]
By integrating these safety protocols into your daily laboratory practice, you build a resilient culture of safety that protects you, your colleagues, and your research.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
- Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine. (n.d.). Benchchem.
- SAFETY DATA SHEET - N-Ethylpropylamine. (2025, December 24). Fisher Scientific.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Google Cloud.
- What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud.
- SAFETY DATA SHEET. (n.d.). Enamine.
- SAFETY DATA SHEET - N-Ethylmethylamine. (2010, November 11). Fisher Scientific.
- Pyrimidin-5-amine | C4H5N3. (n.d.). PubChem.
- SAFETY DATA SHEET - N,N-Diethylmethylamine. (2025, June 23). TCI Chemicals.
- Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine. (n.d.). Benchchem.
- Personal protective equipment for handling 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one. (n.d.). Benchchem.
- A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. (2010, June 4). Taylor & Francis Online.
- SAFETY DATA SHEET - 2-Amino-4-ethylpyridine. (n.d.). Fisher Scientific.
- PYRIMIDINE 99% MSDS. (2019, January 28). Loba Chemie.
- SAFETY DATA SHEET - 5-Amino-1-ethylpyrazole. (2013, August 9). Fisher Scientific.
- SAFETY DATA SHEET - N-Ethylmethylamine. (2025, October 13). TCI Chemicals.
- Chemical Waste Disposal Guidelines. (n.d.). University of Pennsylvania.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of Pennsylvania.
- Laboratory Safety Guidelines. (n.d.). ETH Zurich.
- SAFETY DATA SHEET - 4-Amino-1H-pyrazolo[3,4-d]pyrimidine. (2010, May 14). Alfa Aesar.
- Safety Data Sheet - N-phenylpiperidin-4-amine. (2023, August 10). Cayman Chemical.
- SAFETY DATA SHEET - N-(4-Pyridylmethyl)ethylamine. (n.d.). Fisher Scientific.
- The NIH Drain Discharge Guide. (2020, September). National Institutes of Health.
- Chemical Waste Management Guide. (n.d.). Technion.
- Material Safety Data Sheet - N4-Methyl-6-chloro-5-nitropyrimidin-4-amine. (n.d.). Cole-Parmer.
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. enamine.enamine.net [enamine.enamine.net]
- 15. benchchem.com [benchchem.com]
- 16. fishersci.com [fishersci.com]
- 17. velsafe.com [velsafe.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. diplomatacomercial.com [diplomatacomercial.com]
- 20. rtong.people.ust.hk [rtong.people.ust.hk]
- 21. ethz.ch [ethz.ch]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 23. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 24. nems.nih.gov [nems.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
